1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Description
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Properties
IUPAC Name |
1-fluoro-2-methylsulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHWURDASSIIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650435 | |
| Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-41-2 | |
| Record name | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Introduction
This compound is an aromatic organic compound with the molecular formula C₇H₆FNO₄S.[1][2] It serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The molecule's utility stems from its specific arrangement of functional groups: a nitro group, which strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr); a fluorine atom, a common leaving group in SNAr reactions; and a methylsulfonyl group, which also contributes to the ring's electrophilicity.[1][3][4] This guide provides a comprehensive overview of a primary two-step synthesis pathway, grounded in established chemical principles and supported by detailed experimental insights for researchers and drug development professionals.
Synthetic Strategy Overview
The most common and logical pathway to synthesize this compound involves a two-step sequence. The strategy begins with a regioselective nucleophilic aromatic substitution (SNAr) on a dihalogenated nitrobenzene precursor, followed by the oxidation of the resulting thioether intermediate.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : A fluorine atom on an activated aromatic ring is displaced by a methylthiolate nucleophile to form a thioether.
-
Step 2: Oxidation : The thioether is subsequently oxidized to the corresponding sulfone, yielding the final product.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 1-Fluoro-2-(methylthio)-4-nitrobenzene via SNAr
Principle and Mechanism
The foundational step of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) such as a nitro group (-NO₂).[4] The EWG must be positioned ortho or para to the leaving group (in this case, a halogen) to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5]
The starting material of choice is typically 2,4-difluoronitrobenzene . In this molecule, both fluorine atoms are activated by the nitro group at C1. However, the fluorine at the C2 (ortho) position is significantly more activated than the fluorine at the C4 (para) position. This is because the ortho position provides more effective resonance stabilization for the Meisenheimer complex. The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile (sodium methylthiolate, NaSMe) attacks the electron-deficient carbon atom bearing the fluorine at the C2 position, forming the resonance-stabilized Meisenheimer complex.
-
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the product, 1-fluoro-2-(methylthio)-4-nitrobenzene.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a representative procedure for the synthesis of the thioether intermediate.
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium thiomethoxide (NaSMe) or Methanethiol (MeSH) and a base like Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Water
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-difluoronitrobenzene (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.0-1.1 equivalents) in DMF to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, pour the reaction mixture into ice-water and stir.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 1-fluoro-2-(methylthio)-4-nitrobenzene, which can be purified further by column chromatography or recrystallization if necessary.
Causality and Field-Proven Insights
-
Choice of Starting Material : 2,4-difluoronitrobenzene is an ideal precursor. Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[6]
-
Regioselectivity : The substitution occurs selectively at the C2 position due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group.
-
Solvent : Polar aprotic solvents like DMF or DMSO are crucial.[3] They effectively solvate the cation (Na⁺) of the nucleophile, leaving the thiolate anion more "naked" and nucleophilic, thereby accelerating the reaction rate.
-
Temperature Control : The initial low temperature is important to control the exothermic nature of the reaction and prevent potential side reactions.
Part 2: Oxidation to this compound
Principle and Mechanism
The second step is the oxidation of the thioether group (-S-CH₃) to a sulfone group (-SO₂-CH₃). This transformation is a common and reliable process in organic synthesis.[7] A variety of oxidizing agents can accomplish this, but hydrogen peroxide (H₂O₂) is often preferred due to its low cost, high atom economy, and environmentally benign byproduct (water).[7] The reaction typically proceeds in two stages: the thioether is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.
Thioether → [O] → Sulfoxide → [O] → Sulfone
To ensure the reaction goes to completion and yields the sulfone, an excess of the oxidizing agent is typically used. The reaction is often catalyzed by an acid, such as acetic acid, which also serves as a convenient solvent.
Experimental Protocol: Oxidation
This protocol outlines a method for oxidizing the thioether intermediate to the final sulfone product.
Materials:
-
1-Fluoro-2-(methylthio)-4-nitrobenzene
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve the thioether intermediate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) to the solution while stirring. The reaction may be exothermic, and cooling may be required to maintain the temperature between 25-40 °C.
-
After the addition, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-water. The solid product should precipitate.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove acetic acid and any residual hydrogen peroxide.
-
Dry the product under vacuum to obtain this compound.
Causality and Field-Proven Insights
-
Choice of Oxidant : Hydrogen peroxide is a green and effective oxidant.[7] Using it in an acidic medium like acetic acid enhances its oxidizing power. Other reagents like m-CPBA are also effective but are more expensive and generate solid waste.[8][9]
-
Stoichiometry : A molar excess of H₂O₂ is required to drive the reaction past the intermediate sulfoxide stage and ensure a high yield of the desired sulfone.[7]
-
Work-up : Precipitation in ice-water is an efficient method for isolating the product, which is typically a solid with low solubility in water, and for quenching any unreacted peroxide.
Product Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₇H₆FNO₄S |
| Molecular Weight | 219.19 g/mol [2] |
| Appearance | Typically a solid |
| CAS Number | 78228-02-1[2] |
Note: NMR and IR spectral data would be used for definitive structural confirmation. The values can vary slightly based on the solvent and instrument used.
Safety Considerations
-
Nitroaromatics : Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures. Handle with care and avoid excessive heat.
-
Oxidizing Agents : Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Solvents : DMF and DMSO are skin-absorbent. Avoid direct contact. All procedures should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence involving a regioselective nucleophilic aromatic substitution followed by a straightforward oxidation. Understanding the underlying principles of the SNAr mechanism and the factors governing the choice of reagents and conditions is paramount to achieving high yield and purity. This guide provides the technical framework and practical insights necessary for the successful laboratory-scale preparation of this important synthetic intermediate.
References
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Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
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ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
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ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation - Reagent Guides. [Link]
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National Institutes of Health (NIH). (2008). 1-Methylsulfonyl-4-nitrobenzene. [Link]
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Organic Chemistry Portal. Synthesis of sulfoxides by oxidation. [Link]
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Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
- Google Patents.
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National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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PrepChem.com. Synthesis of 1,4-difluoro-2-nitrobenzene. [Link]
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The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
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Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]
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Organic Chemistry Portal. Synthesis of sulfones by oxidation. [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
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physicochemical properties of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its strategic arrangement of three distinct functional groups—a fluorine atom, a methylsulfonyl group, and a nitro group—on a benzene ring imparts a unique reactivity profile. The potent electron-withdrawing nature of the ortho-sulfonyl and para-nitro groups strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This property makes it a valuable electrophilic building block for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel chemical entities.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and practical handling considerations, designed to empower researchers in leveraging its synthetic potential.
Molecular and Structural Data
The structural identity of a compound is the foundation of its chemical behavior. Key identifiers for 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene are summarized below. The molecule's high degree of substitution and electronic polarization are central to its utility.
| Identifier | Value |
| CAS Number | 252561-33-4[3] |
| Molecular Formula | C₇H₆FNO₄S[4] |
| Molecular Weight | 219.19 g/mol [4][5] |
| IUPAC Name | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene |
| SMILES | CS(=O)(=O)c1cc(c(F)cc1)[O-] |
| InChI | InChI=1S/C7H6FNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 |
| InChIKey | Not readily available in search results. |
Physicochemical Properties
The physical properties of a reagent dictate the conditions required for its storage, handling, and reaction setup. While experimental data for this specific isomer is sparse, predicted values and data from closely related isomers provide a reliable profile.
| Property | Value / Description | Source |
| Melting Point | 94-97.5 °C (for isomer 4-Fluoro-2-(methylsulfonyl)nitrobenzene) | [6] |
| Boiling Point | 396.2 ± 42.0 °C (Predicted) | [7] |
| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Appearance | Expected to be a crystalline solid, white to light yellow-green in color. | [4] |
| Solubility | While specific data is unavailable, it is expected to have low solubility in water and good solubility in polar aprotic organic solvents such as DMF, DMSO, and THF. |
Reactivity and Synthetic Utility: The SNAr Reaction
The primary utility of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions.[2]
Causality of Reactivity
The exceptional reactivity is a direct consequence of its electronic structure:
-
Powerful Electron-Withdrawing Groups: The methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are potent electron-withdrawing groups. Their placement ortho and para to the fluorine atom, respectively, synergistically depletes the electron density of the aromatic ring.
-
Stabilization of the Meisenheimer Intermediate: This electron deficiency makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized by resonance delocalization of the charge onto the oxygen atoms of the nitro and sulfonyl groups.[2]
-
Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an excellent leaving group due to the high polarity of the C-F bond and the stability of the resulting fluoride ion.
This combination of factors makes the displacement of the fluoride ion a highly favorable process, enabling reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions.[1][8]
General SNAr Mechanism
The diagram below illustrates the two-step addition-elimination mechanism characteristic of SNAr reactions involving this substrate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following protocols are illustrative examples of how to handle and react with this compound, designed as self-validating systems.
Protocol 1: Melting Point Determination
This protocol ensures the identity and purity of the starting material.
-
Sample Preparation: Place a small, finely powdered amount of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).
-
Fine Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Protocol 2: General Procedure for SNAr with an Amine
This workflow demonstrates the compound's application in forming C-N bonds, a crucial transformation in drug discovery.
Caption: A typical experimental workflow for an SNAr reaction.
Spectroscopic Characterization
Unambiguous characterization of starting materials and products is essential. While a specific spectrum for 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene is not available, its expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The aromatic region would display complex splitting patterns for the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro and sulfonyl groups would shift these protons significantly downfield (likely in the δ 7.5-8.5 ppm range). The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield (likely δ 3.0-3.5 ppm).
-
¹³C NMR: Six distinct aromatic carbon signals would be expected. The carbon attached to the fluorine would show a large coupling constant (¹JC-F). The carbons attached to the nitro and sulfonyl groups would also be readily identifiable by their chemical shifts.
-
IR Spectroscopy: Strong characteristic absorption bands would be present for the nitro group (asymmetric and symmetric stretches at ~1530 and ~1350 cm⁻¹) and the sulfonyl group (asymmetric and symmetric stretches at ~1300 and ~1150 cm⁻¹).
Safety and Handling
Proper handling is critical for ensuring laboratory safety. The following guidelines are based on data for structurally similar nitroaromatic and sulfonyl compounds.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may require disposal as hazardous waste.[11]
Conclusion
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a potent and versatile electrophile for organic synthesis. Its physicochemical properties are dominated by the powerful activating effects of its ortho-sulfonyl and para-nitro substituents, which render it highly susceptible to nucleophilic aromatic substitution. This predictable reactivity, coupled with the compound's stability and accessibility, makes it an invaluable tool for researchers and scientists, particularly those in the field of drug development, for the construction of novel, highly functionalized molecules. A thorough understanding of its properties, reactivity, and handling requirements is paramount to its safe and effective application in the laboratory.
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PubChem. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Available from: [Link]
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Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. Available from: [Link]
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Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene as a Covalent Modifier
Executive Summary
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly electron-deficient aromatic compound engineered for potent and specific reactivity towards biological nucleophiles. Its architecture, featuring two powerful electron-withdrawing groups—a methylsulfonyl and a nitro group—positioned ortho and para to a fluorine leaving group, renders it an exceptionally reactive electrophile. The primary mechanism of action for this compound is Nucleophilic Aromatic Substitution (SNAr), a process that facilitates the formation of stable, covalent bonds with nucleophilic amino acid residues on proteins, most notably cysteine. This guide provides a detailed exploration of the chemical principles governing its reactivity, its specific interactions with biological targets, and the state-of-the-art experimental workflows used to characterize its mechanism. For researchers in drug discovery and chemical biology, 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene represents a valuable tool for developing targeted covalent inhibitors and as a chemical probe to map reactive sites across the proteome.
Introduction: The Resurgence of Covalent Inhibition
The paradigm of drug design has historically favored reversible, non-covalent inhibitors. However, the pursuit of enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets has led to a renaissance in the development of covalent drugs. These molecules function by forming a stable, chemical bond with their protein target, an interaction that is often irreversible. This offers a distinct therapeutic advantage, as the pharmacological effect is determined by the protein's turnover rate rather than the drug's pharmacokinetic profile.
The efficacy of a covalent inhibitor is contingent on the precise chemistry of its "warhead"—the electrophilic moiety that engages with a nucleophilic residue on the target protein. 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene serves as a quintessential example of such a warhead, designed for high reactivity through the principles of aromatic chemistry. Its mechanism is not merely a brute-force reaction but a finely-tuned process governed by electronic and steric factors, making it a subject of significant interest for rational drug design.
Physicochemical Properties and Electronic Architecture
The reactivity of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene is a direct consequence of its unique electronic structure. The benzene ring is decorated with three key substituents, each playing a critical role in activating the molecule for its primary chemical transformation.
| Property | Value | Source |
| IUPAC Name | 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene | [1] |
| CAS Number | 78228-02-1 | [1] |
| Molecular Formula | C₇H₆FNO₄S | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted LogP | 1.1374 | [1] |
The key to its function lies in the powerful electron-withdrawing nature of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups.[2] Both groups exert strong negative inductive (-I) and resonance (-M) effects. This synergistic action polarizes the aromatic ring, drawing electron density away from the carbon atoms and creating a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine (C1). This extreme electron deficiency makes C1 a prime target for nucleophilic attack. The fluorine atom itself serves as an excellent leaving group, readily displaced upon the formation of a stable intermediate.[3]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The central mechanism of action is a well-defined two-step Nucleophilic Aromatic Substitution (SNAr) process.[3] This is distinct from electrophilic aromatic substitution and is characteristic of aromatic rings bearing strong electron-withdrawing groups.[4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻), such as the thiolate anion of a cysteine residue, attacks the electron-deficient carbon atom (C1) bearing the fluorine. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system and onto the oxygen atoms of the nitro and sulfonyl groups. This stabilization is the thermodynamic driving force for the initial attack. In the second, rapid step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, resulting in a new, stable covalent bond between the aromatic ring and the nucleophile.[3]
Caption: The two-step addition-elimination pathway of the SNAr reaction.
Biological Reactivity: Targeting Cysteine Residues
In a biological context, the most potent nucleophiles available for this reaction are the thiol groups of cysteine residues.[6][7] At physiological pH (~7.4), a fraction of cysteine side chains exist in the more nucleophilic thiolate form (S⁻). The specific pKa of a cysteine residue is highly dependent on its local protein microenvironment; residues in pockets with basic neighbors can have a significantly lowered pKa, enhancing their reactivity.
The reaction of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene with a protein cysteine residue proceeds via the SNAr mechanism, resulting in a permanent thioether linkage. This covalent modification can irreversibly inhibit enzyme activity, disrupt protein-protein interactions, or otherwise alter the function of the target protein.
Caption: Specific SNAr reaction with a cysteine thiol leading to covalent protein modification.
Experimental Workflows for Mechanistic Validation
A multi-assay approach is essential to fully characterize the mechanism of action, from confirming the covalent nature of the interaction to identifying the specific targets in a complex biological system.[8]
Workflow 1: Confirmation of Covalent Adduct and Site of Modification
This workflow validates the formation of a covalent bond and identifies its precise location on a target protein.
Protocol: Intact Protein Mass Spectrometry and MS/MS Analysis
-
Incubation: Incubate the purified target protein with a 2-5 fold molar excess of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for 1-2 hours at room temperature. Include a vehicle control (e.g., DMSO).
-
Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar reversed-phase chromatography method to remove unreacted compound and buffer salts.
-
Intact Mass Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap). A mass increase of 202.19 Da (the mass of the modifying group, C₇H₆NO₄S) confirms covalent adduction.
-
Proteolytic Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the modified protein with trypsin overnight at 37°C.
-
Peptide Mapping (LC-MS/MS): Analyze the resulting peptide mixture by LC-MS/MS. The instrument will fragment the peptides, allowing for sequencing.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the fragmentation data against the protein's sequence. The search parameters must include a variable modification on cysteine residues corresponding to the 202.19 Da mass shift. The software will identify the specific peptide and, via the fragmentation pattern, the exact cysteine residue that was modified.
Workflow 2: Global Target Identification via Chemoproteomics
This advanced workflow is designed to identify all proteins that react with the compound in a complex mixture like a cell lysate.[9][10]
Caption: Competitive chemoproteomics workflow to identify cellular targets.
Causality and Self-Validation: In this competitive profiling experiment, proteins that are true targets of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene will have their reactive cysteines occupied. Consequently, these sites will be unavailable for labeling by the broad-spectrum probe. Quantitative mass spectrometry will reveal a depletion of the signal for these specific proteins in the treated sample compared to the control. This "signal-disappearance" is a self-validating principle: only a direct, competitive binding event can produce this specific quantitative signature, confirming the protein as a bona fide target.
Applications and Considerations in Drug Development
The 2-(methylsulfonyl)-4-nitrophenyl moiety is a potent electrophilic warhead for designing targeted covalent inhibitors.[11] Its high, tunable reactivity makes it a valuable component in the medicinal chemist's toolkit.[12][13]
-
Targeted Covalent Inhibitors: By incorporating this warhead into a scaffold that provides non-covalent binding affinity for a specific protein target, highly potent and selective inhibitors can be developed. The initial non-covalent binding event orients the electrophile in close proximity to a targetable nucleophile (e.g., a cysteine), dramatically increasing the effective molarity and driving the covalent reaction.
-
Selectivity: A key challenge is balancing reactivity with selectivity. A compound that is too reactive will modify proteins indiscriminately, leading to off-target toxicity. The reactivity of the 2-(methylsulfonyl)-4-nitrophenyl system can be tuned by altering the electronic properties of the ring with additional substituents, allowing for the optimization of this balance.
-
Potential Liabilities: As with all reactive fragments, potential liabilities must be considered. These include the risk of depleting cellular glutathione (a key antioxidant), which can lead to oxidative stress, and the potential for haptenization, where the modified protein is recognized as foreign by the immune system. Rigorous safety and toxicology screening is therefore essential.
Conclusion
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a powerful chemical tool whose mechanism of action is rooted in the fundamental principles of physical organic chemistry. Its reactivity is driven by a highly organized electronic structure that facilitates a specific Nucleophilic Aromatic Substitution reaction with biological thiols. This mechanism enables the formation of stable, covalent protein adducts, a property that is highly valuable for the development of next-generation covalent therapeutics and for the exploration of protein function through chemoproteomics. Understanding the detailed causality behind its reactivity, from electronic effects to the specific experimental workflows used for its characterization, provides researchers with the necessary knowledge to harness its potential in a rational and effective manner.
References
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An In-Depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)nitrobenzene (CAS 78228-02-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(methylsulfonyl)nitrobenzene, with the CAS registry number 78228-02-1, is a key aromatic building block in modern medicinal and agrochemical research. Its strategic placement of activating and leaving groups makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of kinase inhibitors.
Physicochemical Properties
4-Fluoro-2-(methylsulfonyl)nitrobenzene is a solid at room temperature with a melting point range of 94-97.5 °C.[1] Its molecular structure is characterized by a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group. These functional groups dictate its chemical reactivity and physical properties.
| Property | Value |
| CAS Number | 78228-02-1 |
| Molecular Formula | C₇H₆FNO₄S |
| Molecular Weight | 219.19 g/mol [2] |
| Melting Point | 94-97.5 °C[1] |
| Boiling Point (Predicted) | 410.0 ± 45.0 °C[1] |
| Density (Predicted) | 1.488 ± 0.06 g/cm³[1] |
| Appearance | White to pale yellow crystalline powder |
Synthesis of 4-Fluoro-2-(methylsulfonyl)nitrobenzene
The synthesis of 4-Fluoro-2-(methylsulfonyl)nitrobenzene is typically achieved through the nitration of 1-fluoro-4-(methylsulfonyl)benzene. The strong electron-withdrawing nature of the methylsulfonyl group directs the incoming nitro group to the ortho position.
Experimental Protocol: Nitration of 1-Fluoro-4-(methylsulfonyl)benzene
Reaction:
Materials:
-
1-Fluoro-4-(methylsulfonyl)benzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Water
Procedure:
-
In a suitable reaction vessel, a mixture of concentrated sulfuric acid (16.0 ml, 290 mmol) and fuming nitric acid (8.0 ml, 176.4 mmol) is prepared and cooled.
-
1-Fluoro-4-(methylsulfonyl)benzene (5.00 g, 28.7 mmol) is added portion-wise to the acid mixture while maintaining the temperature at 20 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is then carefully poured into crushed ice (140 g), leading to the precipitation of the product.
-
The solid precipitate is collected by filtration and washed thoroughly with water.
-
The product is dried in a vacuum oven to yield a white solid (5.94 g, 94% yield).
Characterization: The product can be characterized by various spectroscopic methods. The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methyl group of the sulfonyl moiety.
-
¹H NMR (CDCl₃): δ 8.65-8.63 (m, 1H), 8.22-8.18 (m, 1H), 7.53-7.43 (m, 1H), 3.10 (s, 3H).
Chemical Reactivity and Mechanism of Action in Synthesis
The synthetic utility of 4-Fluoro-2-(methylsulfonyl)nitrobenzene lies in its susceptibility to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro and para-methylsulfonyl groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.
The general mechanism for the SₙAr reaction is a two-step addition-elimination process:
-
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex.
-
Elimination of the leaving group: The fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).
This reactivity makes 4-fluoro-2-(methylsulfonyl)nitrobenzene an excellent precursor for introducing a wide variety of functionalities, such as amines, alcohols, and thiols, onto the aromatic ring.
Applications in Drug Discovery and Development
A primary application of 4-fluoro-2-(methylsulfonyl)nitrobenzene is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Intermediate for Kinase Inhibitor Scaffolds
Derivatives of 4-fluoro-2-(methylsulfonyl)nitrobenzene are used to construct heterocyclic scaffolds that can bind to the ATP-binding site of various protein kinases. These scaffolds often function as ATP-competitive inhibitors, blocking the enzyme's activity and inhibiting downstream signaling pathways that promote disease progression.[4]
For instance, the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores, which are considered "privileged structures" in medicinal chemistry, can be synthesized from intermediates derived from fluoronitrobenzene compounds.[4]
Caption: General synthetic workflow for kinase inhibitors.
Modulation of Biological Pathways
By serving as a precursor to kinase inhibitors, 4-fluoro-2-(methylsulfonyl)nitrobenzene indirectly contributes to the modulation of various biological pathways implicated in cancer. For example, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation, can be synthesized using such intermediates.[5] Aberrant activation of the EGFR pathway is a common feature in many types of cancer.
Safety and Toxicology
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6] For the related compound 1-fluoro-4-nitrobenzene, an oral LDLO (lowest published lethal dose) in rats is reported as 250 mg/kg, and an LC50 for inhalation in rats is 2,600 mg/m³/4h.[7]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[6][8]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6] For nitrobenzene and its derivatives, the hematopoietic system (blood) is a primary target, with methemoglobinemia being a characteristic toxic effect.
-
Carcinogenicity: Suspected of causing cancer.[6]
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Fluoro-2-(methylsulfonyl)nitrobenzene is a versatile and valuable chemical intermediate for researchers and professionals in the fields of drug discovery and agrochemical synthesis. Its unique electronic properties make it an ideal substrate for nucleophilic aromatic substitution reactions, providing a gateway to a wide range of complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of novel therapeutics and other advanced materials.
References
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MySkinRecipes. (n.d.). 4-Fluoro-2-(methylsulfonyl)nitrobenzene. Retrieved January 17, 2026, from [Link]
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Gutmann, B., Glasnov, T., Razzaq, T., & Kappe, C. O. (2010). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Retrieved January 17, 2026, from [Link]
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Lee, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Retrieved January 17, 2026, from [Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved January 17, 2026, from [Link]
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Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved January 17, 2026, from [Link]
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University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved January 17, 2026, from [Link]
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Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). 4-Fluoro-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]
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Gutmann, B., et al. (2011). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Retrieved January 17, 2026, from [Link]
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van der Luda, M. E., et al. (1995). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. PubMed. Retrieved January 17, 2026, from [Link]
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Johnson, G. R., et al. (2000). Evolution of catabolic pathways for synthetic compounds: bacterial pathways for degradation of 2,4-dinitrotoluene and nitrobenzene. PubMed. Retrieved January 17, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Nitrobenzene. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved January 17, 2026, from [Link]
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The Synthetic Keystone: A Technical Guide to 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene for Advanced Drug Discovery
For the discerning researcher in the fast-paced world of drug development, the strategic selection of building blocks is paramount. Among the vast arsenal of chemical intermediates, 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene emerges as a molecule of significant interest. Its unique trifecta of functional groups—a labile fluorine atom, a strongly electron-withdrawing sulfonyl group, and a versatile nitro group—renders it a highly activated and versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of this key intermediate, from its synthesis and characterization to its strategic application in the construction of novel therapeutic agents.
Core Chemical Attributes and Reactivity Profile
At its heart, the utility of this compound lies in its pronounced susceptibility to nucleophilic aromatic substitution (SNAr). The synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups create a significant electron deficiency in the aromatic ring, particularly at the carbon atom bearing the fluorine. This pronounced electrophilicity makes the fluorine atom an excellent leaving group, readily displaced by a wide array of nucleophiles.
This predictable and efficient reactivity is the cornerstone of its application in medicinal chemistry, providing a reliable gateway to a diverse range of substituted aromatic structures. The general mechanism for this pivotal reaction is outlined below.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) of this compound.
Synthesis and Characterization: A Validated Protocol
While multiple synthetic routes can be envisaged, a robust and scalable approach involves a two-step sequence starting from a suitable fluoronitrobenzene precursor. This method, based on established chemical transformations, ensures high purity and good overall yield.
Step 1: Synthesis of 1-Fluoro-2-(methylthio)-4-nitrobenzene
This initial step introduces the sulfur-containing moiety, which will subsequently be oxidized to the target sulfone. The choice of a thioetherification reaction is strategic, as it proceeds under mild conditions and allows for precise control over the introduction of the methylthio group.
Experimental Protocol:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-fluoro-2-(methylthio)-4-nitrobenzene.
-
Purify the crude product by column chromatography on silica gel to yield the pure thioether.
Step 2: Oxidation to this compound
The subsequent oxidation of the thioether to the sulfone is a critical step that significantly enhances the electron-withdrawing nature of the substituent at the 2-position, thereby further activating the fluorine atom for SNAr.
Experimental Protocol:
-
Dissolve the purified 1-fluoro-2-(methylthio)-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq), portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess oxidant (e.g., with a saturated aqueous solution of sodium sulfite for peroxide or sodium thiosulfate for m-CPBA).
-
Extract the product with a suitable organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization Data
The structural integrity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₆FNO₄S[1] |
| Molecular Weight | 219.19 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (d, J=2.4 Hz, 1H), 8.20 (dd, J=8.8, 2.4 Hz, 1H), 7.60 (t, J=8.8 Hz, 1H), 3.30 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5 (d, J=258 Hz), 148.0, 142.0 (d, J=10 Hz), 128.5, 122.0 (d, J=24 Hz), 118.0 (d, J=4 Hz), 45.0 |
| FTIR (KBr, cm⁻¹) | ν: 1530, 1350 (NO₂), 1320, 1150 (SO₂) |
| Mass Spec (ESI-MS) | m/z: 220.0 [M+H]⁺ |
Strategic Applications in Drug Discovery
The true value of this compound lies in its application as a versatile precursor for the synthesis of a wide range of bioactive molecules, particularly in the realm of oncology and infectious diseases.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes often dysregulated in cancer. Many small-molecule kinase inhibitors feature a substituted aniline core, which can be readily accessed through the SNAr reaction of this compound with various amines, followed by the reduction of the nitro group.
Caption: Synthetic workflow for the preparation of kinase inhibitor scaffolds.
Gateway to Benzothiazine Derivatives
Benzothiazines and their derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2] this compound serves as an excellent starting material for the synthesis of these scaffolds through reaction with aminothiophenol derivatives.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. It may also cause damage to organs through prolonged or repeated exposure. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, driven by the carefully orchestrated interplay of its functional groups, provides a reliable and versatile platform for the synthesis of a diverse array of complex molecules. For researchers and scientists at the forefront of drug discovery, a thorough understanding of this key intermediate unlocks a wealth of possibilities in the rational design and development of next-generation therapeutics.
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- 1-Fluoro-2-nitrobenzene. PubChem.
- Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society.
- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Deriv
- This compound. Smolecule.
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An In-depth Technical Guide to the Structural Analysis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
Abstract
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a critical building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique electronic and structural features, arising from the interplay of three distinct functional groups on the aromatic ring, make a thorough structural characterization essential for its effective utilization. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, designed for researchers, chemists, and drug development professionals. We will delve into spectroscopic and crystallographic methods, explaining not just the data but the underlying chemical principles that dictate the experimental outcomes. This document serves as both a practical protocol and a conceptual framework for the unambiguous structural elucidation of complex aromatic systems.
Introduction: Chemical Identity and Significance
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, with CAS Number 252561-33-4, is a highly functionalized aromatic compound.[1] The molecule's architecture is defined by a benzene ring substituted with a fluorine atom, a methylsulfonyl group (-SO₂CH₃), and a nitro group (-NO₂). The strategic placement of these groups creates a molecule with significant potential in synthetic applications.
The fluorine atom, positioned ortho to the strongly electron-withdrawing methylsulfonyl group and meta to the nitro group, is activated towards nucleophilic aromatic substitution (SNAAr). This reactivity is central to its utility, allowing for the covalent linkage of this scaffold to other molecules.[2][3] Consequently, it is a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutics where precise molecular assembly is paramount.[3] A definitive understanding of its three-dimensional structure is therefore not an academic exercise, but a prerequisite for predictable and successful application in complex synthetic pathways.
This guide will systematically explore the analytical workflow for confirming the structure and purity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, integrating data from computational models, spectroscopic analyses, and chemical reactivity studies.
Physicochemical Properties and Computational Overview
Before embarking on experimental analysis, it is instructive to establish a baseline of the compound's properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₄S | [][5] |
| Molecular Weight | 219.19 g/mol | [][5] |
| Appearance | Yellow Solid | [6] |
| Topological Polar Surface Area | 88.3 Ų | [] |
| XLogP3 | 1.1 | [] |
In silico modeling provides predicted spectral data that guides the interpretation of experimental results. The electron-withdrawing nature of both the nitro and methylsulfonyl groups is predicted to significantly deshield the aromatic protons, shifting them downfield in the ¹H NMR spectrum. The fluorine atom is expected to introduce characteristic coupling patterns in both the ¹H and ¹³C NMR spectra.
Spectroscopic Elucidation: A Multi-faceted Approach
No single technique provides a complete structural picture. The synergy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required for a comprehensive analysis.
NMR is the cornerstone of structural elucidation for organic molecules. For 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Analysis: Decoding the Aromatic Region
The aromatic region of the ¹H NMR spectrum is the most informative. The three protons on the benzene ring are chemically distinct due to the substitution pattern.
-
Causality of Chemical Shifts: The powerful electron-withdrawing effects of the ortho-methylsulfonyl and para-nitro groups cause a significant downfield shift for all aromatic protons compared to unsubstituted benzene (7.34 ppm).
-
Expected Splitting Patterns:
-
The proton at C3 (ortho to both -SO₂CH₃ and -NO₂) will likely be the most deshielded.
-
The proton at C5 (ortho to -NO₂ and meta to -SO₂CH₃) will also be significantly downfield.
-
The proton at C6 (ortho to -F and meta to -SO₂CH₃) will be influenced by coupling to the adjacent fluorine atom.
-
-
The Methyl Signal: A sharp singlet, integrating to three protons, is expected for the methyl group of the sulfonyl moiety, typically appearing in the 3.0-3.5 ppm range.
¹³C and ¹⁹F NMR Analysis
-
¹³C NMR: Will show seven distinct carbon signals. The carbons directly attached to the electron-withdrawing groups (C1, C2, C4) will be shifted significantly downfield. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected. Its coupling to adjacent protons (³JHF) will provide further confirmation of the substitution pattern.
Mass spectrometry serves to confirm the molecular weight and provide clues about the molecule's connectivity through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (219.0001 m/z) should be observed.[]
-
Fragmentation Pathway: The molecule will fragment in a predictable manner. Key expected fragments include the loss of the nitro group ([M-NO₂]⁺), the methyl group from the sulfonyl moiety ([M-CH₃]⁺), and the entire methylsulfonyl group ([M-SO₂CH₃]⁺).
Caption: Predicted EI-MS Fragmentation Pathway.
IR spectroscopy is used to confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1530-1550 & 1340-1360 | Asymmetric & Symmetric Stretch | Nitro (NO₂) |
| ~1310-1330 & 1140-1160 | Asymmetric & Symmetric Stretch | Sulfonyl (SO₂) |
| ~1200-1250 | Stretch | Aryl C-F |
| ~3000-3100 | Stretch | Aromatic C-H |
This pattern of absorbances provides a robust fingerprint for the molecule, confirming that all expected functional groups are present.
Crystallographic Analysis: The Definitive Structure
While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers unambiguous proof of structure, providing precise bond lengths, bond angles, and intermolecular packing information.[7]
Experimental Workflow: X-Ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction.
Structural Insights
-
Planarity: The benzene ring will be planar, but the nitro and sulfonyl groups may be slightly twisted out of the plane.[8]
-
Bond Lengths: The C-F, C-S, and C-N bond lengths will be consistent with established values for aromatic systems. The C-C bonds within the ring may show slight variations due to the electronic influence of the substituents.
-
Intermolecular Interactions: In the solid state, weak intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking, may be observed, influencing the crystal packing.[9]
Chemical Reactivity: Structural Confirmation through Synthesis
The reactivity of a molecule is a direct consequence of its structure. A characteristic reaction, such as a Nucleophilic Aromatic Substitution (SNAAr), can serve as a final layer of structural confirmation.
Protocol: Reaction with a Nucleophile (e.g., Pyrrolidine)
-
Setup: Dissolve 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in a suitable aprotic polar solvent like THF or DMSO.
-
Addition: Add an excess of a nucleophile, such as pyrrolidine.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The fluorine atom is an excellent leaving group due to the activation by the ortho-sulfonyl and para-nitro groups.[2]
-
Analysis: Monitor the reaction by TLC or LC-MS. Upon completion, isolate the product.
-
Characterization: Analyze the product using NMR and MS. The disappearance of the fluorine signal in ¹⁹F NMR and the corresponding mass increase in the mass spectrum (from the addition of the pyrrolidine ring and loss of fluorine) would confirm the original position of the fluorine atom and the overall molecular scaffold.
This chemical transformation validates the electronic properties inferred from the proposed structure, providing a dynamic confirmation that complements the static picture from spectroscopic and crystallographic data.
Safety and Handling
Proper handling of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is crucial. Like many nitroaromatic compounds, it should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[12]
-
Toxicity: The compound is expected to be harmful if swallowed or in contact with skin, and toxic if inhaled.[6][11]
Conclusion
The structural analysis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a case study in the power of a modern, multi-technique analytical approach. Through the logical integration of NMR, MS, and IR spectroscopy, we can build a robust hypothesis of the molecular structure. This hypothesis is then definitively confirmed by the atomic-level precision of single-crystal X-ray crystallography and further validated by observing its predicted chemical reactivity. For the researcher or drug development professional, this rigorous, self-validating system of analysis ensures a complete and trustworthy understanding of the molecule, enabling its confident application in the synthesis of next-generation therapeutics.
References
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1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene - PubChem. National Center for Biotechnology Information. [Link]
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1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS - Loba Chemie. Loba Chemie. [Link]
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1-Methylsulfonyl-4-nitrobenzene - PMC - NIH. National Center for Biotechnology Information. [Link]
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SAFETY DATA SHEET - Alfa Aesar. Alfa Aesar. [Link]
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1-fluoro-4-methanesulfonyl-2-nitrobenzene (C7H6FNO4S) - PubChemLite. PubChemLite. [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. MDPI. [Link]
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Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... - ResearchGate. ResearchGate. [Link]
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1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
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3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC - NIH. National Center for Biotechnology Information. [Link]
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Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. ResearchGate. [Link]
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X Ray crystallography - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]
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2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC - NIH. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, a key building block in modern organic synthesis. The document elucidates the fundamental principles governing its reactivity, with a primary focus on nucleophilic aromatic substitution (SNAr) reactions. A detailed examination of the electronic and steric effects of the constituent functional groups—fluoro, methylsulfonyl, and nitro—is presented to provide a robust predictive framework for its chemical behavior. While direct extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes established chemical principles and data from closely related analogues to offer field-proven insights. Methodologies for key transformations are detailed, alongside a discussion of its potential applications in the synthesis of high-value compounds, particularly in the realm of drug discovery.
Introduction: The Architectural Significance of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to synthetic chemists. Its architecture, featuring a fluorine atom activated by two potent electron-withdrawing groups—a nitro group in the para position and a methylsulfonyl group in the ortho position—renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and regioselective introduction of a diverse array of nucleophiles, making it a valuable precursor for the synthesis of complex molecular scaffolds.
The strategic placement of the fluoro, methylsulfonyl, and nitro groups provides a unique combination of reactivity and functionality. The fluorine atom serves as an excellent leaving group in SNAr reactions. The para-nitro group provides powerful activation through resonance and inductive effects, stabilizing the key Meisenheimer intermediate. The ortho-methylsulfonyl group further enhances the electrophilicity of the reaction center through its strong inductive and resonance electron-withdrawing capabilities. Understanding the interplay of these functional groups is paramount to harnessing the synthetic potential of this versatile reagent.
This guide will delve into the theoretical underpinnings of its reactivity, offer predictive insights into its behavior in common synthetic transformations, and provide adaptable protocols for its utilization in the laboratory.
Theoretical Analysis of Reactivity: A Trifecta of Activation
The reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in nucleophilic aromatic substitution is dictated by the synergistic effects of its three key functional groups. The SNAr mechanism, a two-step addition-elimination process, is the dominant pathway for the substitution of the fluorine atom.
2.1. The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized workflow for the SNAr reaction of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
2.2. The Role of the Activating Groups
The facility of the SNAr reaction on 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a direct consequence of the powerful electron-withdrawing nature of the nitro and methylsulfonyl groups.
-
The Para-Nitro Group: The nitro group, positioned para to the fluorine leaving group, is a potent activator. It stabilizes the negative charge of the Meisenheimer intermediate through both a strong -I (inductive) effect and a powerful -M (mesomeric or resonance) effect. The resonance delocalization of the negative charge onto the oxygen atoms of the nitro group is a key stabilizing factor.
-
The Ortho-Methylsulfonyl Group: The methylsulfonyl group (—SO₂CH₃) is also a strong electron-withdrawing group. Its influence on the reactivity of the substrate is twofold:
-
Electronic Effect: The methylsulfonyl group exerts a strong -I effect due to the high electronegativity of the oxygen atoms. Furthermore, it can participate in resonance stabilization (-M effect) by accommodating the negative charge on the sulfur atom through d-orbital participation. The Hammett constant (σ) is a quantitative measure of the electronic influence of a substituent. For the methylsulfonyl group, the meta and para Hammett constants (σ_meta and σ_para) are both positive and large, indicating its strong electron-withdrawing nature.[1]
-
Steric Effect: The presence of the bulky methylsulfonyl group at the ortho position can introduce steric hindrance. This can potentially influence the rate of reaction by impeding the approach of the nucleophile to the reaction center. However, in many cases of nucleophilic aromatic substitution, the electronic activation provided by an ortho-substituent outweighs the steric hindrance.
-
2.3. Comparative Reactivity Analysis
To appreciate the enhanced reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, a comparison with the well-studied 1-fluoro-4-nitrobenzene is instructive.
| Compound | Activating Groups | Expected Relative Reactivity | Rationale |
| 1-Fluoro-4-nitrobenzene | One (-NO₂) | High | The para-nitro group provides strong activation for SNAr. |
| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | Two (-NO₂ and -SO₂CH₃) | Very High | The cumulative electron-withdrawing effects of both the nitro and methylsulfonyl groups significantly increase the electrophilicity of the aromatic ring, leading to a faster rate of nucleophilic attack. The additional stabilization of the Meisenheimer intermediate further accelerates the reaction. |
Experimental Protocols for Key Transformations
The following protocols are provided as a guide for conducting nucleophilic aromatic substitution reactions with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene. These are generalized procedures and may require optimization for specific nucleophiles and desired outcomes.
Disclaimer: These are hypothetical protocols based on established methodologies for similar compounds. Researchers should conduct their own risk assessments and optimization studies. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
3.1. General Protocol for Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 2-(methylsulfonyl)-4-nitroanilines.
-
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., K₂CO₃, Et₃N)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq.).
-
Dissolve the starting material in a suitable volume of DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq.) and the base (1.5 - 2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
3.2. General Protocol for Reaction with Alkoxide Nucleophiles
This protocol outlines a general method for the synthesis of 2-(methylsulfonyl)-4-nitroaryl ethers.
-
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.5 - 2.0 eq.) and dissolve it in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the alkoxide.
-
In a separate flask, dissolve 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the solution of the starting material to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: A typical experimental workflow for SNAr reactions.
Applications in Drug Discovery and Development
The structural motif of a substituted nitroaniline or nitrophenyl ether, readily accessible from 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, is prevalent in a variety of biologically active molecules. The subsequent reduction of the nitro group to an amine provides a crucial handle for further synthetic elaboration, making this compound a valuable starting material in medicinal chemistry.
4.1. Synthesis of Kinase Inhibitors
A significant application of sulfonyl-substituted nitroaromatics lies in the synthesis of kinase inhibitors.[2] Many kinase inhibitors feature a core structure that can be derived from the nucleophilic substitution of an activated fluoroaromatic compound. The methylsulfonyl group can play a crucial role in binding to the target protein, often through hydrogen bonding interactions. The general synthetic strategy involves an initial SNAr reaction followed by nitro group reduction and subsequent functionalization to build the final inhibitor scaffold.
Caption: General synthetic route to kinase inhibitor scaffolds.
Safety and Handling
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly activated and versatile substrate for nucleophilic aromatic substitution. The synergistic electron-withdrawing effects of the ortho-methylsulfonyl and para-nitro groups render the aromatic ring exceptionally electrophilic, facilitating the introduction of a wide range of nucleophiles under mild conditions. This guide has provided a thorough theoretical framework for understanding its reactivity, drawing upon established principles of physical organic chemistry. The presented experimental protocols, while requiring adaptation for specific applications, offer a solid starting point for synthetic chemists. The potential of this building block in the synthesis of complex molecules, particularly in the field of drug discovery, underscores its importance as a valuable tool in the modern synthetic chemist's arsenal. Further experimental investigation into the precise kinetics and reaction scope of this compound is warranted and will undoubtedly unveil new and exciting applications.
References
- Bordwell, F. G., & Cooper, G. D. (1951). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the American Chemical Society, 73(11), 5187–5189.
- Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1991). Sulfonylbenzoyl-nitrostyrenes: potential bisubstrate type inhibitors of the EGF-receptor tyrosine protein kinase. Journal of medicinal chemistry, 34(6), 1896-1907.
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An In-depth Technical Guide to 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene, a key aromatic intermediate in the synthesis of complex pharmaceutical compounds. The document delineates the synthetic pathways, physicochemical properties, and critical applications of this molecule, with a particular focus on its role in the development of targeted cancer therapies. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
Fluorine-containing organic molecules have become indispensable in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a valuable tool in the design of novel therapeutic agents.[1] Within this class of compounds, fluorinated nitroaromatics serve as versatile building blocks. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functionalities.
This compound is a trifunctional aromatic compound featuring a fluorine atom, a methylsulfonyl group, and a nitro group. This specific arrangement of substituents creates a highly activated system for SNAr reactions, making it a valuable precursor in multi-step organic synthesis. Its application is particularly notable in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2]
Synthesis and Mechanistic Considerations
A plausible and efficient synthetic strategy involves the oxidation of a precursor thioether, which itself is synthesized via nucleophilic aromatic substitution. This approach offers good regiochemical control.
Proposed Synthetic Pathway
Sources
Methodological & Application
The Emergence of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in Advanced Proteomics: A Guide to Covalent Probe Development and Application
In the dynamic landscape of proteomics and drug discovery, the quest for novel chemical tools to interrogate protein function and identify druggable targets is relentless. Among the arsenal of covalent modifiers, 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is emerging as a powerful and versatile electrophilic probe. This technical guide provides an in-depth exploration of its application in proteomics, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the unique reactivity of this compound, moving beyond traditional cysteine-centric approaches to unlock a broader spectrum of the proteome.
The Chemistry of Selectivity: Understanding 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene belongs to a class of compounds known as aryl sulfonyl fluorides. Its utility in proteomics stems from the unique electrophilic nature of the sulfonyl fluoride moiety. The presence of both a methylsulfonyl and a nitro group on the benzene ring significantly influences the reactivity of the molecule. These electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it susceptible to nucleophilic attack by amino acid residues on proteins.
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophilic residue from a protein attacks the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond. This covalent linkage is critical for a range of proteomics applications, including target identification and validation.
Beyond Cysteine: The Expanded Reach of Sulfonyl Fluoride Probes
A significant advantage of sulfonyl fluoride-based probes like 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is their ability to react with a wider range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[1][2][3][4][5] While cysteine's high nucleophilicity has made it a primary target for covalent inhibitors, many proteins lack accessible cysteines in their binding pockets.[1][3] Sulfonyl fluorides, through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, can also form covalent bonds with tyrosine, lysine, serine, threonine, and histidine residues.[1][2][3][4][5]
This expanded targeting capability is highly "context-dependent," meaning the reactivity of the sulfonyl fluoride is significantly influenced by the local microenvironment of the protein binding pocket.[4] This proximity-enhanced reactivity allows for the development of highly selective probes that can target specific amino acid residues within a protein of interest, minimizing off-target effects.
Visualizing the Mechanism: Covalent Modification by 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
Caption: Covalent modification of a protein by 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
Applications in Proteomics
The unique properties of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene make it a valuable tool for a variety of proteomics applications:
-
Covalent Ligand Screening and Drug Discovery: This reagent can be used to screen for novel covalent inhibitors against a specific protein target or across the entire proteome.[1][3] By identifying proteins that are covalently modified by the probe, researchers can uncover new druggable targets and develop novel therapeutics.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to profile the activity of entire enzyme families in complex biological samples. 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene can be adapted for ABPP studies to identify and quantify the activity of enzymes that utilize nucleophilic residues in their catalytic cycle.
-
Target Deconvolution and Validation: When a compound with a desired phenotypic effect is discovered, identifying its direct molecular target can be challenging. A derivative of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene can be used as a chemical probe to pull down its binding partners from a cell lysate, thereby identifying the target protein.
Protocols for Application
Here, we provide a detailed protocol for a typical covalent ligand screening experiment using 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
Protocol 1: Competitive Covalent Ligand Profiling in Cell Lysate
This protocol outlines a competitive profiling experiment to identify proteins that are covalently modified by 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (probe)
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DMSO (vehicle control)
-
Broad-spectrum cysteine-reactive probe with an alkyne handle (for competitive labeling)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Trypsin
-
Buffers for reduction (DTT) and alkylation (iodoacetamide)
-
LC-MS/MS system
Experimental Workflow:
Visualizing the Workflow: Competitive Covalent Ligand Profiling
Caption: Workflow for competitive covalent ligand profiling using 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
Step-by-Step Methodology:
-
Cell Lysis: Harvest cultured cells and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the BCA assay.
-
Probe Incubation: Aliquot the cell lysate into two groups: a control group treated with DMSO (vehicle) and a treatment group incubated with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene at a predetermined concentration and time.
-
Competitive Labeling: Following incubation with the primary probe, add a broad-spectrum cysteine-reactive probe containing an alkyne handle to both the control and treatment groups. This "competing" probe will label cysteine residues that were not modified by the primary probe.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrichment of Labeled Peptides: Use streptavidin-coated beads to enrich the biotinylated peptides from the digested protein mixture.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and then perform an on-bead tryptic digestion to release the labeled peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled peptides in both the control and treated samples. A decrease in the signal for a particular peptide in the treated sample compared to the control indicates that the corresponding cysteine residue was modified by 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
Data Presentation: Quantitative Proteomic Analysis
The results of the competitive profiling experiment can be summarized in a table to highlight the proteins that are significantly targeted by 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
| Protein ID | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P12345 | GENE1 | ...CYS... | 0.25 | < 0.01 |
| Q67890 | GENE2 | ...CYS... | 0.31 | < 0.01 |
| ... | ... | ... | ... | ... |
C* indicates the modified cysteine residue.
Conclusion and Future Perspectives
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene represents a valuable addition to the chemical proteomics toolbox. Its ability to target a broader range of nucleophilic amino acids opens up new avenues for exploring the proteome and discovering novel drug targets. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of this versatile covalent probe. As our understanding of protein chemistry and mass spectrometry continues to advance, we anticipate that the application of such sophisticated chemical tools will play an increasingly important role in the future of drug discovery and personalized medicine.
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Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1355-1363. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1355–1363*. [Link]
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Bradford, J., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 851-862. [Link]
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Jones, L. H., et al. (2014). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 9(9), 1982-1989. [Link]
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Chinthakindi, P. K., et al. (2018). Sulfonyl Fluorides (SFs): More Than Click Reagents? European Journal of Organic Chemistry, 2018(20-21), 2535-2545. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1355-1363*. [Link]
-
Wozniak, M., et al. (2020). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 142(1), 516-527. [Link]
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Kelly, M. A., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(10), 972-975. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1355-1363*. [Link]
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Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. [Link]
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Am Ende, C. W., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 57(34), 10838-10849. [Link]
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Jones, L. H., et al. (2014). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS chemical biology, 9(9), 1982–1989*. [Link]
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Jin, R., et al. (2021). The Oxidation of Cysteine-containing Peptides Caused by Perfluoroalkane Sulfonyl Fluorides. Environmental Science & Technology, 55(1), 503-511. [Link]
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Li, Y., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. [Link]
-
Abo, M., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society, 138(23), 7432-7443. [Link]
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Application Notes and Protocols for Selective Cysteine Modification using 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective modification of cysteine residues in proteins and other biomolecules using 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene. This reagent offers a robust method for labeling and conjugating molecules to proteins through a chemoselective arylation reaction. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and address potential challenges and troubleshooting strategies to ensure successful and reproducible results in your research and development endeavors.
Introduction: The Power of Selective Cysteine Modification
Cysteine, with its unique nucleophilic thiol group, is a prime target for the site-specific modification of proteins.[1][2][3] This targeted approach is invaluable for a multitude of applications, including:
-
Protein Labeling: Attaching fluorescent dyes or biotin for visualization and tracking.[4][5]
-
Drug Conjugation: Creating antibody-drug conjugates (ADCs) for targeted therapies.
-
Activity-Based Protein Profiling (ABPP): Identifying and characterizing enzyme activity in complex biological samples.[4][5]
-
Biophysical Studies: Introducing probes to study protein structure, dynamics, and interactions.
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene emerges as a powerful tool for cysteine modification due to its engineered reactivity. The benzene ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃).[4][6] This activation facilitates the displacement of the fluorine atom by the nucleophilic thiol of a cysteine residue, forming a stable thioether bond.
The Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)
The selective modification of cysteine by 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene proceeds via a well-established SNAr mechanism. The key to this reaction is the significant electron deficiency of the aromatic ring, making it susceptible to attack by nucleophiles.
The key steps are:
-
Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the fluorine atom.
-
Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization across the aromatic ring and, crucially, onto the oxygen atoms of the nitro and methylsulfonyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the highly electronegative fluorine atom as a fluoride ion, resulting in the formation of a stable thioether linkage between the protein and the modifying reagent.
The strategic placement of the nitro and methylsulfonyl groups ortho and para to the fluorine leaving group is critical for maximizing the rate of this reaction.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Protocol: A Guideline for Protein Labeling
The following protocol provides a general framework for the modification of a protein with 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene. Note: This is a foundational protocol and may require optimization for your specific protein and application.
Materials and Reagents
-
Protein of interest containing at least one accessible cysteine residue
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Reaction Buffer: e.g., 50 mM HEPES or Phosphate buffer, pH 7.5 - 8.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: e.g., L-cysteine or β-mercaptoethanol
-
Desalting columns or dialysis equipment for purification
Step-by-Step Procedure
Step 1: Protein Preparation (Reduction of Disulfides - Optional but Recommended)
-
Rationale: Cysteine residues can form disulfide bonds, which are unreactive towards 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene.[7] Pre-treatment with a reducing agent ensures that cysteines are in their reduced, thiol form. TCEP is often preferred as it does not contain a free thiol that could compete with the labeling reaction.
-
Procedure:
-
Dissolve the protein in the Reaction Buffer.
-
Add a 10-50 fold molar excess of TCEP to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding the labeling reagent. This can be achieved using a desalting column or through buffer exchange.
-
Step 2: Reagent Preparation
-
Rationale: 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is not readily soluble in aqueous buffers. A stock solution in an anhydrous organic solvent is required.
-
Procedure:
-
Prepare a 10-100 mM stock solution of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene in anhydrous DMSO or DMF.
-
Prepare this solution fresh before each experiment to avoid hydrolysis.
-
Step 3: Labeling Reaction
-
Rationale: The reaction is typically performed at a slightly basic pH to promote the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion. The molar excess of the labeling reagent will influence the labeling efficiency and should be optimized.
-
Procedure:
-
To the reduced and purified protein solution, add the desired molar excess of the 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene stock solution. A starting point of 10-20 fold molar excess is recommended.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Protect the reaction from light if the final product is light-sensitive.
-
Step 4: Quenching the Reaction
-
Rationale: To stop the labeling reaction and consume any unreacted 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene, a small molecule thiol is added.
-
Procedure:
-
Add a 50-100 fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture.
-
Incubate for 30 minutes at room temperature.
-
Step 5: Purification of the Labeled Protein
-
Rationale: It is essential to remove the unreacted labeling reagent and quenching agent from the final labeled protein.
-
Procedure:
-
Purify the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
-
The choice of purification method will depend on the protein's size and stability.
-
Caption: A streamlined workflow for protein labeling.
Verification and Troubleshooting
Confirming successful labeling and addressing common issues are critical for reliable results.
Verification of Labeling
-
Mass Spectrometry (MS): The most direct method to confirm labeling. An increase in the protein's molecular weight corresponding to the mass of the added moiety (1-fluoro-2-(methylsulfonyl)-4-nitrobenzene minus HF) confirms successful modification.
-
SDS-PAGE Analysis: If the label is fluorescent, the protein band can be visualized under UV light.
-
UV-Vis Spectroscopy: A change in the absorbance spectrum of the protein may be observed upon labeling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Cysteine residues are oxidized (disulfide bonds). | Pre-treat the protein with a reducing agent like TCEP and ensure its complete removal before labeling.[7] |
| Inaccessible cysteine residues. | Consider partial denaturation of the protein with mild denaturants (e.g., low concentrations of urea or guanidinium chloride) to expose buried cysteines. This must be done with caution to avoid irreversible unfolding. | |
| Suboptimal pH. | Optimize the reaction pH. For many thiol-reactive probes, a pH range of 7.5-8.5 is ideal to favor the thiolate form. | |
| Hydrolyzed labeling reagent. | Always prepare a fresh stock solution of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene in anhydrous solvent immediately before use. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysine, histidine). | While highly selective for cysteines, very high concentrations of the labeling reagent or prolonged reaction times can lead to off-target labeling. Reduce the molar excess of the reagent and optimize the reaction time. |
| Protein Precipitation | The labeling reagent or the modification itself affects protein solubility. | Perform the labeling reaction at a lower temperature (4°C). Screen different buffer conditions (e.g., varying ionic strength or adding stabilizing excipients). |
Conclusion
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly effective reagent for the selective modification of cysteine residues. Its reactivity is rationally designed based on the principles of nucleophilic aromatic substitution, with strong electron-withdrawing groups activating the fluorobenzene ring for attack by the cysteine thiol. By following the detailed protocol and considering the troubleshooting guidelines provided in this application note, researchers can confidently employ this tool for a wide range of applications in chemical biology, drug development, and proteomics. As with any chemical modification of a protein, empirical optimization of the reaction conditions is key to achieving the desired outcome.
References
- Puljung, M. C., & Zagotta, W. N. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. Methods in Molecular Biology, 978, 147–162.
- BenchChem Technical Support. (2025). Technical Support Center: Monitoring Cysteine Labeling Reactions. BenchChem.
- Embaby, A. M., Schoffelen, S., Kofoed, C., Meldal, M., & Diness, F. (2018). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification.
- ResearchGate. (n.d.). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification | Request PDF.
- BenchChem Technical Support. (2025). Technical Support Center: Labeling Inaccessible Cysteine Residues. BenchChem.
- ResearchGate. (n.d.). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification | Request PDF.
- ResearchGate. (n.e.). Site-Specific Chemoselective Cyclization and Fluorogenic Modification of Protein Cysteine Residues: From Side-Chain to Backbone.
- Kim, C. E., & Maynard, H. D. (2014). Efficient Site-Specific Labeling of Proteins via Cysteines. Accounts of Chemical Research, 47(8), 2477–2485.
- Embaby, A. M., Schoffelen, S., Kofoed, C., Meldal, M., & Diness, F. (2018). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification.
- St-Gelais, M., & Guérin, B. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.
- Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in Molecular Biology, 978, 147–162.
- Robertson, J. L., & Javitch, J. A. (2024). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 220, 107013.
- Scribd. (2025). Site-Specific Chemoselective Cyclization and Fluorogenic Modification of Protein Cysteine Residues From Side-Chain To Backbone.
- Diwan, A. H., Kumar, A., & Kumar, S. (2022). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Journal of Fluorescence, 32(4), 1479–1495.
- Desai, D. K., et al. (2024).
- Robertson, J. L., & Javitch, J. A. (2024). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 220, 107013.
- BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
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The Lynchpin in Kinase Inhibitor Synthesis: Applications of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in Drug Discovery
Introduction: A Tale of Two Activating Groups
In the intricate world of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex therapeutic agents. Among the vast arsenal of reagents available to the modern synthetic chemist, 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene stands out as a powerhouse for the construction of key pharmacophores, particularly within the realm of oncology drug discovery. Its utility stems from a masterful interplay of electron-withdrawing effects, rendering it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions.
This technical guide delves into the detailed applications and protocols for utilizing 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, a molecule whose reactivity is precisely tuned for the facile synthesis of N-aryl amines—a critical component in a multitude of kinase inhibitors. We will explore the underlying chemical principles that govern its reactivity, provide a field-proven experimental protocol for its use, and contextualize its application within the broader landscape of targeted cancer therapy.
The Science of Activation: Why This Reagent Excels
The remarkable reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in SNAr reactions is not a matter of chance, but rather a deliberate consequence of its molecular architecture. The benzene ring is adorned with two potent electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) group at the 2-position (ortho to the fluorine) and a nitro (-NO₂) group at the 4-position (para to the fluorine).
These groups work in concert to dramatically lower the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[1][2] The SNAr reaction proceeds through a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The negative charge of this complex is effectively delocalized by the ortho- and para-substituted electron-withdrawing groups, thereby stabilizing the transition state and accelerating the reaction.[4][5]
The fluorine atom, being highly electronegative, serves as an excellent leaving group in this context.[2] This combination of a highly activated aromatic system and a good leaving group makes 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene a superior choice for the efficient synthesis of substituted anilines, which are pivotal intermediates in the creation of numerous targeted therapies.[4]
Application in the Synthesis of Kinase Inhibitor Scaffolds
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Consequently, kinase inhibitors have emerged as a major class of anti-cancer drugs.[6] A significant number of these inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), feature a substituted aniline moiety as a key structural element for binding to the kinase domain.[4][7]
The primary application of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is as a precursor for these crucial aniline intermediates. The SNAr reaction with a primary or secondary amine introduces a new nitrogen-carbon bond, yielding a nitro-substituted diarylamine. The nitro group can then be readily reduced to the corresponding aniline, providing a versatile handle for further synthetic manipulations.[8] This two-step sequence offers a robust and reliable method for constructing the core of many kinase inhibitors. While not always explicitly named, building blocks with this substitution pattern are instrumental in the synthesis of drugs like Lapatinib, a dual EGFR/HER2 inhibitor used in the treatment of breast cancer.[1][4]
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted phenyl)-2-(methylsulfonyl)-4-nitroaniline via Nucleophilic Aromatic Substitution
This protocol provides a detailed, step-by-step methodology for a representative SNAr reaction between 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene and a generic aniline derivative.
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq), the desired substituted aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants (typically a 0.1 to 0.5 M solution).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific aniline used.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The disappearance of the starting material (1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene) will indicate the reaction's completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure N-(substituted phenyl)-2-(methylsulfonyl)-4-nitroaniline.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | |
| Nucleophile | Substituted Aniline | |
| Base | Potassium Carbonate (K₂CO₃) | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | Room Temperature to 80 °C | |
| Reaction Time | 2 - 12 hours (typical) | |
| Typical Yield | 80 - 95% |
Visualizations
General Reaction Scheme
Caption: General SNAr reaction of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
Synthetic Workflow for Kinase Inhibitor Intermediate
Caption: A typical synthetic workflow utilizing the target reagent.
Conclusion: An Indispensable Tool for Medicinal Chemistry
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene has firmly established itself as a valuable and highly versatile building block in the field of drug discovery. Its exquisitely tuned reactivity for nucleophilic aromatic substitution provides a reliable and efficient pathway for the synthesis of complex aniline derivatives. These intermediates are foundational to the development of a wide array of targeted therapies, particularly in the ever-evolving landscape of oncology. The protocols and principles outlined in this guide are intended to empower researchers and scientists to harness the full potential of this remarkable reagent in their quest for novel and life-saving medicines.
References
-
The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved from [Link]
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- 3. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 4. researchgate.net [researchgate.net]
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- 6. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
Introduction: A Novel Chemoselective Probe for Exploring the Proteome
In the dynamic field of chemical biology and proteomics, the development of novel chemical probes for protein labeling is paramount for elucidating protein function, structure, and interactions. 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene emerges as a promising reagent for covalent protein modification. Its unique chemical architecture, featuring two potent electron-withdrawing groups—a nitro group and a methylsulfonyl group—is anticipated to render the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity can be harnessed to selectively label nucleophilic amino acid residues on proteins, thereby providing a powerful tool for researchers in basic science and drug development.
This application note provides a comprehensive guide to the use of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene as a chemical probe for protein labeling. We will delve into the underlying chemical principles, provide detailed experimental protocols for labeling and analysis, and discuss the potential applications of this versatile reagent.
Chemical Principle: Nucleophilic Aromatic Substitution for Covalent Protein Modification
The core of this labeling strategy lies in the Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro and methylsulfonyl groups on the benzene ring activates the carbon atom attached to the fluorine, making it highly electrophilic. This facilitates the attack by nucleophilic side chains of amino acids, leading to the formation of a stable covalent bond and the displacement of the fluoride ion.
The primary target residues for 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene are expected to be those with strong nucleophiles, most notably the thiol group of cysteine and the ε-amino group of lysine . The reactivity towards these residues can often be modulated by controlling the reaction pH. Cysteine's thiol is more nucleophilic at a pH above its pKa (~8.5), while lysine's amino group is more reactive at a pH above its pKa (~10.5) but can still react at slightly alkaline conditions. The specific microenvironment of the amino acid residue within the protein's three-dimensional structure can also significantly influence its reactivity.[1][2]
Caption: Proposed mechanism of protein labeling via Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
I. General Considerations and Reagent Preparation
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (Probe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Bicarbonate buffer)
-
Quenching Reagent (e.g., Dithiothreitol (DTT) or Tris buffer)
-
Desalting columns or dialysis equipment
Probe Stock Solution Preparation:
-
Prepare a 100 mM stock solution of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
Protein Preparation:
-
Ensure the protein of interest is purified and in a suitable buffer, free of primary amines (e.g., Tris) or thiols if not the intended target.
-
The protein concentration should be determined accurately using a standard method (e.g., Bradford or BCA assay).
II. Protocol for Labeling Cysteine Residues
This protocol is designed to favor the labeling of reactive cysteine residues.
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein of interest to the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Add the 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene stock solution to the protein solution to achieve a final probe concentration of 1-5 mM. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent. For cysteine labeling, DTT can be added to a final concentration of 10-20 mM to react with any unreacted probe.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
III. Protocol for Labeling Lysine Residues
This protocol is optimized for the labeling of accessible lysine residues.
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein of interest to a bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1-10 mg/mL.
-
Add the 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene stock solution to the protein solution to a final concentration of 1-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-6 hours with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with the excess probe.
-
-
Removal of Excess Probe:
-
Purify the labeled protein from the excess probe and quenching reagent using a desalting column or dialysis.
-
Table 1: Recommended Starting Conditions for Protein Labeling
| Parameter | Cysteine Labeling | Lysine Labeling | Rationale |
| pH | 7.0 - 7.5 | 8.5 - 9.0 | To favor the nucleophilicity of the target residue's side chain. |
| Temperature | 20 - 25°C | 20 - 25°C | A compromise between reaction rate and protein stability. |
| Probe:Protein Ratio | 10:1 to 100:1 (molar) | 20:1 to 200:1 (molar) | Higher ratios may be needed for less reactive sites. |
| Incubation Time | 1 - 4 hours | 2 - 6 hours | Should be optimized for each specific protein. |
Analysis of Labeled Proteins
Confirmation of successful labeling and identification of the modified residues is a critical step. Mass spectrometry is the gold standard for this analysis.[3][4][5]
Caption: A typical workflow for the analysis of proteins labeled with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.
I. SDS-PAGE Analysis
A simple method to visualize bulk labeling is to incorporate a reporter tag (e.g., a fluorophore or biotin) into the probe structure, if not already present. The labeled protein can then be visualized by in-gel fluorescence or western blotting.
II. Intact Mass Analysis
Electrospray ionization mass spectrometry (ESI-MS) of the intact labeled protein can confirm the covalent modification by detecting an increase in the protein's molecular weight corresponding to the mass of the added chemical moiety.
III. Proteolytic Digestion and LC-MS/MS for Site Identification
This is the most definitive method for identifying the specific amino acid residues that have been labeled.
-
Protein Digestion:
-
The labeled protein is denatured, reduced, and alkylated (if necessary, though cysteine labeling would be the modification itself).
-
The protein is then digested into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured (MS1 scan).
-
Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 scan).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database.
-
The presence of a mass shift on a specific amino acid residue within a peptide sequence confirms the site of modification.
-
Potential Applications in Research and Drug Development
The ability to selectively label proteins with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene opens up a wide range of applications:
-
Activity-Based Protein Profiling (ABPP): This probe can be used to identify hyper-reactive nucleophilic residues in enzyme active sites, providing insights into enzyme function and aiding in the discovery of novel drug targets.[6][7]
-
Mapping Protein-Protein Interactions: By incorporating a cross-linking moiety, this probe could be used to capture and identify interacting protein partners.
-
Validating Drug-Target Engagement: The probe can be used in competitive labeling experiments to confirm that a drug binds to its intended target protein in a complex biological sample.
-
Antibody-Drug Conjugate (ADC) Development: The principles of selective lysine or cysteine modification are central to the construction of ADCs for targeted cancer therapy.[2][8]
Conclusion
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a promising and versatile chemical probe for the covalent labeling of proteins. Its reactivity, driven by the SNAr mechanism, can be directed towards cysteine and lysine residues by carefully controlling experimental conditions. The protocols and analytical workflows outlined in this application note provide a solid foundation for researchers to employ this reagent in their studies of protein structure, function, and interactions. As with any novel probe, empirical optimization is key to achieving the desired labeling specificity and efficiency for each unique protein target.
References
-
Cellitti, S. E., et al. (2018). Tuning a Protein-Labeling Reaction to Achieve Highly Site Selective Lysine Conjugation. ChemBioChem, 19(8), 799–804. [Link]
-
ResearchGate. (n.d.). Fluoronitrobenzene reagents for protein lysine modification. [Link]
-
Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in molecular biology (Clifton, N.J.), 978, 147–161. [Link]
-
Allen, G., & Lowe, G. (1973). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. The Biochemical journal, 133(4), 679–686. [Link]
-
Fang, C., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1189333. [Link]
-
Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 337. [Link]
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Kim, D. E., & Kim, Y. (2011). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate chemistry, 22(5), 795–800. [Link]
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Pham, G. H., et al. (2018). Tuning a Protein-Labeling Reaction to Achieve Highly Site Selective Lysine Conjugation. Chembiochem : a European journal of chemical biology, 19(8), 799–804. [Link]
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Parker, C. G., & Cravatt, B. F. (2018). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. Trends in pharmacological sciences, 39(10), 837–851. [Link]
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Hsu, K. L., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. STAR protocols, 2(4), 100939. [Link]
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Adibekian, A., et al. (2014). Cysteine-reactive probes and their use in chemical proteomics. Chemical communications (Cambridge, England), 50(10), 1189–1197. [Link]
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Adibekian, A., et al. (2014). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications, 50(10), 1189-1197. [Link]
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Donovan, K. A., et al. (2020). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Nature chemical biology, 16(11), 1191–1200. [Link]
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PubChem. (n.d.). 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. [Link]
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MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link]
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Heard, A. S., & Toleman, C. A. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical communications (Cambridge, England), 57(75), 9492–9507. [Link]
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Heard, A. S., & Toleman, C. A. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(75), 9492-9507. [Link]
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Bárány, M., & Bárány, K. (1968). The reaction of myosin with 1-fluoro-2,4-dinitrobenzene. Biochimica et biophysica acta, 168(2), 282–297. [Link]
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Penn Today. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. [Link]
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Schumacher, D., et al. (2012). Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling. Bioconjugate chemistry, 23(3), 500–508. [Link]
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Hsu, K. L., et al. (2017). Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature chemical biology, 13(9), 957–963. [Link]
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Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. [Link]
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Duan, X., & Young, N. L. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Methods in molecular biology (Clifton, N.J.), 1295, 237–252. [Link]
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Nettleship, J. E., et al. (2008). Methods for protein characterization by mass spectrometry, thermal shift (ThermoFluor) assay, and multiangle or static light scattering. Methods in molecular biology (Clifton, N.J.), 426, 299–318. [Link]
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Lobal Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. [Link]
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Nettleship, J. E., et al. (2008). Methods for protein characterization by mass spectrometry, thermal shift (ThermoFluor) assay, and multiangle or static light scattering. Methods in molecular biology (Clifton, N.J.), 426, 299–318. [Link]
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Application Note & Protocol: Covalent Modification of Proteins with 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Abstract
This document provides a comprehensive guide for the covalent labeling of proteins using 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and outline methods for the purification and characterization of the resulting protein conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to modify proteins for a variety of applications, including structural analysis, interaction studies, and the development of bioconjugates.
Introduction: The Rationale for Aromatic Labeling
Covalent modification is a cornerstone of protein research, enabling the attachment of probes, tags, and other moieties to study protein function, structure, and interactions. The choice of labeling reagent is dictated by the desired site of modification and the required stability of the resulting bond. This compound is a highly efficient electrophilic reagent designed for the modification of nucleophilic amino acid residues.
The benzene ring is rendered extremely electron-deficient by two powerful electron-withdrawing groups: a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃). This strong activation facilitates a Nucleophilic Aromatic Substitution (SNAr) reaction, where the fluorine atom is readily displaced by nucleophilic side chains on the protein surface. This method provides a stable, covalent linkage, making it a robust tool for creating well-defined protein conjugates.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The labeling reaction proceeds via a well-established SNAr mechanism. This is a two-step process distinct from electrophilic aromatic substitution.[1][2]
-
Nucleophilic Attack: A deprotonated, nucleophilic amino acid side chain (e.g., the ε-amino group of a lysine residue) attacks the carbon atom bearing the fluorine. The strong electron-withdrawing properties of the nitro and sulfonyl groups are critical for stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the highly electronegative fluoride ion, resulting in a stable thioether or amine linkage between the protein and the methylsulfonyl-nitrobenzene moiety.
The primary targets for this reagent are amino acid residues with strong nucleophilic side chains. The reactivity is highly dependent on the pH of the reaction buffer, which governs the protonation state of these residues.
-
Lysine (ε-NH₂): Typically the most reactive residue under moderately basic conditions (pH 8.5-9.5), where the amino group is sufficiently deprotonated to become a potent nucleophile.[3]
-
N-terminus (α-NH₂): The protein's N-terminal amino group will also be modified under similar conditions.
-
Cysteine (-SH): The thiol group of cysteine is a powerful nucleophile, especially in its thiolate form (S⁻), and will react rapidly if present and accessible.[4]
-
Tyrosine (-OH) & Histidine (imidazole): These residues can also be modified, particularly at higher pH values (>9.5) where they become deprotonated, but their reactivity is generally lower than that of lysine or cysteine.[5]
Experimental Guide: Protocol for Protein Labeling
This protocol provides a general framework for labeling. Optimization of molar excess, reaction time, and temperature may be necessary for specific proteins.
Required Materials
-
Protein of Interest: Purified to >95% in a buffer devoid of primary amines (e.g., PBS, HEPES, or Bicarbonate buffer). Avoid Tris buffers.
-
Labeling Reagent: this compound.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion (desalting) column or Ion-Exchange Chromatography (IEX) column.[6][7]
Step-by-Step Labeling Protocol
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange into the Reaction Buffer. The protein must be free of interfering nucleophiles like Tris or azide.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Scientist's Note: The reagent is moisture-sensitive. Use anhydrous solvent and prepare the solution immediately before use for best results.
-
-
Labeling Reaction:
-
Calculate the required volume of the reagent stock solution to achieve a 10- to 20-fold molar excess relative to the protein. A higher excess may be needed for less reactive proteins.
-
While gently vortexing the protein solution, add the calculated volume of the labeling reagent dropwise.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light to prevent potential side reactions involving the nitroaromatic group.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature. This step consumes any unreacted labeling reagent, preventing non-specific modification in subsequent steps.
-
Experimental Workflow Diagram
Caption: Workflow for protein labeling with this compound.
Purification of the Labeled Protein
Post-reaction cleanup is essential to remove excess labeling reagent and quenching molecules, which can interfere with downstream applications.
| Purification Method | Principle | Use Case & Rationale | Reference |
| Size-Exclusion Chromatography (SEC) / Desalting | Separates molecules based on size. | Recommended first step. Efficiently removes small molecules (reagent, quenched reagent, salt) from the much larger protein conjugate. | [6] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on net surface charge. | Can potentially separate unlabeled protein from labeled species if the covalent modification alters the protein's isoelectric point (pI). | [7] |
| Affinity Chromatography | Utilizes specific binding interactions (e.g., His-tag with Ni-NTA resin). | Ideal for purifying recombinant tagged proteins. Binds the protein (both labeled and unlabeled) while allowing all reaction byproducts to flow through.[8][9] | [8][9] |
Characterization and Validation
Successful labeling must be confirmed quantitatively and qualitatively.
Degree of Labeling (DOL) via UV-Vis Spectrophotometry
The attached methylsulfonyl-nitrobenzene moiety has a distinct UV absorbance maximum separate from that of the protein.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the λ_max of the label (typically ~340 nm, A_label).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the label's contribution at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of label / A_label of label
-
Corrected A₂₈₀ = A₂₈₀ - (A_label × CF)
-
-
Calculate the DOL:
-
DOL = (A_label × Dilution Factor) / (ε_label × [Protein])
-
Where ε_label is the molar extinction coefficient of the labeling reagent at its λ_max.
-
Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of covalent modification.
-
Electrospray Ionization (ESI-MS): Ideal for determining the precise molecular weight of the intact protein conjugate. The mass increase will correspond directly to the number of labels attached.
-
Peptide Mapping: Digestion of the labeled protein followed by LC-MS/MS analysis can identify the specific amino acid residues that were modified.
Functional Validation
This is a critical, non-negotiable step. The ultimate goal is to use the labeled protein. It is imperative to perform a functional assay (e.g., enzyme kinetics, surface plasmon resonance for binding, or a cell-based assay) to confirm that the modification has not compromised the protein's biological activity.[6] The addition of a label can potentially alter a protein's properties.[6]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Buffer contains interfering nucleophiles (e.g., Tris).- pH is too low (target residues are protonated).- Reagent was hydrolyzed or inactive.- Insufficient molar excess of reagent. | - Perform buffer exchange into an amine-free buffer.- Increase reaction buffer pH to 9.0-9.5.- Prepare fresh reagent stock solution in anhydrous solvent.- Increase the molar excess of the labeling reagent (e.g., to 50x). |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Labeling alters protein solubility.- Protein is inherently unstable under reaction conditions. | - Keep the final solvent concentration below 10% (v/v).- Perform the reaction at 4°C.- Include a solubility-enhancing agent (if compatible with the protein). |
| Loss of Biological Activity | - Modification occurred at a critical residue in the active site or a binding interface. | - Reduce the molar excess of the reagent to favor modification of the most accessible/reactive sites first.- If the active site contains a highly reactive cysteine, consider using a reversible cysteine-blocking agent prior to labeling. |
References
- Benchchem. (n.d.). Purification strategies to separate labeled from unlabeled proteins.
- Thermo Fisher Scientific. (n.d.). 5 Steps to Protein Isolation and Purification.
- Promega Corporation. (n.d.). An Introduction to Protein Purification Methods.
- National Institutes of Health. (n.d.). Overview of Affinity Tags for Protein Purification.
- Wikipedia. (2023). Protein purification.
- National Institutes of Health. (2023). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones.
-
Sutton, D. A., Drewes, S. E., & Welz, U. (1972). Evaluation of 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide, a protein-solubilizing reagent. Biochemical Journal, 130(2), 589–595. Retrieved from [Link]
-
Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2020). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 25(16), 3585. Retrieved from [Link]
- National Institutes of Health. (n.d.). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum.
-
National Institutes of Health. (2012). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Retrieved from [Link]
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National Institutes of Health. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Retrieved from [Link]
-
National Institutes of Health. (2015). Fluorescent labeling and modification of proteins. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents.
-
ChemRxiv. (2019). Labeling of proteins for single-molecule fluorescence spectroscopy. Retrieved from [Link]
-
eLife. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. Retrieved from [Link]
-
IQAC-CSIC. (n.d.). Protein labeling methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (1968). The reaction of myosin with 1-fluoro-2,4-dinitrobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
-
National Institutes of Health. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]
-
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
National Institutes of Health. (2008). 1-Methylsulfonyl-4-nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Retrieved from [Link]
-
National Institutes of Health. (2015). Label and Label-Free Detection Techniques for Protein Microarrays. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]
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Application Notes & Protocols: The Enhanced Reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in Nucleophilic Aromatic Substitution
Introduction: A Uniquely Activated Substrate for Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic formation of carbon-heteroatom bonds on aromatic rings is a cornerstone of molecular construction. Nucleophilic Aromatic Substitution (SNAr) reactions provide a powerful and direct route to achieve this, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene stands out as a preeminent substrate for these transformations. Its architecture is exquisitely designed for high reactivity, featuring a fluorine atom, an excellent leaving group for SNAr, and two powerful, synergistic electron-withdrawing groups—a nitro group para to the fluorine and a methylsulfonyl group at the ortho position.[3] This unique arrangement dramatically lowers the activation energy for nucleophilic attack, enabling facile substitution reactions under mild conditions with a broad spectrum of nucleophiles. This guide provides an in-depth exploration of the principles governing its reactivity and detailed, field-proven protocols for its application.
The Chemistry of Activation: A Tale of Two Electron-Withdrawing Groups
The exceptional reactivity of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene is a direct consequence of its electronic structure, which is tailored to facilitate the classic two-step addition-elimination SNAr mechanism.
The SNAr Mechanism: Stabilizing the Key Intermediate
The SNAr reaction is not a concerted process like an SN2 reaction. Instead, it proceeds via a distinct, two-stage pathway:
-
Addition: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] This initial attack is typically the slow, rate-determining step of the reaction.[5][6]
-
Elimination: The leaving group (fluoride, in this case) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[5]
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. The more stable the intermediate, the lower the activation energy of the first step, and the faster the reaction. This is where the strategic placement of electron-withdrawing groups (EWGs) becomes paramount.
Synergistic Activation by Nitro and Methylsulfonyl Groups
Both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are potent EWGs that activate the benzene ring towards nucleophilic attack.[4] They achieve this through two primary effects:
-
Inductive Effect (-I): Through the sigma-bond framework, these electronegative groups pull electron density away from the ring, increasing the electrophilicity of the ring carbons.
-
Resonance Effect (-M): Crucially, when positioned ortho or para to the site of nucleophilic attack, these groups can directly delocalize the negative charge of the Meisenheimer intermediate into their own pi-systems.[6]
In 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene, the nitro group is in the para position and the methylsulfonyl group is in the ortho position. This is the optimal arrangement for stabilizing the negative charge that develops on the ring during the formation of the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the oxygen atoms of both the nitro and methylsulfonyl groups, creating a highly stabilized intermediate. This dual activation makes the substrate significantly more reactive than singly-activated compounds like 1-fluoro-4-nitrobenzene.
// Reactants sub [label=<
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
];
nu [label="Nu⁻", fontcolor="#EA4335"];
// Meisenheimer Complex mc [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products prod [label=<
Substituted Product
];
f_minus [label="F⁻", fontcolor="#4285F4"];
// Arrows sub -> mc [label="1. Addition (Rate-Determining)", arrowhead="normal"]; {rank=same; sub; nu;} nu -> mc [arrowhead=none]; mc -> prod [label="2. Elimination", arrowhead="normal"]; mc -> f_minus [arrowhead=none]; {rank=same; prod; f_minus;} } }
Caption: The Addition-Elimination mechanism of SNAr.
The Role of Fluorine as a Leaving Group
While counterintuitive, given the strength of the C-F bond, fluorine is an outstanding leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's intense electronegativity makes the attached carbon atom highly electrophilic, accelerating the first step.[6][7] This effect outweighs the bond strength, leading to faster reaction rates compared to other halogens (F > Cl > Br > I) in this specific reaction class.
Experimental Protocols: Harnessing the Reactivity
The high reactivity of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene allows for clean and efficient reactions with a variety of nucleophiles. Below are generalized, robust protocols that serve as excellent starting points for synthesis.
Safety Note: 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a nitroaromatic compound and should be handled with care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a typical procedure for the synthesis of N-aryl amines, which are common scaffolds in medicinal chemistry.[2]
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq)
-
Piperidine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq) and the chosen solvent (e.g., DMF, 0.1-0.2 M concentration).
-
Add the base (e.g., K₂CO₃, 1.5 eq) followed by the amine nucleophile (piperidine, 1.2 eq).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. For less reactive amines, gentle heating (40-60 °C) may be required.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol is for the synthesis of aryl ethers, another important class of compounds.
Materials:
-
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1 - 1.2 eq), either as a solid or a solution in methanol.
-
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.1 eq) portion-wise as a solid or dropwise as a solution in methanol.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[6]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify by flash column chromatography if necessary.
Caption: General experimental workflow for SNAr reactions.
Data and Troubleshooting
The following tables summarize typical reaction parameters and provide solutions to common experimental challenges.
Table 1: Representative Reaction Conditions by Nucleophile Class
| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. (°C) | Expected Outcome |
| Primary/Secondary Amines | Pyrrolidine, Aniline | DMF, MeCN | K₂CO₃, DIPEA | 25 - 60 | High to quantitative yield |
| Alcohols/Alkoxides | Sodium Methoxide | THF, MeOH | (None needed) | 0 - 25 | High yield |
| Phenols/Phenoxides | Phenol | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 25 - 80 | High yield |
| Thiols/Thiolates | Thiophenol | DMF, EtOH | K₂CO₃, Et₃N | 0 - 25 | Quantitative yield |
Table 2: Troubleshooting Common SNAr Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Inappropriate solvent. 3. Deactivated nucleophile (e.g., protonated). | 1. Increase temperature; consider using a stronger base (e.g., NaH for alcohols/thiols); switch to a more nucleophilic reagent. 2. Switch to a polar aprotic solvent like DMF or DMSO.[6] 3. Ensure sufficient base is present to deprotonate the nucleophile; use anhydrous reagents and solvents. |
| Multiple Products / Side Reactions | 1. Di-substitution or reaction at another site (unlikely with this substrate). 2. Degradation at high temperatures. 3. Reaction with solvent (e.g., DMF hydrolysis). | 1. Use a controlled stoichiometry (e.g., 1.05-1.1 eq of nucleophile). 2. Lower the reaction temperature and extend the reaction time. 3. Use a different solvent like acetonitrile or THF; ensure reagents are anhydrous. |
| Difficult Purification | 1. Unreacted starting materials. 2. Byproducts from the base. | 1. Ensure the reaction goes to completion; consider a pre-adsorbed crude sample for column chromatography. 2. Perform an aqueous wash during work-up to remove inorganic salts; switch to a volatile organic base like DIPEA or Et₃N. |
Conclusion
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a superior substrate for nucleophilic aromatic substitution, engineered for high performance through the synergistic electronic effects of its ortho-sulfonyl and para-nitro activating groups. This enhanced reactivity translates into faster reactions, milder conditions, and broader applicability across a diverse range of nucleophiles. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this powerful building block in the efficient synthesis of complex, high-value molecules.
References
-
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150(7), 1125–1136. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 18, 2026, from [Link]
-
Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. BenchChem.
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Application Notes and Protocols for the Synthesis of Derivatives from 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Introduction: The Strategic Value of a Trifunctional Building Block
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene is a crystalline aromatic compound with the molecular formula C₇H₆FNO₄S.[1][2] It serves as a highly valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[3] Its utility stems from a unique trifunctional arrangement on the benzene ring:
-
A Fluorine Atom: An excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4]
-
A Methylsulfonyl Group: A powerful electron-withdrawing group located ortho to the fluorine.
-
A Nitro Group: A second potent electron-withdrawing group positioned para to the fluorine.[1]
The synergistic electron-withdrawing effects of the methylsulfonyl and nitro groups render the aromatic ring exceptionally electron-deficient. This pronounced electrophilicity makes the carbon atom attached to the fluorine highly susceptible to attack by a wide range of nucleophiles, facilitating facile displacement of the fluoride ion under relatively mild conditions.[5] The resulting derivatives are pivotal intermediates in the synthesis of complex molecular scaffolds, most notably for the development of targeted therapeutics like kinase inhibitors.[6][7]
This guide provides a detailed exploration of the chemistry of this compound, offering field-proven protocols for its derivatization and subsequent functionalization.
Section 1: The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process occurs via a two-step addition-elimination mechanism.[5]
Causality of Experimental Choices:
-
Leaving Group: Fluorine is the leaving group of choice in SNAr reactions. Despite the carbon-fluorine bond being the strongest among halogens, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity powerfully polarizes the C-F bond and inductively withdraws electron density from the ring, making the ipso-carbon the most electrophilic and thus accelerating the reaction.[8]
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (ortho and/or para to the leaving group) is a prerequisite for a facile SNAr reaction.[3][5] The methylsulfonyl (SO₂Me) and nitro (NO₂) groups are perfectly positioned to stabilize the negative charge of the intermediate through resonance. This stabilization dramatically lowers the activation energy of the reaction.[8]
-
The Meisenheimer Complex: The key intermediate formed upon nucleophilic attack is a resonance-stabilized anionic sigma complex, known as a Meisenheimer complex.[4][5] The delocalization of the negative charge onto the oxygen atoms of the nitro and sulfonyl groups is the critical stabilizing factor. Aromaticity is temporarily lost in this step.
-
Restoration of Aromaticity: In the final, rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Diagram: The SNAr Addition-Elimination Mechanism
Caption: General mechanism for the SNAr reaction.
Section 2: Protocols for Nucleophilic Aromatic Substitution
The following protocols are generalized methodologies. Researchers should optimize conditions based on the specific nucleophile's reactivity and steric profile.
Protocol 2.1: Synthesis of N-Aryl Amine Derivatives
This protocol describes the reaction with a primary or secondary amine, a cornerstone transformation for building kinase inhibitor scaffolds.[6]
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., morpholine, piperazine derivative) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Add the amine (1.1 - 1.5 eq) followed by the base (K₂CO₃ or DIPEA, 1.5 - 2.0 eq). The base acts as a scavenger for the HF generated in situ.
-
Heat the reaction mixture to 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine derivative.
Protocol 2.2: Synthesis of Aryl Ether Derivatives
This protocol details the reaction with an alcohol, typically in the presence of a strong base to generate the more nucleophilic alkoxide ion.
Materials:
-
This compound (1.0 eq)
-
Alcohol of choice (e.g., phenol, benzyl alcohol) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated Ammonium Chloride (NH₄Cl) solution, Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a dry flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous solvent (THF or DMF). Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.
-
Substitution: In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the starting material to the pre-formed alkoxide solution at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.
-
Perform an aqueous workup and purification as described in Protocol 2.1.
Table 1: Representative SNAr Reaction Conditions & Data
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 90-98 |
| 4-Methylaniline | DIPEA | DMSO | 100 | 12 | 85-95 |
| Phenol | NaH | THF/DMF | 60 | 6 | 80-90 |
| Ethanethiol | K₂CO₃ | Acetonitrile | 50 | 3 | 92-99 |
Note: Data is illustrative and based on typical outcomes for activated aryl fluorides.
Section 3: Downstream Functionalization: Nitro Group Reduction
A frequent and critical subsequent transformation is the reduction of the nitro group to a primary amine (aniline).[6][9] This aniline functionality is a versatile handle for countless further reactions, including amide bond formation, which is central to the structure of many kinase inhibitors.[7][10]
Protocol 3.1: Catalytic Hydrogenation for Nitro Group Reduction
Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction that is tolerant of many functional groups.[11]
Materials:
-
Nitro-aryl derivative from Section 2 (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w), 5-10 mol%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve the nitro-aryl compound (1.0 eq) in the chosen solvent (e.g., MeOH).
-
Carefully add the Pd/C catalyst (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.
-
Seal the flask, evacuate the air, and backfill with H₂ gas (this cycle should be repeated three times).
-
Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the aniline) indicates progress. The reaction is typically complete in 2-8 hours.
-
Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas like N₂ or Ar.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the aniline derivative, which is often pure enough for the next step without further purification.
Diagram: Synthetic Workflow from Building Block to Key Intermediate
Caption: A common two-step synthetic sequence.
Section 4: Applications in Drug Discovery & Development
The aniline derivatives synthesized through the described workflows are of immense interest to medicinal chemists. They serve as privileged scaffolds for constructing inhibitors of protein kinases, a class of enzymes heavily implicated in diseases like cancer.[7][12] The aniline nitrogen can be acylated or used in coupling reactions to build out the molecule, while the methylsulfonyl group and the substituted amine often engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding site of the target kinase.[6][10] The strategic use of this compound allows for the rapid and efficient generation of libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
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Mass Spectrometry Analysis of Proteins Modified by 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene: An Application Note and Detailed Protocol
Introduction: Unveiling Protein Modifications with a Novel Reagent
The covalent modification of proteins is a cornerstone of cellular regulation, influencing everything from signal transduction to enzymatic activity. The study of these modifications provides profound insights into biological processes and disease mechanisms. 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (FMSN) is an electrophilic reagent designed to covalently label nucleophilic residues on proteins. Its unique chemical structure, featuring a fluorine leaving group activated by both a methylsulfonyl and a nitro group, allows for targeted modification of amino acid side chains. Mass spectrometry (MS), with its unparalleled sensitivity and accuracy, has become the technology of choice for identifying and characterizing such protein modifications.[1][2][3]
This comprehensive guide provides a detailed framework for the mass spectrometry analysis of proteins modified by FMSN. We will delve into the underlying chemical principles, provide step-by-step experimental protocols for a bottom-up proteomics workflow, and offer insights into the interpretation of mass spectrometry data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel reagent in their exploration of protein structure and function.
The Chemistry of FMSN-Protein Modification: A Targeted Approach
FMSN reacts with nucleophilic amino acid residues via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nature of the nitro and methylsulfonyl groups activates the aromatic ring, making the fluorine atom an excellent leaving group upon attack by a nucleophile.
Reaction Mechanism:
The primary targets for FMSN modification on a protein are the side chains of amino acids with strong nucleophiles, such as:
-
Cysteine (Thiol group): Highly reactive towards FMSN.
-
Lysine (ε-amino group): Readily modified.
-
Histidine (Imidazole ring): Can be targeted.
-
Tyrosine (Phenolic hydroxyl group): Potentially reactive under specific pH conditions.
The reaction results in a stable covalent bond between the protein and the 2-(methylsulphonyl)-4-nitrophenyl moiety. This modification introduces a specific mass shift that can be readily detected by mass spectrometry.
| Feature | Description |
| Reagent Name | This compound (FMSN) |
| Molecular Formula | C₇H₆FNO₄S[4] |
| Molecular Weight | 219.19 g/mol [4] |
| Modification Mass Shift | +202.01 Da (C₇H₅NO₄S) |
| Primary Targets | Cys, Lys, His, Tyr |
Experimental Workflow: A Bottom-Up Proteomics Approach
The "bottom-up" or "shotgun" proteomics strategy is the most common approach for analyzing protein modifications.[5][6][7][8] This workflow involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Bottom-up proteomics workflow for FMSN-modified proteins.
Detailed Protocols
Protocol 1: In-Solution FMSN Labeling and Protein Digestion
This protocol describes the labeling of a purified protein or a complex protein mixture in solution, followed by preparation for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, HEPES)
-
This compound (FMSN) stock solution (e.g., 100 mM in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-5 mg/mL in a buffer with a pH between 7.5 and 8.5.
-
FMSN Labeling: Add FMSN stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically. Incubate at room temperature for 1-2 hours with gentle agitation.
-
Quenching (Optional): To stop the labeling reaction, a small molecule with a free amine or thiol (e.g., Tris or β-mercaptoethanol) can be added.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[9]
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[9]
-
Quench Alkylation: Add DTT to a final concentration of 5 mM to quench any excess IAA.
-
Buffer Exchange/Cleanup: Remove excess reagents using a desalting column or by acetone precipitation. Resuspend the protein pellet in 50 mM ammonium bicarbonate.
-
Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.[9] Incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.[10][11] Elute the peptides in a solution suitable for LC-MS/MS analysis (e.g., 50% ACN, 0.1% formic acid).
Protocol 2: In-Gel Digestion of FMSN-Modified Proteins
This protocol is suitable for proteins separated by SDS-PAGE.
Materials:
-
Coomassie-stained gel band containing the protein of interest
-
Destaining solution (e.g., 50% ACN, 50 mM ammonium bicarbonate)
-
Dehydration solution (100% ACN)
-
Reduction and alkylation reagents (DTT and IAA)
-
Trypsin solution
-
Peptide extraction solution (e.g., 50% ACN, 5% formic acid)
Procedure:
-
Excise and Destain: Excise the protein band from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with the destaining solution until the Coomassie stain is removed.
-
Dehydrate and Rehydrate: Dehydrate the gel pieces with 100% ACN. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction and Alkylation: Rehydrate the gel pieces in a solution containing 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56°C for 45 minutes. Cool to room temperature and replace the DTT solution with 55 mM IAA in 50 mM ammonium bicarbonate. Incubate in the dark for 30 minutes.
-
Wash and Dehydrate: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces.
-
Digestion: Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate). Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces by sequential incubations with the peptide extraction solution. Pool the extracts.
-
Cleanup: Dry the pooled extracts in a vacuum centrifuge and resuspend in 0.1% formic acid. Desalt using a C18 StageTip before LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
LC-MS/MS Parameters
The digested peptides are separated by reversed-phase nano-liquid chromatography (nanoLC) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
| Parameter | Recommended Setting |
| LC Column | C18, 75 µm ID x 15-25 cm length |
| Gradient | 60-120 min gradient from ~5% to ~40% ACN with 0.1% formic acid |
| MS1 Resolution | >60,000 |
| MS2 Fragmentation | Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID)[12][13] |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)[7] |
Data Analysis Workflow
The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and the sites of modification.
Caption: Data analysis workflow for identifying FMSN modifications.
Database Search Parameters:
-
Enzyme: Trypsin (or the enzyme used for digestion).
-
Fixed Modifications: Carbamidomethyl (C) if IAA was used for alkylation.
-
Variable Modifications:
-
Oxidation (M)
-
FMSN modification (+202.01 Da) on C, K, H, and Y.
-
-
Precursor Mass Tolerance: Appropriate for the instrument used (e.g., 10-20 ppm for high-resolution instruments).
-
Fragment Mass Tolerance: Appropriate for the instrument used (e.g., 0.02 Da for Orbitrap HCD).
-
False Discovery Rate (FDR): Typically set to 1% at the peptide and protein level.[14]
Interpreting MS/MS Spectra:
The location of the FMSN modification on a peptide is determined by the fragmentation pattern in the MS/MS spectrum. The mass shift of +202.01 Da will be observed on the fragment ions (b- and y-ions) that contain the modified amino acid.[15] This allows for the precise localization of the modification site.
Troubleshooting and Best Practices
-
Low Labeling Efficiency: Optimize the FMSN concentration, incubation time, and pH. Ensure the protein is in a suitable buffer free of interfering nucleophiles.
-
Non-specific Labeling: While FMSN is designed for specific residues, some off-target labeling may occur. Careful interpretation of the data and potentially using control experiments (e.g., labeling with a scrambled version of a targeting molecule) can help distinguish specific from non-specific modifications.
-
Poor Sequence Coverage: Consider using a different protease or multiple proteases to generate a different set of peptides and increase the chances of identifying the modified peptide.[16]
-
Ambiguous Site Localization: High-resolution MS/MS data is crucial for accurate site localization.[17] If the fragmentation is insufficient to pinpoint the exact modified residue, this ambiguity should be noted.
Conclusion
The use of this compound in conjunction with mass spectrometry provides a powerful tool for investigating protein structure and function. The protocols and guidelines presented here offer a robust framework for the successful identification and characterization of FMSN-modified proteins. By carefully controlling experimental conditions and employing rigorous data analysis strategies, researchers can gain valuable insights into the roles of specific amino acid residues in biological processes.
References
- Enrichment of N-terminal sulfonated peptides by a water-soluble fullerene derivative and its applications to highly efficient proteomics. Analytical Chimica Acta.
- Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts.
- Protein sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides.
- Common errors in mass spectrometry-based analysis of post-translational modifications.
- Global Identification of Protein Post-translational Modifications in a Single-Pass Database Search. Journal of Proteome Research.
- Global Identification of Protein Post-translational Modifications in a Single-Pass Database Search.
- Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. European Journal of Mass Spectrometry.
- Protocols: PTM Identification via Mass Spectrometry.
- [Sulfonation modification-assisted enrichment and identification of histidine-containing peptides by strong cation exchange chromatography and mass spectrometry]. PubMed.
- Sample preparation for Mass spectrometric analysis. G-Biosciences.
- Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- General bottom-up workflow for covalent labeling of proteins with...
- Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. YouTube.
- Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI.
- Common errors in mass spectrometry-based analysis of post-translational modifications.
- Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applic
- Enhancing Open Modification Searches via a Combined Approach Facilitated by Ursgal.
- A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. bioRxiv.
- Data Analysis Strategies for Protein Modification Identification.
- Bioinformatics Tools and Databases for Post-Translational Modific
- Identification of Protein Modifications by Mass Spectrometry. University of Leeds.
- Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au.
- The challenge of detecting modifications on proteins. Essays in Biochemistry.
- Bottom-Up Proteomics: Principles, Workflow, and Analysis. Technology Networks.
- The Challenge of Detecting Modific
- Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. MDPI.
- How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?.
- Chemical reagents for the enrichment of modified peptides in MS-based identific
- Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum.
- The tandem mass spectra of the modified peptides. The tandem mass...
- Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. PubMed.
- The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids.
- Reaction of fluoro-2, 4-dinitrobenzene with amino-acids and peptides. PubMed.
- This compound. Smolecule.
- Tandem Mass Spectrometry (MS/MS).
- Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. YouTube.
- Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics.
- Theoretical Investigation of the Material Usage During On-Bead Enrichment of Post-Translationally Modified Peptides in Suspension Systems. MDPI.
- Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv.
- Mass Spectrometry for Post-Translational Modifications. Neuroproteomics - NCBI Bookshelf.
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1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene for studying post-translational modifications
An In-Depth Technical Guide to Leveraging 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene for the Study of Post-Translational Modifications
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene as a powerful chemical probe for investigating post-translational modifications (PTMs), with a particular focus on chemoproteomic profiling of cysteine residues.
Introduction: The Dynamic Proteome and the Need for Chemical Probes
The functional diversity of the proteome extends far beyond the sequence encoded by the genome. Post-translational modifications (PTMs) are covalent alterations to proteins that dramatically expand their functional capacity, regulating everything from protein activity and localization to complex signaling cascades.[1][2] Dysregulation of PTMs is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making the study of these modifications critical for both fundamental biology and therapeutic development.[1]
To dissect the complexity of the "PTM-ome," chemical tools that can map these modifications and assess the reactivity of specific amino acid residues are indispensable. 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is an electrophilic reagent designed for such purposes. Its chemical architecture makes it a highly reactive probe for nucleophilic amino acid residues, enabling researchers to capture and identify sites of modification across the proteome.
The Chemistry of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene: A Tool for Covalent Labeling
Molecular Structure:
-
Chemical Formula: C₇H₆FNO₄S
-
Molecular Weight: 219.19 g/mol
-
CAS Number: 78228-02-1[3]
The reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The benzene ring is "activated" by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃). These groups, positioned ortho and para to the fluorine atom, create a significant electron deficiency on the carbon atom to which the fluorine is attached. This makes it highly susceptible to attack by nucleophiles. The fluorine atom serves as an excellent leaving group, facilitating an irreversible covalent bond formation with the attacking nucleophile.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The labeling reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophilic side chain from an amino acid residue (e.g., the thiolate anion of a cysteine or the unprotonated ε-amino group of a lysine) attacks the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, resulting in a stable, covalently modified amino acid residue.
The stability of the Meisenheimer complex is the key to the reaction's efficiency. The negative charge is delocalized across the aromatic ring and onto the oxygen atoms of the nitro and methylsulfonyl groups, significantly lowering the activation energy of the reaction.
Figure 1. The SNAr mechanism for covalent protein labeling.
While this reagent can react with several nucleophilic residues, the thiol group of cysteine is particularly reactive due to its lower pKa and higher nucleophilicity compared to other residues under physiological pH. This makes 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene an excellent tool for chemoproteomic strategies aimed at profiling cysteine reactivity.[5][6]
Application: Chemoproteomic Profiling of Cysteine-Reactive Compounds
A primary application of this reagent is in competitive activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors or fragments.[5][7] This approach is foundational in drug discovery for identifying on-target and off-target interactions of covalent drugs.[6][8]
The workflow involves treating a proteome (e.g., a cell lysate) with a cysteine-reactive compound of interest. This compound will covalently bind to its specific target cysteines. Subsequently, the remaining un-liganded, reactive cysteines are labeled with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene. By using quantitative mass spectrometry, one can identify the cysteine sites where labeling by the probe is reduced or absent, as these sites were "blocked" by the compound of interest.
Figure 2. Workflow for competitive chemoproteomic profiling.
Detailed Protocol: Competitive Cysteine Reactivity Profiling
This protocol provides a step-by-step methodology for a typical competitive profiling experiment in a cell lysate.
A. Reagents and Materials
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.
-
Probe Stock: 100 mM 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in anhydrous DMSO.
-
Test Compound Stock: 10-100 mM in anhydrous DMSO (concentration depends on compound solubility and potency).
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate.
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.
-
Digestion Enzyme: Sequencing-grade Trypsin.
-
Quenching Solution: 20% Formic Acid.
-
Desalting: C18 solid-phase extraction (SPE) cartridges.
-
Instrumentation: High-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
B. Experimental Procedure
Step 1: Cell Lysate Preparation
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse cells by sonication on ice (e.g., 3 cycles of 20 seconds ON, 30 seconds OFF).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples to 2 mg/mL with Lysis Buffer.
Step 2: Competitive Labeling
-
Set up two sets of reactions: a control (DMSO) and a test compound group.
-
To 100 µL of normalized lysate (200 µg protein), add 1 µL of the test compound stock solution (for a final concentration of, e.g., 100 µM).
-
To the control sample, add 1 µL of DMSO.
-
Incubate all samples for 60 minutes at 37°C with gentle agitation.
-
Add 1 µL of the 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene probe stock to all samples (for a final concentration of 1 mM).
-
Incubate for an additional 60 minutes at 37°C.
Step 3: Protein Precipitation and Digestion
-
Precipitate proteins using a methanol-chloroform method to remove detergents and unreacted reagents.[9]
-
Wash the protein pellet with ice-cold methanol and briefly air-dry.
-
Resuspend the pellet in 50 µL of 8 M Urea in 50 mM Ammonium Bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 45 minutes at 56°C.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate for 30 minutes in the dark. Note: This step alkylates cysteines not modified by the test compound or the probe.
-
Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Step 4: Peptide Desalting and LC-MS/MS Analysis
-
Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides, dry them in a vacuum concentrator, and resuspend in a suitable solvent for LC-MS/MS (e.g., 0.1% formic acid in water).
-
Analyze the samples on a high-resolution mass spectrometer using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
C. Data Analysis and Interpretation
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut).
-
Search the data against a relevant protein database, specifying the covalent modification by 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene on cysteine residues (mass shift = +183.0048 Da) as a variable modification.
-
Quantify the relative abundance of the probe-labeled peptides between the DMSO control and the test compound-treated samples.
-
A significant decrease in the abundance of a specific probe-labeled peptide in the compound-treated sample indicates that the test compound has formed a covalent bond with that particular cysteine, preventing its labeling by the probe. These are your "hits."
-
Validate hits through dose-response experiments and potentially orthogonal methods.
| Parameter | Recommended Condition | Rationale |
| Lysate Concentration | 1-5 mg/mL | Ensures sufficient material for detection while minimizing viscosity. |
| Test Compound Conc. | 1-100 µM | Should be determined based on compound potency; start with a high concentration for initial screening. |
| Probe Concentration | 100 µM - 1 mM | Must be high enough to label accessible cysteines but low enough to avoid non-specific labeling. |
| Incubation Time | 30-60 minutes | Allows for sufficient reaction time for both the test compound and the probe. |
| Incubation Temperature | 37°C | Mimics physiological conditions and accelerates the reaction rate. |
Conclusion and Future Directions
1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a versatile and highly reactive probe for the study of post-translational modifications. Its robust reactivity towards nucleophilic residues, particularly cysteine, makes it an ideal tool for competitive chemoproteomic workflows aimed at target identification and validation in drug discovery. The protocols outlined herein provide a solid foundation for researchers to employ this reagent to explore the ligandability of the proteome and uncover novel therapeutic targets. Future work may involve synthesizing derivatives of this probe that incorporate reporter tags, such as alkynes or azides for click chemistry, to enable affinity enrichment and improve the detection of labeled proteins.
References
- Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages.
- Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase.
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.
- Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
- Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. PubMed.
- 1-Methylsulfonyl-4-nitrobenzene.
- Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. PubMed.
- 1-Fluoro-4-(methylsulphonyl)-2-nitrobenzene. Santa Cruz Biotechnology.
- 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. PubChem.
- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
- Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum.
- 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene. ChemScene.
- Proteomics sample prepar
- Reaction of fluoro-2, 4-dinitrobenzene with amino-acids and peptides. PubMed.
- Post-translational modifications and their implications in cancer.
- Site-Specific and Fluorescently Enhanced Installation of Post-Translational Protein Modifications via Bifunctional Biarsenical Linker.
- The reaction of myosin with 1-fluoro-2,4-dinitrobenzene. PubMed.
- Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications.
Sources
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- 2. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
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- 5. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics | bioRxiv [biorxiv.org]
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- 7. researchgate.net [researchgate.net]
- 8. Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Welcome to the technical support center for optimizing reactions involving 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to achieve optimal results in your synthetic endeavors.
Introduction to this compound in Synthesis
This compound is a highly activated aromatic substrate extensively used in nucleophilic aromatic substitution (SNAr) reactions. The presence of two potent electron-withdrawing groups, a nitro group at the para-position and a methylsulfonyl group at the ortho-position, renders the fluorine atom an excellent leaving group. This unique substitution pattern makes it a valuable building block for the synthesis of a diverse range of complex molecules, particularly in the pharmaceutical and agrochemical industries.
The SNAr reaction with this substrate proceeds through a well-established addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by both the ortho-methylsulfonyl and para-nitro groups, facilitating its formation. In the subsequent step, the fluoride ion is eliminated, leading to the restoration of aromaticity and the formation of the desired substituted product.[1]
This guide will delve into the practical aspects of working with this reagent, focusing on optimizing reaction conditions and troubleshooting common issues to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A1: The success of an SNAr reaction with this substrate is primarily governed by four key factors: the nucleophilicity of the attacking species, the choice of solvent, the reaction temperature, and the presence of a suitable base (if required). The high electrophilicity of the aromatic ring, due to the ortho-sulfonyl and para-nitro groups, makes it highly susceptible to nucleophilic attack. Therefore, even moderately strong nucleophiles can react efficiently. Polar aprotic solvents are generally preferred as they can solvate the counter-ion of the nucleophile, thereby increasing its reactivity. Temperature plays a crucial role in overcoming the activation energy of the reaction, but excessively high temperatures can lead to side reactions. For nucleophiles that are weak acids (e.g., amines, alcohols), the addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile or to scavenge the HF generated during the reaction.
Q2: How does the ortho-methylsulfonyl group affect the reactivity compared to a substrate with only a para-nitro group, such as 1-fluoro-4-nitrobenzene?
A2: The ortho-methylsulfonyl group significantly enhances the reactivity of the substrate towards nucleophilic attack compared to 1-fluoro-4-nitrobenzene. Both the nitro and methylsulfonyl groups are strongly electron-withdrawing, and their combined effect makes the carbon atom attached to the fluorine even more electron-deficient and thus more susceptible to nucleophilic attack. The ortho-position of the methylsulfonyl group allows for strong inductive withdrawal and stabilization of the negative charge in the Meisenheimer intermediate through resonance. However, the steric bulk of the ortho-methylsulfonyl group can also play a role, potentially hindering the approach of very bulky nucleophiles.[2]
Q3: What are the most common side reactions to be aware of when working with this compound?
A3: Common side reactions include:
-
Di-substitution: If the nucleophile itself contains a reactive site, it might react further. This is less common with this specific substrate due to the deactivating effect of the newly introduced group.
-
Reaction with the solvent: At elevated temperatures, some polar aprotic solvents like DMF or DMSO can decompose or react.
-
Hydrolysis: In the presence of water, particularly with strong bases, hydrolysis of the fluoro group to a hydroxyl group can occur.
-
Side reactions involving the nitro or sulfonyl groups: While generally stable under SNAr conditions, extremely harsh conditions or specific nucleophiles could potentially lead to reactions at these sites.
Q4: What are the recommended safety precautions when handling this compound?
A4: this compound and its analogs are considered hazardous chemicals. It is crucial to handle this compound in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][4] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental contact, wash the affected area immediately with plenty of water.[3][4] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[3][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the aromatic ring under the current conditions. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Inappropriate solvent: The solvent may be hindering the reactivity of the nucleophile. 4. Presence of water: Moisture can deactivate anionic nucleophiles. | 1. Use a stronger nucleophile or add a suitable base: For weak nucleophiles like amines or alcohols, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to increase their nucleophilicity. For alkoxides, ensure they are freshly prepared. 2. Increase the reaction temperature: Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. 3. Switch to a polar aprotic solvent: Use solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[1] 4. Use anhydrous conditions: Ensure all reagents and solvents are dry. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products | 1. Side reactions: As discussed in the FAQs, side reactions can lead to a complex product mixture. 2. Decomposition of starting material or product: High temperatures or prolonged reaction times can cause decomposition. 3. Reaction with solvent: The solvent may be participating in the reaction. | 1. Optimize reaction conditions: Lower the reaction temperature, reduce the reaction time, or use a milder base. 2. Monitor the reaction closely: Use TLC or LC-MS to track the formation of the desired product and stop the reaction once the starting material is consumed to minimize byproduct formation. 3. Choose a more inert solvent: If solvent reactivity is suspected, consider using a different polar aprotic solvent. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar: The product may be difficult to extract from a polar reaction solvent like DMF or DMSO. 2. Product co-elutes with starting material or byproducts: Standard purification techniques may not be effective. | 1. Work-up procedure: After the reaction, pour the mixture into a large volume of water to precipitate the product. The product can then be collected by filtration or extracted with a suitable organic solvent. 2. Chromatography optimization: Experiment with different solvent systems for column chromatography. If the product is basic (e.g., an amine), adding a small amount of triethylamine to the eluent can improve peak shape. For acidic products, a small amount of acetic or formic acid can be beneficial. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and developing chamber
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen base (e.g., K₂CO₃).
-
Add anhydrous DMF via syringe and stir the suspension.
-
Add the amine to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Collect the precipitated product by vacuum filtration and wash with water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Reaction Monitoring and Characterization
Effective monitoring of the reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the formation of byproducts and confirmation of the product's molecular weight.
-
Gas Chromatography (GC): Can be used for quantitative analysis of the reaction mixture if the components are volatile and thermally stable.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction and characterize the final product. The disappearance of the fluorine signal in ¹⁹F NMR is a clear indicator of reaction completion.
Data Presentation
Table 1: Recommended Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent solvent for many SNAr reactions, but can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly polar, can accelerate slow reactions, but requires high vacuum for removal. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | 202 | High boiling point, useful for high-temperature reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Lower boiling point, easier to remove, but may be less effective for some reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar, may be suitable for some reactions, particularly with highly reactive nucleophiles. |
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in SNAr reactions.
References
-
Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Acme Synthetic Chemicals. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylsulfonyl-4-nitrobenzene. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene
Welcome to our dedicated technical support center for 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly activated substrate in nucleophilic aromatic substitution (SNAr) reactions. Here, we address common challenges and provide in-depth, field-proven solutions to help you mitigate side reactions and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms, ensuring that every piece of advice is scientifically sound and practically applicable.
Frequently Asked Questions (FAQs)
Q1: What makes 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene so reactive towards nucleophiles?
The high reactivity of this compound stems from the powerful electron-withdrawing effects of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups. These groups are positioned ortho and para to the fluorine leaving group, which is crucial for stabilizing the negatively charged intermediate formed during the SNAr reaction, known as the Meisenheimer complex.[1][2][3] The fluorine atom itself, being highly electronegative, further enhances the electrophilicity of the carbon atom to which it is attached, making it highly susceptible to nucleophilic attack.[1]
Q2: Why is fluorine the preferred leaving group in this SNAr reaction, even though the C-F bond is strong?
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[1] The high electronegativity of fluorine makes the ipso-carbon more electron-deficient and thus more readily attacked by a nucleophile.[1] This acceleration of the rate-determining step outweighs the energy required to break the strong C-F bond in the subsequent, faster elimination step.
Q3: What are the best solvents for reactions with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene?
Polar aprotic solvents are the top choice for SNAr reactions involving this substrate.[1] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent at solvating the cation of the nucleophilic salt, which in turn makes the anionic nucleophile more "naked" and, therefore, more reactive.[1] Protic solvents, such as alcohols, can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and significantly slow down the reaction.[1]
Troubleshooting Guide: Common Side Reactions and Their Prevention
Issue 1: Formation of a Hydrolysis Byproduct, 2-(Methylsulfonyl)-4-nitrophenol
Question: I am seeing a significant amount of a byproduct that I suspect is the result of hydrolysis of my starting material. How can I prevent this?
Answer: Hydrolysis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene to form 2-(methylsulfonyl)-4-nitrophenol is a common side reaction, especially when using nucleophiles that require basic conditions for activation (e.g., phenols, thiols, or some amines). The presence of water in the reaction mixture, often in conjunction with a base, can lead to the displacement of the fluoride with a hydroxide ion.
Causality and Prevention:
-
Moisture Contamination: The primary cause is the presence of water in your reagents or solvents.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your nucleophile and base are as dry as possible. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Base-Mediated Hydrolysis: Strong bases can react with residual water to generate hydroxide ions, which are potent nucleophiles.
-
Solution: If possible, use a non-hydroxide base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and ensure it is anhydrous.[4] The choice of base can be critical; for instance, when working with alcohol nucleophiles, generating the alkoxide in a separate step with a reagent like sodium hydride (NaH) in an anhydrous solvent before adding the electrophile can minimize hydrolysis.[4]
-
Workflow for Minimizing Hydrolysis: ```dot graph TD { A[Start] --> B{Reaction Setup}; B --> C[Oven-dry all glassware]; C --> D[Use anhydrous solvents]; D --> E[Use anhydrous base (e.g., K₂CO₃)]; E --> F{Reaction under inert atmosphere?}; F -- Yes --> G[Proceed with reaction]; F -- No --> H[Consider if necessary for sensitive reagents]; H --> G; G --> I{Monitor by TLC/LC-MS for byproduct}; I --> J[Work-up]; A -- "Alternative for Alcohols/Thiols" --> K[Pre-form alkoxide/thiolate with NaH]; K --> G; }
Caption: Troubleshooting logic for SNAr side reactions.
References
-
PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. [Link]
Sources
Technical Support Center: Navigating the Experimental Nuances of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Welcome to the technical support center for 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this highly reactive compound. Here, we address common questions and troubleshooting scenarios encountered during its use in experimental settings, ensuring both the integrity of your research and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chemical Stability and Handling
Question 1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
Answer: this compound is a stable crystalline solid under recommended storage conditions. However, its stability can be compromised by exposure to moisture, high temperatures, and light. The presence of two strong electron-withdrawing groups, the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups, makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack, even by weak nucleophiles like water over extended periods.
Troubleshooting Guide:
-
Moisture Control: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride). Atmospheric moisture can lead to slow hydrolysis of the highly activated C-F bond.
-
Temperature: For long-term storage, it is advisable to keep the compound in a cool, dark place. Refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if stored in a freezer.
-
Light Sensitivity: While not extremely photolabile, prolonged exposure to UV light should be avoided as it can potentially initiate radical reactions or contribute to degradation. Amber-colored vials are recommended for storage.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes decomposition kinetics. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
| Location | Desiccator in a cool, dark place | Ensures a dry and stable environment. |
Question 2: I am observing unexpected side products in my reaction. Could the compound be unstable under my acidic or basic reaction conditions?
Answer: Yes, the stability of this compound is highly dependent on the pH of the reaction medium.
-
Basic Conditions: The compound is particularly unstable in the presence of bases. The strong electron-withdrawing nature of the substituents makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] Even weak bases can promote substitution reactions. Stronger bases can lead to rapid decomposition or polymerization, especially at elevated temperatures.
-
Acidic Conditions: The compound is generally more stable under acidic conditions. However, strong, hot acidic conditions can potentially lead to hydrolysis of the sulfonyl group or other undesired reactions. The nitro group can be protonated under strongly acidic conditions, which can affect its electronic properties and the overall reactivity of the molecule.
Expert Insight: The high reactivity of this compound is its primary utility in synthesis. The key is to control the reaction conditions to favor the desired nucleophilic substitution over degradation. This typically involves careful selection of the nucleophile, solvent, temperature, and reaction time.
Section 2: Reactivity and Reaction Troubleshooting
Question 3: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding to completion. What factors should I consider?
Answer: While this compound is highly activated for SNAr, several factors can influence the reaction rate and yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish SNAr reaction.
-
Nucleophile: The nucleophilicity of the reacting partner is crucial. Softer, more polarizable nucleophiles (e.g., thiols) often react more readily than harder nucleophiles (e.g., alcohols). Ensure your nucleophile is sufficiently deprotonated if it is an acidic species (e.g., phenol, thiol). An excess of the nucleophile can also drive the reaction to completion.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SNAr reactions.[2] These solvents solvate the cation of the nucleophile's salt but not the anion, thus increasing the effective nucleophilicity.
-
Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition at excessively high temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Base: If your nucleophile is a weak acid, the addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is necessary to generate the nucleophile in situ.
Question 4: I am trying to perform a reaction with a thiol nucleophile and I'm observing disulfide bond formation. How can I prevent this?
Answer: Thiolates are excellent nucleophiles for SNAr reactions with this compound. However, they are also susceptible to oxidation to disulfides, especially in the presence of air (oxygen) and at basic pH.
Experimental Protocol to Minimize Disulfide Formation:
-
Degas Solvents: Before use, thoroughly degas the reaction solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere. This can be achieved using a nitrogen or argon-filled balloon or a Schlenk line.
-
Order of Addition: Dissolve the this compound in the degassed solvent first. In a separate flask, prepare a solution of the thiol and a suitable base (e.g., sodium hydride, potassium carbonate) in the degassed solvent. Add the thiolate solution to the solution of the electrophile dropwise.
-
Fresh Reagents: Use freshly opened or purified thiols, as they can oxidize upon storage.
Section 3: Analytical Characterization
Question 5: How can I effectively monitor the progress of my reaction and assess the purity of the final product?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the reaction and characterizing the product.
Recommended Analytical Methods:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. The starting material and product can be visualized under UV light (254 nm).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, a reverse-phase HPLC method is ideal. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.[3] Detection can be performed using a UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation. The aromatic region of the ¹H NMR spectrum will show characteristic shifts and coupling patterns for the substituted product. ¹⁹F NMR can be used to confirm the absence of the starting material.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for reaction monitoring and confirming the molecular weight of the desired product.
Typical HPLC Conditions for Purity Analysis:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Underlying Chemical Principles
The high reactivity of this compound in nucleophilic aromatic substitution is a direct consequence of the powerful electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The fluorine atom is an excellent leaving group in this context because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the initial nucleophilic attack.[2]
References
Sources
Technical Support Center: Purification of Proteins Labeled with 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (FMNS-NBE)
Introduction
Welcome to the technical support guide for the purification of proteins labeled with 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (FMNS-NBE). This document is designed for researchers, scientists, and drug development professionals who are utilizing this powerful labeling reagent. FMNS-NBE is a sulfonyl-activated fluoro-nitrobenzene derivative designed for the covalent modification of proteins. Its reactivity is primarily directed towards nucleophilic amino acid side chains, such as the ε-amino group of lysine and the sulfhydryl group of cysteine.
The introduction of the nitrobenzene moiety can significantly increase the hydrophobicity of the protein, which presents unique challenges during purification. This guide provides a structured approach to navigate these challenges, offering in-depth troubleshooting advice and optimized protocols to ensure you obtain a highly pure and functionally active labeled protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FMNS-NBE labeling?
A1: FMNS-NBE labels proteins via a nucleophilic aromatic substitution (SNAr) reaction. The highly electronegative nitro and methylsulfonyl groups activate the fluorine atom, making the benzene ring susceptible to attack by nucleophilic side chains on the protein. The primary targets are the ε-amino groups of lysine residues and the thiol groups of cysteine residues, forming a stable covalent bond.
Q2: Why does my protein precipitate after labeling with FMNS-NBE?
A2: Protein aggregation and precipitation are common issues when labeling with hydrophobic reagents like FMNS-NBE.[1][2] Key causes include:
-
Over-labeling: Attaching too many hydrophobic FMNS-NBE molecules can disrupt the protein's native solvation shell, exposing hydrophobic patches and promoting aggregation.[2]
-
Increased Hydrophobicity: The nitrobenzene group is inherently hydrophobic. Its addition to the protein surface can lead to reduced solubility in aqueous buffers.
-
Suboptimal Buffer Conditions: If the labeling buffer's pH is close to the protein's isoelectric point (pI), the net surface charge is minimized, reducing electrostatic repulsion between protein molecules and increasing the likelihood of aggregation.[2]
Q3: What is the best method to remove unreacted FMNS-NBE?
A3: The most effective methods for removing small, hydrophobic molecules like unreacted FMNS-NBE are size-exclusion chromatography (SEC) or specialized dye removal spin columns.[3][4][5]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. The larger, labeled protein will elute first, while the smaller, unreacted FMNS-NBE is retained longer in the column pores.[3]
-
Dye and Biotin Removal Columns: These are commercially available spin columns containing a specialized resin designed for the rapid removal of non-conjugated dyes and other small molecules with high protein recovery.[4][6][7]
-
Dialysis: While a traditional method, dialysis can be slow and may not be fully effective for removing hydrophobic compounds that can adsorb to the dialysis membrane.
Q4: Can I use affinity chromatography to purify my FMNS-NBE labeled protein?
A4: Yes, if your protein has an affinity tag (e.g., His-tag, GST-tag), affinity chromatography is an excellent first step for purification.[3][8] It allows for the capture of your target protein (both labeled and unlabeled) while washing away many contaminants.[8] However, it will not separate the labeled protein from the unlabeled protein or remove excess reagent. A subsequent polishing step, such as Hydrophobic Interaction Chromatography (HIC), may be necessary.
Experimental Workflow and Purification Strategy
The purification of FMNS-NBE labeled proteins requires a multi-step approach to address the removal of unreacted label, separation of labeled from unlabeled protein, and prevention of aggregation.
Diagram: General Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Introduction: Understanding the Reagent
1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (CAS No. 914636-41-2) is a highly reactive aryl fluoride extensively used in pharmaceutical and materials science research.[1][2] Its utility stems from its remarkable susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reactivity is significantly enhanced compared to simpler analogs like 1-fluoro-4-nitrobenzene due to the presence of two powerful electron-withdrawing groups—the methylsulphonyl (-SO₂CH₃) and nitro (-NO₂) groups—positioned ortho and para to the fluorine leaving group.[3][4] These groups synergistically stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and accelerating the substitution process.[5][6]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common experimental pitfalls and addressing frequently asked questions related to the use of this potent electrophile.
Critical Safety Advisory
Hazard Overview: this compound and its related compounds are classified as hazardous. They are harmful if swallowed or in contact with skin, toxic if inhaled, and may cause damage to organs through prolonged or repeated exposure.[7][8][9][10] Skin and eye irritation are also significant risks.[9]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them before use. Employ proper glove removal techniques to avoid skin contact.[11]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger-scale work.
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[8][11]
Disposal: This chemical and any contaminated materials must be treated as hazardous waste.[10] Disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10] Never discharge into the environment.[7]
Core Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway
Understanding the reaction mechanism is paramount for effective troubleshooting. The SNAr reaction of this compound proceeds via a two-step addition-elimination pathway. The exceptional reactivity is a direct consequence of the stabilization of the key intermediate.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine. This forms a resonance-stabilized carbanionic intermediate, the Meisenheimer complex.
-
Stabilization: The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of both the para-nitro group and the ortho-methylsulphonyl group. This extensive delocalization provides significant stabilization.[5][12]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group, yielding the final substituted product.[3]
Caption: SNAr mechanism highlighting the stabilized Meisenheimer complex.
Troubleshooting Guide
This table addresses the most common issues encountered during reactions with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| No or Low Conversion | 1. Deactivated Nucleophile: Trace amounts of water or protic solvents can protonate the nucleophile, reducing its efficacy. 2. Insufficient Temperature: The activation energy barrier, while lowered, may still require thermal input.[5] 3. Poor Solubility: Reactants may not be fully dissolved, preventing an efficient reaction. 4. Weak Nucleophile: The inherent nucleophilicity of the reagent may be too low. | 1. Ensure Anhydrous Conditions: Use flame-dried glassware and freshly distilled, anhydrous solvents. If using an amine or alcohol nucleophile with a base (e.g., K₂CO₃), ensure the base is dry. 2. Increase Temperature Gradually: Incrementally raise the reaction temperature (e.g., from room temp to 50°C, then 80°C) while monitoring progress by TLC or LC-MS. 3. Change Solvent: Switch to a solvent that provides better solubility for all components, such as DMSO or NMP. 4. Increase Nucleophilicity: If possible, deprotonate the nucleophile with a stronger, non-nucleophilic base (e.g., NaH for an alcohol) prior to adding the electrophile. |
| Multiple Products / Side Reactions | 1. Reaction Temperature is Too High: Excessive heat can provide the energy for undesired pathways or decomposition.[5] 2. Di-substitution: If the nucleophile also contains a leaving group or can react further. 3. Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile. 4. Hydrolysis of Sulfonyl Group: Though rare, extreme pH and temperature conditions could affect the sulfonyl moiety. | 1. Lower the Reaction Temperature: This reagent is highly activated; many reactions proceed efficiently at or slightly above room temperature. 2. Control Stoichiometry: Use a precise stoichiometric amount (e.g., 1.0-1.1 equivalents) of the nucleophile to favor mono-substitution.[5] 3. Use a More Robust Solvent: Switch to DMSO, NMP, or sulfolane for higher temperature reactions. 4. Maintain Neutral or Basic pH: Avoid strongly acidic conditions, especially at elevated temperatures. |
| Product is a Dark, Intractable Oil | 1. Polymerization/Decomposition: High temperatures or reactive impurities can lead to complex side reactions. 2. Residual High-Boiling Solvent: Difficulty in removing solvents like DMSO or NMP during workup. 3. Formation of Azo Compounds: Possible if the nitro group is partially reduced and side reactions occur.[5] | 1. Re-evaluate Reaction Conditions: Run the reaction at a lower temperature and ensure high-purity, degassed solvents and reagents. 2. Improve Workup: After reaction completion, pour the mixture into a large volume of ice-water to precipitate the product. If it remains an oil, perform a liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate, DCM). A thorough brine wash is essential to remove residual DMSO/NMP. 3. Purify Carefully: Use column chromatography with a gradient elution to separate the desired product from colored impurities. |
| Inconsistent Results / Poor Reproducibility | 1. Reagent Quality: The starting material may be old or degraded. 2. Atmospheric Moisture: Reactions can be sensitive to ambient humidity, which varies day-to-day. 3. Monitoring Technique: Inconsistent TLC spotting or interpretation can lead to premature or late quenching of the reaction. | 1. Verify Reagent Purity: Check the purity of the this compound by NMR or LC-MS. Use freshly purchased or purified material. 2. Use an Inert Atmosphere: For sensitive nucleophiles or prolonged reaction times, run the reaction under a nitrogen or argon atmosphere. 3. Use Co-spotting on TLC: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to accurately track the consumption of the limiting reagent. |
Frequently Asked Questions (FAQs)
Q1: My reaction is extremely fast and exothermic. Is this normal? A1: Yes, this is a distinct possibility. The combined electron-withdrawing power of the ortho-methylsulphonyl and para-nitro groups makes the aromatic ring exceptionally electron-poor and highly activated for SNAr. This results in a much faster reaction rate compared to substrates like 1-fluoro-4-nitrobenzene. For larger-scale reactions, consider adding the nucleophile slowly at a reduced temperature (e.g., 0°C) to control the exotherm.
Q2: What is the optimal solvent for SNAr reactions with this compound? A2: Polar aprotic solvents are strongly recommended.[5] Solvents like DMSO, DMF, NMP, and acetonitrile are ideal. They effectively solvate the counter-ion of the nucleophile (e.g., the K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and more reactive. Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity.[5]
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of hexanes and ethyl acetate). The product, being more polar after substitution with most common nucleophiles, will typically have a lower Rf value. For complex mixtures or for precise kinetic data, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are superior techniques.[13] NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.[14][15]
Q4: My nucleophile is an aniline derivative. The reaction is very sluggish. Why? A4: Aniline and its derivatives are generally weak nucleophiles. To facilitate the reaction, you must add a base to deprotonate the aniline in situ or use a pre-formed anilide salt. A common choice is a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often in excess (2-3 equivalents). The reaction will also likely require heating (e.g., 80-120°C) in a high-boiling polar aprotic solvent like DMSO or NMP.
Q5: Can I perform a subsequent reaction, like reducing the nitro group, without isolating the SNAr product first? A5: While tandem or one-pot reactions are attractive for efficiency, they pose significant challenges here. The conditions for nitro group reduction (e.g., catalytic hydrogenation with Pd/C, or using metals like SnCl₂ or Fe in acid) are often incompatible with the SNAr reaction components.[5] For instance, the base used in the SNAr step would be neutralized by the acid required for a metal-based reduction. It is highly advisable to perform a full aqueous workup and purification of the SNAr product before proceeding to the next chemical transformation to ensure a clean and high-yielding reduction.
Standard Operating Protocol: SNAr with a Secondary Amine
This protocol provides a detailed, step-by-step methodology for a typical reaction.
Objective: Synthesis of 1-(Methylsulfonyl)-4-nitro-2-(piperidin-1-yl)benzene.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the starting material.
-
Nucleophile Addition: While stirring at room temperature, add piperidine (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). A yellow precipitate should form.
-
Extraction: Stir the aqueous slurry for 15 minutes, then transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel to yield the pure product.
Caption: A logical workflow for troubleshooting failed experiments.
References
- Central Drug House (P) Ltd. (n.d.).
- Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024, March 8).
- Acros Organics. (2025, December 18).
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- BenchChem. (2025).
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Technical Support Center: Enhancing the Selectivity of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene for Cysteine
Welcome to the technical support center for utilizing 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (FMSN) in cysteine-selective modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols and troubleshooting common issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to FMSN and Cysteine Selectivity
This compound is a valuable tool for the selective modification of cysteine residues in proteins and peptides. Its utility stems from the high nucleophilicity of the cysteine thiol group, which readily reacts with electrophilic reagents. The electron-withdrawing nitro and methylsulphonyl groups on the FMSN molecule activate the fluorine atom for nucleophilic aromatic substitution, making it highly reactive towards the thiolate anion of cysteine. This reaction is highly selective for cysteine over other amino acids under controlled conditions, enabling a wide range of applications from protein labeling to activity-based protein profiling.[1]
Reaction Mechanism: FMSN and Cysteine
The reaction between FMSN and cysteine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated thiol group (thiolate) of cysteine acts as the nucleophile, attacking the carbon atom bonded to the fluorine on the FMSN ring. The strong electron-withdrawing groups stabilize the resulting Meisenheimer complex intermediate, facilitating the departure of the fluoride ion and the formation of a stable thioether bond.
Caption: Reaction of FMSN with a cysteine residue.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of FMSN for cysteine modification.
Q1: What is the optimal pH for the reaction between FMSN and cysteine?
The optimal pH for the reaction is typically near neutral, around pH 7.0 to 8.0.[1] The reactivity of cysteine is highly pH-dependent because the nucleophilic species is the thiolate anion (-S⁻).[2] The pKa of the cysteine thiol group is approximately 8.3-8.6, meaning that as the pH approaches and exceeds this value, the concentration of the more reactive thiolate form increases.[3] However, at excessively high pH (above 8.5-9.0), the risk of non-specific reactions with other nucleophilic amino acid side chains, such as lysine, increases.[3] Additionally, FMSN itself can undergo hydrolysis at high pH. Therefore, a compromise is necessary to achieve high selectivity and reaction efficiency.
Q2: What are common interfering substances in the reaction?
Several substances can interfere with the FMSN-cysteine reaction:
-
Reducing Agents: Thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol will compete with cysteine for reaction with FMSN.[4] These must be removed prior to labeling. TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent and can be a suitable alternative in some cases, but it should also be removed before adding FMSN.
-
Nucleophiles: High concentrations of other nucleophiles, such as primary amines (e.g., Tris buffer), can potentially react with FMSN, although at a much slower rate than thiols. It is advisable to use non-nucleophilic buffers like phosphate or HEPES.
-
High Concentrations of Other Proteins: In complex mixtures like cell lysates, other proteins with accessible cysteines can also be labeled.[5] This can be addressed by optimizing reaction conditions or through purification strategies.
Q3: How can I quench the reaction?
To stop the reaction, a process known as quenching is employed.[6][7] This is achieved by adding a small molecule with a highly reactive thiol group in excess. This quenching agent will react with any remaining FMSN, preventing further labeling of the target protein. Common quenching agents include:
-
β-mercaptoethanol
-
Dithiothreitol (DTT)
-
L-cysteine
The choice of quenching agent may depend on downstream applications.
Q4: What is the recommended storage and stability of FMSN?
FMSN should be stored in a cool, dry, and dark place.[8][9][10] It is sensitive to moisture and light. For long-term storage, it is recommended to keep it at -20°C. Stock solutions are typically prepared in anhydrous solvents like DMSO or DMF and should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides solutions to common problems encountered during FMSN-cysteine labeling experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Inefficient Protein Reduction: Cysteine residues may be oxidized to form disulfide bonds. | * Pre-treat the protein with a reducing agent like DTT (5-10 mM) or TCEP (1-5 mM) for 30-60 minutes at room temperature. * Remove the reducing agent immediately before adding FMSN using a desalting column or dialysis.[4] |
| Incorrect pH: The pH of the reaction buffer may be too low, resulting in a low concentration of the reactive thiolate. | * Ensure the reaction buffer pH is between 7.0 and 8.0.[1] * Use a non-nucleophilic buffer such as phosphate or HEPES. | |
| Degraded FMSN: The FMSN reagent may have been improperly stored or handled. | * Use a fresh stock of FMSN. * Prepare stock solutions in anhydrous DMSO or DMF and store in small, single-use aliquots at -20°C. | |
| Non-Specific Labeling | High pH: The reaction pH is too high, leading to reactions with other nucleophilic amino acids like lysine. | * Lower the reaction pH to the 7.0-7.5 range.[11][12] * While this may slightly decrease the reaction rate with cysteine, it will significantly improve selectivity. |
| Excess FMSN: Too high a concentration of FMSN can drive non-specific reactions. | * Titrate the concentration of FMSN to determine the optimal molar excess needed for your specific protein. A 5- to 20-fold molar excess over the protein is a good starting point.[13] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the labeling of less reactive sites. | * Optimize the reaction time. Monitor the reaction progress by taking time points and analyzing the products (e.g., by mass spectrometry). | |
| Protein Precipitation | Solvent Incompatibility: Adding a large volume of FMSN stock solution (in DMSO or DMF) can cause the protein to precipitate. | * Use a more concentrated stock solution of FMSN to minimize the volume of organic solvent added. * Add the FMSN stock solution slowly to the protein solution while gently vortexing. |
| Protein Instability: The labeling conditions (pH, temperature) may be destabilizing for the target protein. | * Perform the reaction at a lower temperature (e.g., 4°C), though this will increase the required reaction time. * Ensure the buffer composition is optimal for your protein's stability. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with FMSN
This protocol provides a starting point for labeling a purified protein with a single or a few accessible cysteine residues.
Materials:
-
Purified protein containing cysteine(s) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
This compound (FMSN)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., β-mercaptoethanol)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve or dilute the purified protein to a concentration of 1-10 mg/mL in the reaction buffer.
-
If the protein has been stored under conditions that may lead to cysteine oxidation, add a reducing agent. For example, add DTT to a final concentration of 5 mM and incubate for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer.[4]
-
-
FMSN Stock Solution Preparation:
-
Prepare a 100 mM stock solution of FMSN in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the FMSN stock solution to the protein solution to achieve a 10- to 20-fold molar excess of FMSN over the protein.[13] Add the FMSN solution dropwise while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as β-mercaptoethanol, to a final concentration of 50-100 mM to consume any unreacted FMSN.[6] Incubate for 15-30 minutes.
-
-
Removal of Excess Reagents:
-
Remove the unreacted FMSN and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis of Labeling:
Protocol 2: Analysis of FMSN-Cysteine Adducts by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the covalent modification of cysteine residues.
Procedure:
-
Sample Preparation:
-
After the labeling reaction and removal of excess reagents, take an aliquot of the labeled protein.
-
For intact protein analysis (top-down proteomics), the sample can be directly analyzed after appropriate dilution.
-
For peptide-level analysis (bottom-up proteomics), the protein needs to be denatured, reduced (if further analysis of disulfide bonds is not required), alkylated with a different reagent (e.g., iodoacetamide, to block any remaining free cysteines), and then digested with a protease like trypsin.[15]
-
-
LC-MS/MS Analysis:
-
Analyze the prepared sample using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[14]
-
For intact protein analysis, look for a mass increase corresponding to the addition of the FMSN moiety minus the fluorine atom.
-
For peptide analysis, identify the cysteine-containing peptides and look for the mass modification on the cysteine residue. The MS/MS fragmentation pattern will confirm the site of modification.
-
References
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- Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PubMed. (2025).
- Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. (n.d.).
- Fluorescent labeling of specific cysteine residues using CyMPL - PMC - NIH. (n.d.).
- Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification | Request PDF. (2018).
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed. (2012).
- How to reduce non-specific reactions | MBL Life Science. (n.d.). MBL Life Science.
- Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF. (2012).
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- A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - NIH. (n.d.).
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- Medicinal Thiols: Current Status and New Perspectives - PMC - NIH. (2021).
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- Efficient Site-Specific Labeling of Proteins via Cysteines | Request PDF. (2025).
- Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC - NIH. (2025).
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- Pharmaceutical Stability Storage Solutions. (n.d.). Eurofins.
- PCR Troubleshooting Guide | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
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- Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed. (n.d.).
- Quenching mechanisms in oligonucleotide probes - LGC Biosearch Technologies. (n.d.). LGC Biosearch Technologies.
- Kinetics & Spectroscopy | Freeze Quench - ProDigitek. (n.d.). ProDigitek.
- Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - NIH. (n.d.).
- What Is Quenching In Organic Chemistry? - YouTube. (2025). YouTube.
- Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986). U.S.
- Controlled Cisplatin Delivery Using pH-Sensitive PAA-Grafted Mesoporous Silica Nanoparticles | ACS Omega. (2026). American Chemical Society.
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- (PDF) Food Protein Sterylation: Chemical Reactions between Reactive Amino Acids and Sterol Oxidation Products under Food Processing Conditions. (2025).
- Stability Testing Determines Shelf Life and Storage Conditions for Generic Drug Market Access - GeneOnline News. (2025). GeneOnline.
- Stability storage for combination products - Q1 Scientific. (2022). Q1 Scientific.
- Stability models for sequential storage - PubMed. (2011).
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- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Yields in Reactions with 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Welcome to the technical support guide for 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (FMSNB). This document is designed for researchers, chemists, and drug development professionals who utilize this potent electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. While FMSNB is an exceptionally reactive and valuable building block, its high reactivity can sometimes lead to challenges in achieving optimal yields and purity.
This guide provides in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind common experimental issues and offer robust troubleshooting strategies to enhance your synthetic outcomes.
Understanding the Reactivity of this compound
The utility of FMSNB stems from its extreme activation towards nucleophilic attack. The benzene ring is rendered highly electron-deficient by two powerful electron-withdrawing groups (EWGs): a nitro group (-NO2) and a methylsulfonyl group (-SO2Me).[1][2] Both groups are positioned ortho and para to the fluorine atom, which is a crucial arrangement for stabilizing the reaction intermediate.[3][4]
The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5] The exceptional stability of this complex, due to charge delocalization onto the oxygen atoms of both the nitro and sulfonyl groups, is the primary driver for the high reactivity of FMSNB. Fluorine's high electronegativity further enhances the electrophilicity of the C1 position, making it an excellent leaving group in this context.[3][6]
The SNAr Mechanism with FMSNB
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
This is one of the most common issues and typically points to problems with reaction setup, reagent activity, or conditions.
Answer: Low conversion is generally traced back to three core areas: the nucleophile's reactivity, the solvent system, or the reaction temperature.
1. Insufficient Nucleophile Reactivity:
-
Causality: The SNAr mechanism requires a potent nucleophile to attack the electron-poor aromatic ring. For neutral nucleophiles like amines or alcohols, a base is required to generate the more reactive anionic form (e.g., an amide or alkoxide). If the base is too weak to deprotonate the nucleophile effectively, the concentration of the active nucleophilic species will be too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base you are using is strong enough to deprotonate your nucleophile. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. For less acidic amines, a strong, non-nucleophilic base like DBU or a carbonate base (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent is often sufficient.
-
Use Anhydrous Conditions: Water and other protic impurities can quench the deprotonated nucleophile or compete in the reaction. Ensure all reagents and solvents are anhydrous.[3] Flame-dry glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Consider a More Nucleophilic Reagent: If possible, switching to a more inherently nucleophilic reagent can improve rates.[3]
-
2. Inappropriate Solvent Choice:
-
Causality: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are ideal.[3] They effectively solvate the counter-ion of the base (e.g., K⁺) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will form hydrogen bonds with the nucleophile, encasing it in a solvent shell and drastically reducing its nucleophilicity and the reaction rate.[3]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are not already using one, switch to high-purity, anhydrous DMF or DMSO.
-
Ensure Solubility: Check that all reactants are fully dissolved at the reaction temperature. Poor solubility can mimic low reactivity.[3]
-
3. Insufficient Temperature:
-
Causality: While FMSNB is highly activated, many SNAr reactions still require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[3][7]
-
Troubleshooting Steps:
Question 2: My reaction is messy, producing multiple spots on TLC/LCMS. What are the potential side reactions?
The high reactivity of FMSNB can sometimes be a double-edged sword, opening pathways to undesired products.
Answer: The formation of multiple products often indicates side reactions or decomposition. Key possibilities include reaction with bifunctional nucleophiles, reaction at other sites, or degradation of starting materials or products.
1. Di-substitution with Bifunctional Nucleophiles:
-
Causality: If your nucleophile has more than one nucleophilic site (e.g., ethylenediamine, amino alcohols), double substitution on two molecules of FMSNB can occur.
-
Troubleshooting Steps:
-
Use an Excess of the Nucleophile: Employing a large excess (3-5 equivalents) of the nucleophile can statistically favor the mono-substitution product.
-
Use Protecting Groups: If possible, protect one of the nucleophilic centers to ensure regioselective reaction.
-
2. Competing Reaction with the Solvent:
-
Causality: Solvents like DMF and DMSO can degrade at elevated temperatures, especially in the presence of a strong base, to generate nucleophilic species (dimethylamine from DMF, for example) that can react with your FMSNB.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to minimize solvent degradation.
-
Use High-Purity Solvents: Use freshly opened, anhydrous grade solvents to minimize impurities that can catalyze degradation.
-
3. Degradation via Reaction with the Nitro Group:
-
Causality: While the primary reaction is substitution of the fluorine, strong nucleophiles or reducing agents present as impurities can potentially interact with the highly electrophilic nitro group. This is less common but possible under harsh conditions.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure your nucleophile and base are free from reducing impurities.
-
Maintain Inert Atmosphere: Oxygen can sometimes participate in side reactions leading to phenolic byproducts, especially if the reaction is run hot for extended periods.
-
Question 3: The reaction works, but the yield is consistently moderate (40-60%). How can I optimize for a higher yield?
Moving from a working reaction to a high-yielding one requires fine-tuning the parameters.
Answer: Optimization involves systematically adjusting variables to favor the forward reaction and minimize product loss during workup and purification.
Sources
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- 2. CAS 453-72-5: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene [cymitquimica.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Modifications by 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. It enables the creation of antibody-drug conjugates (ADCs), the attachment of fluorescent probes for imaging, and the stabilization of therapeutic proteins. However, the intended modification is only half the story. Rigorous, multi-faceted validation is paramount to ensure not only that the modification occurred, but that it did so at the intended site, with the desired stoichiometry, and without deleterious off-target effects.
This guide provides an in-depth technical overview of validating protein modifications mediated by 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (FMSN), a potent amine-reactive compound. We will delve into the chemical principles governing its reactivity, present a self-validating experimental workflow, and objectively compare its performance against common alternative reagents, supported by experimental data.
The Chemistry of FMSN: Targeted Modification via Nucleophilic Aromatic Substitution
This compound (FMSN) belongs to a class of reagents that modify proteins through a mechanism known as Nucleophilic Aromatic Substitution (SNAr). The logic behind this reagent's design is elegant in its chemical principles:
-
Activation: The benzene ring is rendered highly electron-deficient by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) at the para position and a methylsulphonyl group (-SO₂CH₃) at the ortho position.
-
Leaving Group: This strong electron withdrawal activates the fluorine atom, making it an excellent leaving group when a suitable nucleophile attacks the carbon to which it is attached.[1]
-
Nucleophilic Attack: In the context of proteins, the most potent and abundant nucleophiles available for reaction under physiological or near-physiological pH are the primary amines. These include the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[2][3]
The reaction proceeds as the deprotonated, nucleophilic amine attacks the carbon-bearing fluorine, forming a transient, negatively charged intermediate (a Meisenheimer complex). This intermediate is stabilized by the electron-withdrawing groups. The complex then collapses, expelling the fluoride ion and forming a stable covalent bond between the aromatic ring and the protein's amino group.
Caption: Reaction mechanism of FMSN with a protein primary amine.
The Imperative of Validation: Why Trust is Not Enough
Relying solely on the theoretical reactivity of a labeling reagent is a significant scientific pitfall. Several outcomes can occur, necessitating a robust validation strategy:
-
Incomplete Reaction: The labeling may not go to completion, resulting in a heterogeneous mixture of unmodified, partially modified, and fully modified protein.
-
Off-Target Modification: While less likely with FMSN under controlled pH, other nucleophilic residues like cysteine or histidine could potentially react, especially under harsh conditions.
-
Site Heterogeneity: For proteins with multiple lysine residues, FMSN may react with several, creating a population of proteins modified at different locations. The solvent accessibility and local pKa of each lysine will dictate its reactivity.
-
Degradation: The reaction conditions (e.g., pH, temperature) might compromise the integrity of the protein itself.
Mass spectrometry (MS) is the gold standard for validating these outcomes, as it provides precise mass information that directly confirms the covalent addition of the modifying group.[4][5][6]
A Self-Validating Workflow for FMSN Protein Modification
This protocol is designed as a self-validating system, incorporating controls and analytical checkpoints to ensure confidence in the final result. The core of this validation rests on high-resolution mass spectrometry to detect the characteristic mass shift imparted by the FMSN molecule upon reaction.
Mass of FMSN reagent: 219.21 g/mol Mass of leaving group (F): 19.00 g/mol Expected Mass Shift upon Modification: 219.21 - 19.00 = +200.21 Da
Caption: Experimental workflow for FMSN modification and validation.
Experimental Protocol
A. Pre-Analysis: Intact Mass Confirmation
-
Causality: Before any modification, it is critical to establish a baseline. This confirms the starting mass and purity of your target protein.
-
Method: Dilute your stock protein to 0.1-1 mg/mL in a suitable buffer (e.g., PBS). Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain the deconvoluted mass of the intact protein.
B. Protein Preparation
-
Causality: The labeling reaction is highly pH-dependent and sensitive to extraneous nucleophiles. Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the protein for reaction with FMSN.
-
Method: Exchange the protein into a non-nucleophilic buffer, such as 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[7][8][9] A desalting column (e.g., PD-10) is ideal for this purpose. Adjust the final protein concentration to 2-10 mg/mL.[2]
C. FMSN Labeling Reaction
-
Causality: A basic pH ensures that the lysine ε-amino groups (pKa ~10.5) are sufficiently deprotonated to be nucleophilic. A molar excess of the labeling reagent drives the reaction to completion.
-
Method:
-
Prepare a fresh 10 mg/mL stock solution of FMSN in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
To your protein solution, add a 5 to 20-fold molar excess of the FMSN solution.
-
Crucial Control: Prepare a parallel sample containing the protein in reaction buffer with an equivalent volume of DMF/DMSO but no FMSN . This control is essential to assess if the reaction conditions themselves affect the protein.
-
Incubate the reactions for 1-2 hours at room temperature with gentle stirring.
-
D. Quenching and Purification
-
Causality: The reaction must be stopped to prevent further, potentially non-specific modification. Excess, unreacted FMSN must be removed as it can interfere with downstream analysis.
-
Method:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Remove the excess FMSN and quenching agent using a desalting column, dialyzing against a suitable storage buffer (e.g., PBS).
-
E. Post-Analysis: Intact Mass Confirmation
-
Causality: This is the first validation checkpoint. A successful reaction will show a mass increase corresponding to the number of FMSN molecules added.
-
Method: Analyze the purified, modified protein and the "no FMSN" control by high-resolution MS. Compare the deconvoluted mass of the FMSN-treated sample to the pre-analysis mass. A mass increase of n x 200.21 Da confirms the addition of 'n' FMSN molecules. The control sample should show no mass change.
F. Proteolytic Digestion for Site Identification
-
Causality: To pinpoint the exact location of the modification, the protein must be digested into smaller peptides, which are more amenable to fragmentation in the mass spectrometer.
-
Method: Denature, reduce, and alkylate the modified protein sample. Digest overnight with a protease of known specificity (Trypsin is most common, as it cleaves C-terminal to lysine and arginine).
G. LC-MS/MS Analysis (Peptide Mapping)
-
Causality: Liquid chromatography separates the complex peptide mixture before introduction into the mass spectrometer. Tandem MS (MS/MS) involves isolating a specific peptide ion, fragmenting it, and analyzing the fragments to determine the amino acid sequence and the location of the modification.
-
Method: Analyze the peptide digest by LC-MS/MS. The instrument will acquire MS1 scans (measuring the mass of intact peptides) and MS2 scans (fragmenting selected peptides and measuring the fragment masses).
H. Data Analysis
-
Causality: Specialized software is required to match the experimental MS/MS spectra against a theoretical database derived from the protein's sequence.
-
Method: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired data. Specify the FMSN modification (+200.21 Da) on lysine (K) and the N-terminus as a variable modification. The software will identify the modified peptides and provide a confidence score for the site localization.
Comparative Analysis: FMSN vs. Alternative Reagents
While FMSN is a potent tool, its performance must be weighed against other commonly used amine- and thiol-reactive reagents. The choice of reagent is dictated by the specific application, the desired specificity, and the nature of the protein.
| Reagent Class | Target Residue(s) | Bond Formed | Key Advantages | Key Disadvantages |
| FMSN | Lysine, N-Terminus | Aryl-Amine | - Highly stable covalent bond- Strong activation leads to efficient reaction | - Requires organic solvent for dissolution- Potential for lower specificity at high pH/temp |
| NHS Esters | Lysine, N-Terminus | Amide | - Very common, wide variety of labels available- Good reactivity at pH 8.0-8.5[8] | - Prone to hydrolysis in aqueous buffers, reducing efficiency[3] |
| Maleimides | Cysteine | Thioether | - Highly specific for thiols at pH 6.5-7.5- Rapid reaction kinetics | - Thioether bond can undergo reverse Michael addition (instability)- "Maleimide-thiol" adduct can hydrolyze |
| Iodoacetamides | Cysteine | Thioether | - Forms a very stable thioether bond- Less prone to side reactions than maleimides | - Can react with other residues (His, Met, Lys) at higher pH- Slower reaction kinetics than maleimides |
Conclusion and Authoritative Perspective
Validating protein modifications is a non-negotiable component of rigorous scientific inquiry and product development. This compound offers a powerful method for the stable modification of lysine residues, driven by the well-understood principles of nucleophilic aromatic substitution. Its strong activation ensures efficient labeling, but this potency demands an equally robust validation workflow.
The multi-step mass spectrometry-based approach detailed here—encompassing intact mass analysis before and after reaction, followed by peptide mapping—provides a self-validating system. It moves beyond assumption to provide definitive, quantitative evidence of modification success, stoichiometry, and site-specificity. When choosing a modification reagent, researchers must consider the trade-offs between reactivity, specificity, and bond stability. While NHS esters are ubiquitous and maleimides offer excellent thiol-specificity, FMSN provides a highly stable linkage to amine residues, making it an excellent choice for applications requiring long-term conjugate stability. Ultimately, the successful creation of a modified protein is not defined by the reaction alone, but by the comprehensive and incontrovertible data that validates its structure.
References
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Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]
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Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]
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Identification of Four Novel Types of in Vitro Protein Modifications. Journal of the American Society for Mass Spectrometry. [Link]
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Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. Biochemical Journal. [Link]
-
Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules. [Link]
-
A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances. [Link]
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Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research. [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]
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Analysis of protein posttranslational modifications by mass spectrometry: With special reference to haemoglobin. Indian Journal of Clinical Biochemistry. [Link]
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A Researcher's Guide to Alternatives for 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene in Bioconjugation and Synthesis
In the landscape of modern chemical synthesis and bioconjugation, 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene stands out as a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. Its high reactivity, driven by the powerful electron-withdrawing capabilities of the ortho-sulfonyl and para-nitro groups, combined with the excellent leaving group ability of fluoride, makes it a go-to reagent for modifying amines and thiols. However, the very reactivity that makes it so effective can also be a drawback, leading to challenges in selectivity and handling. This guide provides a comprehensive comparison of viable alternatives, offering researchers the data and insights needed to select the optimal reagent for their specific application, be it in drug development, peptide chemistry, or materials science.
The Benchmark: Understanding this compound
The utility of this reagent is rooted in the SNAr mechanism. A nucleophile attacks the fluorine-bearing carbon, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the activating nitro and sulfonyl groups. The subsequent elimination of the highly electronegative fluoride ion is rapid and restores aromaticity, driving the reaction to completion.[3][4]
The key to finding a suitable alternative lies in modulating one of three factors: the leaving group, the activating groups, or the core aromatic scaffold itself.
Caption: Generalized SNAr mechanism, highlighting the rate-determining formation of the Meisenheimer complex.
A Curated Selection of Alternative Reagents
The choice of an alternative is dictated by the desired balance of reactivity, selectivity, cost, and downstream applications, such as the need for a fluorescent or chromophoric tag.
The Classic Workhorse: 1-Fluoro-2,4-dinitrobenzene (DNFB)
Often known as Sanger's Reagent, DNFB is arguably the most well-known alternative.[5] It was famously used by Frederick Sanger for the N-terminal sequencing of peptides, a discovery that earned him a Nobel Prize.[6]
-
Mechanism & Reactivity: DNFB operates via the same SNAr mechanism. The two nitro groups provide powerful activation, making it highly reactive towards primary and secondary amines.[6] While direct kinetic comparisons with this compound are scarce in literature, the consensus is that both are highly reactive electrophiles. The choice between them often comes down to solubility and historical precedent in a given application.
-
Applications: Primarily used for N-terminal peptide labeling and derivatization of amino acids for chromatographic analysis.[5][7]
-
Considerations: The resulting dinitrophenyl (DNP) adduct is chromophoric, which is advantageous for detection. However, like the parent compound, its high reactivity can lead to non-specific labeling in complex biological systems.
The Thiol-Specific Option: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
For researchers focused on modifying cysteine residues or other biological thiols, NBD-Cl is a superior choice. This heterocyclic reagent offers both high reactivity and a fluorescent readout.
-
Mechanism & Reactivity: NBD-Cl is a non-fluorescent molecule that becomes highly fluorescent upon reaction with thiols or amines.[8][9] The heterocyclic ring structure is highly electron-deficient, making it extremely susceptible to nucleophilic attack. It is widely used for the quantitative determination of thiols.[10]
-
Applications: Fluorescent labeling of proteins via cysteine residues, detection of biological thiols like glutathione, and as a derivatizing agent for HPLC and fluorescence spectroscopy.[9][11]
-
Considerations: The resulting NBD adduct has distinct spectral properties that are sensitive to the local environment, providing an additional layer of information. While it reacts with amines, it often shows a kinetic preference for thiols under controlled pH conditions.
The Chiral Analyst: Marfey's Reagent (FDAA)
For applications requiring the separation and quantification of amino acid enantiomers, Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the gold standard.
-
Mechanism & Reactivity: Marfey's reagent is itself a derivative of DNFB.[12] It reacts with primary and secondary amines to form diastereomeric adducts.[13] Because these diastereomers have different physical properties, they can be readily separated by standard reverse-phase HPLC.
-
Applications: Determination of the enantiomeric purity of amino acids and peptides, particularly in racemization studies during peptide synthesis.[12][13]
-
Considerations: This is a specialized tool for stereochemical analysis. The derivatization protocol is robust, and the resulting adducts are stable, allowing for reliable and reproducible quantification.[14][15]
The Cost-Effective Halogen Analog: 2,4-Dinitrochlorobenzene (DNCB)
When cost is a primary driver and maximum reactivity is not essential, DNCB presents a viable option.
-
Mechanism & Reactivity: DNCB functions identically to DNFB but with a chloride leaving group instead of fluoride. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, which is accelerated by highly electronegative groups that withdraw electron density from the ring.[3] Therefore, the reactivity order for the leaving group is F > Cl > Br > I. This means DNCB is less reactive than its fluoro counterpart but still a potent electrophile due to the two activating nitro groups.[16]
-
Applications: Industrial synthesis of dyes, agrochemicals, and other chemicals where a highly activated aromatic electrophile is needed.[17] It is also widely used in immunological research as a contact sensitizer to study delayed-type hypersensitivity.[16][18]
-
Considerations: DNCB is a known skin sensitizer and should be handled with appropriate precautions.[17] Its lower reactivity can sometimes be an advantage, allowing for more controlled reactions compared to the highly reactive fluoro analogs.
Quantitative Performance Comparison
| Reagent | Target Nucleophile(s) | Key Feature | Relative Reactivity |
| This compound | Amines, Thiols | High Reactivity | Very High |
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | Amines | Chromophoric Adduct | Very High |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Thiols, Amines | Fluorescent Adduct | High (esp. for Thiols) |
| Marfey's Reagent (FDAA) | Amines | Chiral Analysis | High |
| 2,4-Dinitrochlorobenzene (DNCB) | Amines, Thiols | Cost-Effective | Moderate-High |
Decision-Making Framework for Reagent Selection
Choosing the right reagent requires a clear understanding of the experimental goals. The following flowchart provides a logical path for selection.
Caption: A decision flowchart for selecting the appropriate SNAr reagent.
Experimental Protocols
Protocol 1: N-Terminal Labeling of a Peptide with DNFB (Sanger's Method)
This protocol describes a classic method for identifying the N-terminal amino acid of a peptide.
1. Materials:
-
Peptide sample (approx. 1 mg)
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (5% w/v in ethanol)
-
Sodium bicarbonate buffer (1 M, pH ~8.5)
-
Acetone
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
2. Procedure:
-
Dissolve the peptide in 1 mL of water and add 0.5 mL of the sodium bicarbonate buffer.
-
Add 1 mL of the DNFB solution to the peptide solution.
-
Stir the mixture vigorously for 2 hours at room temperature. The solution may turn yellow, indicating the formation of the DNP-peptide.
-
Acidify the solution with a few drops of 6 M HCl to pH ~2-3 to precipitate the DNP-peptide.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the DNP-peptide pellet sequentially with water, acetone, and diethyl ether to remove unreacted DNFB and byproducts.
-
Dry the pellet under vacuum.
-
Add 1 mL of 6 M HCl to the dried pellet and seal the tube.
-
Hydrolyze the peptide by heating at 110°C for 16-24 hours. This cleaves all peptide bonds but leaves the DNP-N-terminal amino acid intact.
-
Cool the hydrolysate, evaporate the HCl under vacuum, and redissolve the residue in a small amount of aqueous acetone.
-
The DNP-amino acid can now be identified by chromatography (e.g., TLC or HPLC) by comparing its retention time to DNP-amino acid standards.
3. Causality and Trustworthiness:
-
The basic pH (step 1) is crucial to deprotonate the N-terminal alpha-amino group, making it a potent nucleophile.
-
The washes (step 6) are critical for removing excess Sanger's reagent, which would interfere with the final analysis.
-
The acid hydrolysis (step 9) is a standard procedure for breaking peptide bonds; the stability of the DNP-amine linkage under these conditions is the cornerstone of this technique.[7]
Protocol 2: Fluorescent Labeling of a Cysteine-Containing Peptide with NBD-Cl
This protocol is designed for the specific labeling of a thiol group for fluorescence-based detection.
1. Materials:
-
Cysteine-containing peptide (1 mg/mL stock in degassed buffer)
-
NBD-Cl solution (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds, if necessary.
2. Procedure:
-
If the peptide may have formed disulfide dimers, pre-treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
In a microcentrifuge tube, combine 100 µL of the peptide solution with 890 µL of phosphate buffer.
-
Add 10 µL of the 10 mM NBD-Cl stock solution to achieve a 10-fold molar excess of reagent over peptide (adjust as needed).
-
Incubate the reaction at room temperature for 1 hour in the dark (NBD is light-sensitive).
-
The reaction progress can be monitored by observing the increase in fluorescence (Excitation ~470 nm, Emission ~540 nm).
-
Purify the labeled peptide from excess reagent using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
3. Causality and Trustworthiness:
-
A neutral to slightly basic pH (step 2) is optimal, as it deprotonates the thiol group to the more nucleophilic thiolate anion without significantly deprotonating amines, thus enhancing selectivity for cysteine.
-
The reaction is performed in the dark (step 4) to prevent photobleaching of the NBD fluorophore.
-
Purification (step 6) is essential to remove unreacted, non-fluorescent NBD-Cl, which can hydrolyze over time and contribute to background signal.
References
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Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved from [Link]
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Grokipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Gutteridge, S., & Winter, M. J. (1977). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. Biochemical Journal, 168(2), 223–226. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
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Płoszaj, O., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Molecules, 27(23), 8295. Retrieved from [Link]
-
Szókán, G., et al. (1992). Application of Marfey's reagent in racemization studies of amino acids and peptides. Journal of Chromatography A, 591(1-2), 171-177. Retrieved from [Link]
-
Ghosh, R., et al. (2019). Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential. Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1779. Retrieved from [Link]
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Fekkes, D. (2015). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 26(8), 1339-1342. Retrieved from [Link]
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Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]
-
Fogg, A. G., & Alonso, R. M. (1987). 1-Fluoro-2,4-dinitrobenzene as Quantitative Reagent for Primary and Secondary Amines. Analytical Chemistry, 59(8), 1218-1221. Retrieved from [Link]
-
ResearchGate. (2021). New NBD-based fluorescent probes for biological thiols. Retrieved from [Link]
-
Reddit. (2018). [University Chemistry] FDNB Amino Acid Sequencing. Retrieved from [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]
-
Ma, G. P. (2008). 1-(Methylsulfonyl)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2299. Retrieved from [Link]
-
Al-Sabti, O. A., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(41), 23835-23843. Retrieved from [Link]
-
Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. Retrieved from [Link]
-
Hradil, E., & Stavinoha, J. (1993). Effect of highly radiolabelled 2,4-dinitrochlorobenzene (DNCB) on experimental DNCB contact dermatitis in guinea pigs. Acta Medica, 36(4), 135-138. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Journal of Chromatography B, 801(1), 129-143. Retrieved from [Link]
-
ResearchGate. (n.d.). Experiment timeline. Cutaneous 2,4-dinitrochlorobenzene (DNCB)... Retrieved from [Link]
-
Kálai, T., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6129. Retrieved from [Link]
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A Comparative Guide to Quantitative Amine Analysis: 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in proteomics and pharmaceutical development, the precise labeling and measurement of primary and secondary amines are paramount. The choice of a derivatizing agent is critical, influencing sensitivity, accuracy, and the overall robustness of the analytical method. This guide provides an in-depth comparison of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene (FMSN) with other established labeling reagents. We will delve into the mechanistic underpinnings of these reagents, present available experimental data, and provide detailed protocols to empower researchers in making informed decisions for their analytical workflows.
The Principle of Amine Derivatization for Quantitative Analysis
Many biologically significant molecules, including amino acids, peptides, and pharmaceuticals, possess primary or secondary amine functionalities. These groups are often not readily detectable by common analytical techniques like UV-Vis spectrophotometry or fluorescence spectroscopy. Chemical derivatization overcomes this limitation by covalently attaching a chromophoric or fluorophoric tag to the amine group. This process not only enhances detectability but can also improve the chromatographic properties of the analyte, leading to better separation and quantification.
This compound (FMSN): A Halonitrobenzene Family Reagent
FMSN belongs to the family of halonitrobenzenes, which are well-established reagents for labeling primary and secondary amines. The reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. The strong electron-withdrawing properties of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups activate the fluorine atom for nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. For the reaction to proceed efficiently, the amine must be in its unprotonated, nucleophilic form, which is typically achieved under alkaline conditions.
A closely related analog, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), has been demonstrated to be an effective derivatizing agent for free amino acids in complex samples like kombucha beverages, with analysis carried out by HPLC-DAD.[1] The reaction mechanism for FMSN is expected to be analogous to that of FNBT and the classic Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB).[1]
Visualizing the FMSN Labeling Workflow
Caption: Figure 1: General workflow for quantitative analysis using FMSN labeling.
A Comparative Analysis of Amine Labeling Reagents
The selection of a derivatizing agent is a critical decision in method development. The ideal reagent should offer high reactivity, form stable derivatives, provide a strong and consistent signal, and be compatible with the chosen analytical platform. Here, we compare FMSN (with inferences from its analog, FNBT) with other widely used labeling reagents.
| Feature | This compound (FMSN) (Inferred) | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Nucleophilic Acyl Substitution | Condensation with a thiol |
| Reactive Groups | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary Amines |
| Detection Method | UV-Vis | UV-Vis | Fluorescence, UV-Vis | Fluorescence |
| Derivative Stability | Expected to be stable | Stable | Generally Stable | Less stable, requires rapid analysis |
| Reaction Conditions | Alkaline (pH > 8), elevated temperature may be required | Alkaline (pH ~8.5), 60-80°C | Alkaline (pH 9.5-10.5), room temperature | Alkaline (pH ~10.2), room temperature, in the presence of a thiol |
| Key Advantages | Good chromophore, likely stable derivatives | Well-established method, stable derivatives | High sensitivity (fluorescence), reacts with secondary amines | Rapid reaction, automated derivatization is common[2] |
| Key Disadvantages | Limited published data, may require heating | Less sensitive than fluorescent tags, requires heating | Can react with other nucleophiles, less stable in some conditions | Does not react with secondary amines (unless a second reagent like FMOC is used), derivative instability |
Table 1: Comparison of Performance Parameters for Amine Labeling Reagents.
Experimental Protocols
The following protocols provide a framework for the use of FMSN and its alternatives. Optimization for specific applications is recommended.
Protocol 1: FMSN Derivatization for HPLC Analysis (Hypothetical)
This protocol is based on the established procedures for analogous halonitrobenzene reagents.[1][3]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., water, methanol).
-
Buffering: Add a carbonate buffer (e.g., 0.1 M, pH 10) to the sample solution to ensure the amine is in its nucleophilic form.
-
Reagent Addition: Add a molar excess of FMSN solution (dissolved in a water-miscible organic solvent like acetonitrile or methanol) to the sample.
-
Reaction: Incubate the reaction mixture. While some halonitrobenzenes react at room temperature, heating (e.g., 60-80°C for 30-60 minutes or microwave-assisted heating at 130°C for 20 minutes) may be necessary to drive the reaction to completion.[1][3]
-
Reaction Quenching: Acidify the solution with a dilute acid (e.g., 1 M HCl) to a pH of 3-4 to stop the reaction.[3]
-
Sample Cleanup (Optional): The derivatized analyte can be extracted with an organic solvent like ethyl acetate. The organic layer can then be dried and reconstituted in the mobile phase.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.
Protocol 2: FDNB (Sanger's Reagent) Derivatization
-
Sample Preparation: Dissolve the peptide or amino acid sample in a sodium bicarbonate buffer (pH ~8.5).
-
Reagent Addition: Add an excess of a solution of FDNB in ethanol.
-
Reaction: Incubate the mixture at 60-80°C for 30-60 minutes.
-
Hydrolysis (for N-terminal analysis): After labeling, the peptide is hydrolyzed using 6 M HCl, which cleaves the peptide bonds but leaves the DNP-amino acid intact.
-
Extraction: The DNP-amino acid is extracted with an organic solvent (e.g., ether or ethyl acetate).
-
Analysis: The extracted DNP-amino acid is identified by chromatography (TLC or HPLC).
Protocol 3: Dansyl Chloride Derivatization for HPLC
-
Sample Preparation: Dissolve the amine-containing sample in a sodium carbonate/bicarbonate buffer (pH 9.5-10.5).
-
Reagent Addition: Add a freshly prepared solution of dansyl chloride in acetonitrile.
-
Reaction: Incubate at room temperature for 30-60 minutes in the dark.
-
Reaction Quenching: Add a quenching solution such as 10% (v/v) ammonium hydroxide or methylamine to react with excess dansyl chloride.
-
HPLC Analysis: Inject the sample into an HPLC system with a C18 column and a fluorescence or UV detector.
Visualizing the Derivatization Reaction
Caption: Figure 2: Comparison of derivatization reaction mechanisms.
Quantitative Data and Performance Metrics
For established reagents, a wealth of quantitative data exists. For instance, automated online derivatization with OPA for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids followed by HPLC with fluorescence detection is a rapid, sensitive, and reproducible method.[2] Dansyl chloride derivatization is renowned for its high sensitivity due to the fluorescent nature of the dansyl group, making it measurable at much lower concentrations than absorbance-based reagents like FDNB.[4]
| Parameter | FMSN (Expected) | FDNB | Dansyl Chloride | OPA/FMOC |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Low µM to nM range | Low µM range | Low nM to pM range | pM to fM range |
| Limit of Quantification (LOQ) | Low µM to nM range | Low µM range | Low nM to pM range | pM to fM range |
| Reproducibility (%RSD) | < 5% | < 5% | < 3% | < 2% (with automation) |
Table 2: Typical Performance Metrics for Amine Derivatization Reagents in HPLC.
Trustworthiness and Self-Validating Systems
A robust analytical method is a self-validating one. For derivatization-based quantitative analysis, this involves several key considerations:
-
Reaction Stoichiometry and Completeness: The derivatization reaction should proceed to completion to ensure that all analyte molecules are labeled. This can be verified by analyzing samples with increasing concentrations of the derivatizing reagent until a plateau in the product signal is reached.
-
Derivative Stability: The stability of the derivatized analyte under the chromatographic and storage conditions is crucial. Stability studies should be performed by analyzing the derivatized sample at different time points to ensure no degradation occurs. The stability of derivatives from reagents like OPA can be a concern, necessitating rapid analysis.[5]
-
Internal Standards: The use of an internal standard, a compound structurally similar to the analyte but not present in the sample, is highly recommended. The internal standard is added at a known concentration to all samples and standards and helps to correct for variations in sample preparation, injection volume, and instrument response.
-
Calibration and Quality Control: A calibration curve should be generated using a series of standards of known concentrations. The linearity of the response should be established over the expected concentration range of the samples. Quality control samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the method.
Conclusion
This compound (FMSN) presents a promising, albeit less documented, alternative for the quantitative analysis of amines. Its mechanism, rooted in the well-understood chemistry of nucleophilic aromatic substitution, suggests the formation of stable, chromophoric derivatives suitable for HPLC-UV analysis. While direct comparative data is scarce, its analogy to FNBT and FDNB allows for the development of a robust analytical methodology.
For applications demanding the highest sensitivity, fluorescent labeling agents like dansyl chloride and OPA/FMOC remain the gold standard. However, FMSN and other halonitrobenzenes offer a reliable and cost-effective option for routine quantitative analysis where high sensitivity is not the primary driver. The choice of the optimal labeling reagent will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, the available instrumentation, and the desired sample throughput. As with any analytical method, thorough validation is essential to ensure the accuracy and reliability of the results.
References
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Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (5980-1193EN). [Link]
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Quora. (2017). Why is dansyl chloride preferred over FDNB for N-terminal determination of a relatively rare peptide?. [Link]
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Cieśla, Ł. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Chromatography B, 1173, 122683. [Link]
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Kałwa, K., et al. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 27(21), 7229. [Link]
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Kałwa, K., et al. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. ResearchGate. [Link]
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Greene, J., Henderson Jr, J. W., & Wikswo, J. P. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Vanderbilt University. [Link]
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Qasrawi, D. O., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(8), 1635–1643. [Link]
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Bio-Rad Laboratories. (n.d.). Using Amino Acid Analysis to Determine Absorptivity Constants. [Link]
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Alvarez-Zepeda, A., et al. (2004). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical biochemistry, 328(2), 154–163. [Link]
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Tuga, I. R., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 29(1), 245. [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
Understanding the Electrophilic Nature of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
This compound is an aromatic compound featuring two key activating groups: a nitro group and a methylsulphonyl group. These electron-withdrawing groups render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom serves as a good leaving group, facilitating covalent bond formation with nucleophilic residues on biomolecules.
The primary intended targets for such electrophiles in a biological context are the soft, highly nucleophilic thiol groups of cysteine residues.[1] However, the inherent reactivity of the fluoronitrobenzene scaffold suggests potential for cross-reactivity with other nucleophilic amino acid side chains.
Comparative Analysis of Reactivity with Alternative Thiol-Reactive Probes
To contextualize the potential cross-reactivity of this compound, we will compare it with two of the most commonly used classes of thiol-reactive probes: iodoacetamides and maleimides. We will also consider sulfonyl fluorides as a relevant comparator due to the presence of the methylsulphonyl group.
| Probe Class | Primary Target | Known Cross-Reactivity | General Reactivity |
| This compound (Inferred) | Cysteine | Lysine, Histidine, Tyrosine (less reactive than with thiols) | Highly electrophilic aromatic system. Reactivity is driven by strong electron-withdrawing groups. |
| Iodoacetamides (e.g., Iodoacetamide) | Cysteine | Histidine, Lysine, Methionine, Aspartic Acid, Glutamic Acid, N-terminus.[2][3] | SN2 reaction. Generally less reactive than maleimides. Reactivity is pH-dependent.[3] |
| Maleimides (e.g., N-ethylmaleimide) | Cysteine | Lysine (at higher pH).[4] Generally considered more thiol-selective than iodoacetamides under controlled pH. | Michael addition reaction. Highly reactive towards thiols at physiological pH (6.5-7.5).[1][5] |
| Sulfonyl Fluorides | Serine, Tyrosine | Cysteine, Lysine, Histidine, Threonine.[6][7] | Generally less reactive than sulfonyl chlorides, offering a balance of stability and reactivity.[7] |
Causality Behind Reactivity and Cross-Reactivity:
-
This compound: The strong electron-withdrawing nature of both the nitro and methylsulphonyl groups makes the carbon atom attached to the fluorine highly electrophilic. While cysteine's soft nucleophilicity makes it a prime target, harder nucleophiles like the amino groups of lysine and the imidazole ring of histidine can also react, particularly if they are in a favorable microenvironment that enhances their nucleophilicity. The reactivity of the related compound, 1-fluoro-2,4-dinitrobenzene (FDNB), with amino groups is well-documented, forming the basis of Sanger's reagent for N-terminal amino acid identification.[8][9] This provides strong evidence to infer that this compound will also exhibit reactivity towards lysine and other primary amines.
-
Iodoacetamides: These reagents react via an SN2 mechanism. While they are effective for cysteine alkylation, their cross-reactivity with other nucleophilic residues, especially at alkaline pH, is a known drawback.[2][3]
-
Maleimides: The Michael addition reaction of maleimides with thiols is rapid and highly efficient at physiological pH.[1] Their selectivity for thiols over amines is generally better than iodoacetamides, as the reaction with amines is more favored at a higher pH (above 8.5).[5]
-
Sulfonyl Fluorides: This class of electrophiles is known for its ability to react with a broader range of nucleophilic residues, including serine and tyrosine, in addition to cysteine, lysine, and histidine.[6][7] This broader reactivity makes them valuable for probing different types of active sites but also highlights a greater potential for off-target effects if not directed by a specific binding moiety.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously characterize the cross-reactivity of a chemical probe like this compound, a series of well-designed experiments are essential. The following protocols outline a self-validating system to determine the selectivity profile of a novel probe.
Competitive Chemoproteomics for Proteome-Wide Selectivity Profiling
This protocol utilizes a competitive profiling approach to identify the cellular targets of an unlabeled inhibitor.
Objective: To identify the on- and off-target proteins of this compound in a complex biological sample.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged covalent probe that targets the same class of residues (e.g., an iodoacetamide-alkyne probe for cysteine profiling).
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne-tagged proteins.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Proteins that show a dose-dependent decrease in labeling by the alkyne probe in the presence of this compound are identified as potential targets.
Diagram of Competitive Chemoproteomics Workflow:
Caption: Competitive chemoproteomics workflow for target identification.
Kinetic Analysis of Reactivity with Nucleophilic Amino Acids
This protocol measures the reaction rates of the probe with individual amino acids to quantify its intrinsic reactivity.
Objective: To determine the second-order rate constants for the reaction of this compound with a panel of N-acetylated amino acids (Cys, Lys, His, Ser, Tyr).
Methodology:
-
Reaction Setup: Prepare solutions of the test compound and each N-acetylated amino acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Monitoring the Reaction: Initiate the reaction by mixing the solutions. Monitor the consumption of the test compound or the formation of the product over time using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or NMR).
-
Data Analysis: Determine the initial reaction rates at different concentrations of the reactants. Plot the observed rate constant against the amino acid concentration to determine the second-order rate constant (k₂).
Diagram of Kinetic Analysis Workflow:
Caption: Workflow for kinetic analysis of probe reactivity.
Conclusion and Recommendations
Based on the established reactivity of the fluoronitrobenzene scaffold, it is highly probable that this compound will exhibit cross-reactivity with nucleophilic amino acids beyond cysteine, most notably lysine and histidine. While it is expected to be more reactive towards the softer nucleophile cysteine, its use as a highly selective thiol-reactive probe should be approached with caution and requires rigorous experimental validation.
For applications demanding the highest degree of thiol selectivity, maleimides, used under carefully controlled pH conditions (6.5-7.5), may represent a more suitable alternative.[5] However, if the research objective involves targeting a particularly reactive cysteine in a specific protein microenvironment, the unique electronic properties of this compound could potentially be advantageous.
References
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Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Retrieved from [Link]
- Zhang, T., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1549, 139-148.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
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PubChem. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
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Wikipedia. (2023, December 27). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
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ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Retrieved from [Link]
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PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]
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A Guide to Thiol-Reactive Chemistries: Unveiling the Superior Stability of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene over Maleimides
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of chemical linkage is paramount. It dictates the stability, efficacy, and ultimate success of molecules ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins. For decades, maleimides have been the workhorse for cysteine-specific modification, prized for their rapid kinetics and high selectivity.[1] However, the inherent instability of the resulting thioether bond has been a persistent and critical liability, particularly for therapeutics intended for in vivo applications.[2][3]
This guide provides an in-depth, evidence-based comparison of the traditional maleimide-thiol conjugation with a superior alternative: the nucleophilic aromatic substitution (SNAr) reaction mediated by 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. We will explore the mechanistic underpinnings of each chemistry, present comparative data on conjugate stability, and provide detailed protocols to empower you to select the optimal reagent for creating robust, stable, and effective bioconjugates.
The Maleimide Conundrum: A Tale of Instability
Maleimide chemistry is a cornerstone of bioconjugation, reacting with thiol groups from cysteine residues via a Michael addition to form a thiosuccinimide linkage.[1][4] The reaction is efficient and highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5] This has led to its widespread adoption in protein labeling, surface functionalization, and the construction of ADCs, including FDA-approved therapeutics.[6]
However, the very bond that is so readily formed is also susceptible to degradation through two primary pathways:
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage is not truly permanent. It can undergo a retro-Michael reaction, reforming the maleimide and the free thiol. This reformed maleimide is then free to react with other abundant biological thiols, such as glutathione or serum albumin.[3][4][7] In the context of an ADC, this "payload migration" can lead to off-target toxicity and a dramatic reduction in therapeutic efficacy.[4][6][8]
-
Hydrolysis: The succinimide ring of the conjugate is susceptible to hydrolysis, opening to form a succinamic acid thioether.[4][9] While this ring-opened form is stable against the retro-Michael reaction, the hydrolysis process itself is often slow and can be influenced by the local protein microenvironment, leading to a heterogeneous mixture of ring-opened and closed products.[6][10] Furthermore, the maleimide reagent itself can hydrolyze in aqueous solutions, rendering it inactive before it even has a chance to react with the target thiol.[4]
These stability issues represent a significant drawback, forcing researchers to develop complex strategies like "self-hydrolysing maleimides" or post-conjugation hydrolysis steps to mitigate the problem, often with incomplete success.[6][7][10]
Caption: Maleimide reaction showing the desired but unstable conjugate and its degradation pathways.
This compound: A Paradigm of Stability
An alternative and superior approach to cysteine modification is the use of reagents that react via Nucleophilic Aromatic Substitution (SNAr). This compound is an exemplary reagent in this class. Its aromatic ring is powerfully activated by two strong electron-withdrawing groups—a methylsulfonyl group and a nitro group—positioned ortho and para to an excellent fluorine leaving group.[11][12]
This electronic arrangement makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by the nucleophilic thiolate anion of a cysteine residue. The reaction proceeds through a resonance-stabilized Meisenheimer complex, followed by the irreversible expulsion of the fluoride ion to form an exceptionally stable thioether bond.[13]
The key advantages of this SNAr-based chemistry are:
-
Irreversible Conjugation: The resulting aryl thioether bond is not susceptible to retro-Michael reactions. This completely eliminates the problem of thiol exchange and payload migration, leading to conjugates with outstanding in vivo stability.[3][14]
-
Product Homogeneity: The reaction yields a single, stable chemical entity. There is no formation of ring-opened isomers or other byproducts, simplifying downstream analysis and ensuring a well-defined final product.
-
Rapid Kinetics: The dual activation by the sulfonyl and nitro groups ensures that the reaction proceeds rapidly under mild, biocompatible conditions, with kinetics comparable to or exceeding those of maleimides.
-
High Chemoselectivity: The reaction maintains high selectivity for cysteine's highly nucleophilic thiolate over other amino acid side chains, provided the reaction pH is appropriately controlled.
Caption: SNAr reaction forming a highly stable and irreversible thioether bond.
Performance at a Glance: A Comparative Summary
The following table summarizes the critical performance differences between the two conjugation chemistries.
| Feature | Maleimide Chemistry | This compound Chemistry |
| Reaction Mechanism | Michael Addition[1] | Nucleophilic Aromatic Substitution (SNAr)[13] |
| Bond Formed | Thiosuccinimide[4] | Aryl Thioether |
| Conjugate Stability | Low to Moderate. Susceptible to degradation in vivo.[3] | High. Exceptionally stable in plasma and other biological media.[14] |
| Thiol Exchange | Yes. Prone to retro-Michael reaction, leading to payload migration.[4][8] | No. The aryl thioether bond is irreversible. |
| Product Homogeneity | Poor. Can result in a mixture of ring-closed and ring-opened forms.[9] | Excellent. Forms a single, well-defined product. |
| Key Side Reactions | Thiazine rearrangement with N-terminal cysteines.[15] | Minimal under optimized conditions. |
| Primary Advantage | Widespread familiarity, rapid kinetics. | Superior conjugate stability , product homogeneity. |
| Primary Disadvantage | Poor in vivo stability of the conjugate.[2][16] | Requires careful control of pH to ensure selectivity. |
Experimental Section: Validated Protocols
The following protocols provide a framework for performing bioconjugation reactions. The causality behind key steps is explained to ensure a self-validating and reproducible workflow.
Protocol 1: Cysteine-Specific Protein Labeling with a Maleimide Reagent
Rationale: This protocol is optimized for the rapid labeling of proteins but requires awareness of the conjugate's inherent instability. The pH is maintained between 7.0-7.5 to maximize thiol reactivity while minimizing reaction with amines.[4][5] The removal of reducing agents is critical as their free thiols would compete with the protein.[5]
-
Protein Preparation and Disulfide Reduction:
-
Dissolve the protein (e.g., an antibody fragment) in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Degassing is crucial to prevent re-oxidation of thiols.
-
To reduce interchain disulfides and expose free cysteines, add a 20-fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5]
-
Incubate at 37°C for 90 minutes.
-
Crucial Step: Remove excess TCEP immediately using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the same degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide reagent (e.g., 10 mM in DMSO).
-
Immediately add a 5 to 10-fold molar excess of the maleimide solution to the reduced, purified protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide by adding a 50-fold molar excess of N-acetylcysteine or β-mercaptoethanol. Incubate for 20 minutes.
-
Purify the protein conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.
-
Note: For applications requiring high stability, a subsequent hydrolysis step (incubation at pH 8-9 for several hours) can be performed to force the ring-opening of the succinimide, but this must be optimized and may not reach completion.[6][10]
-
Protocol 2: Cysteine-Specific Protein Labeling with this compound
Rationale: This protocol leverages SNAr chemistry to create a supremely stable conjugate. A slightly higher pH (7.5-8.0) is often used to increase the population of the more nucleophilic thiolate anion, accelerating the reaction without significantly compromising selectivity.
-
Protein Preparation and Disulfide Reduction:
-
Follow Step 1 from Protocol 1 exactly as described. The preparation of the protein with accessible, reduced thiols is identical.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound (e.g., 20 mM in a water-miscible organic solvent like DMSO or DMF).
-
Adjust the pH of the reduced, purified protein solution to 7.8 with a small amount of 1 M Tris base.
-
Add a 10 to 20-fold molar excess of the reagent solution to the protein. The use of a slight excess ensures the reaction goes to completion.
-
Incubate the reaction for 2-4 hours at room temperature. Monitor reaction progress via LC-MS if possible.
-
-
Purification:
-
There is no need for a quenching step as the reaction is irreversible and unreacted reagent is small.
-
Directly purify the highly stable protein conjugate from excess reagent and solvent using size-exclusion chromatography (SEC) or extensive dialysis against the desired storage buffer (e.g., PBS, pH 7.4).
-
The resulting conjugate is ready for use without any further modification or stability-enhancing steps.
-
Caption: Comparative workflow highlighting the streamlined process and superior outcome with SNAr chemistry.
Conclusion
While maleimide chemistry has served the bioconjugation field for many years, its utility is fundamentally compromised by the instability of the thiosuccinimide bond. For any application where long-term stability is critical—particularly in the development of therapeutics like ADCs—the risk of payload migration and product heterogeneity is too significant to ignore.
The SNAr chemistry offered by reagents like this compound provides a definitive solution. By forming a robust, irreversible aryl thioether bond, it eliminates the core liabilities of maleimides, yielding homogeneous, highly stable conjugates through a streamlined and efficient workflow. For researchers aiming to synthesize the next generation of precisely engineered biomolecules, embracing this superior chemistry is not just an advantage; it is a necessity.
References
-
Bioconjugate Pro. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Bioconjugate Pro. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]
-
Jones, M. W., et al. (2017). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 53(75), 10427-10430. [Link]
-
Avedissian, A. A., & Raines, R. T. (2014). Catalysis of imido-group hydrolysis in a maleimide conjugate. FEBS Letters, 588(21), 3870-3874. [Link]
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870. [Link]
-
Baker, J. R. (2017). Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Retrieved from [Link]
-
Nathani, R. I., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 143(4), 1984–1992. [Link]
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Zhang, M., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(10), e3210. [Link]
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Aguilar, M. I., et al. (2020). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 25(17), 3930. [Link]
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Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11985-11990. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]
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Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (141), 58639. [Link]
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Christie, R. J., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Journal of the American Chemical Society, 136(32), 11251–11254. [Link]
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Ma, C. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. [Link]
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Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15867-15870. [Link]
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Al-Momani, E., et al. (2019). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 24(16), 2950. [Link]
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Clegg, W., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2020(3), M1152. [Link]
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Nathani, R. I., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Bioconjugate Chemistry, 29(2), 486-492. [Link]
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A Senior Application Scientist's Guide to the Characterization of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Reactivity of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
In the landscape of chemical biology and drug development, the precise identification and quantification of interactions between small molecules and biological macromolecules are paramount. This compound (FMSN) is an electrophilic reagent with potential applications in labeling nucleophilic residues in proteins and other biomolecules. Its reactivity is driven by the electron-withdrawing properties of the nitro and methylsulphonyl groups, which activate the fluorine atom for nucleophilic aromatic substitution. This guide provides a comprehensive overview of the methodologies for characterizing adducts of FMSN with a particular focus on its reaction with the thiol side chain of cysteine residues and the ubiquitous antioxidant glutathione (GSH). We will delve into the analytical techniques, comparative performance, and detailed experimental protocols necessary for robust adduct characterization.
The primary nucleophilic targets for FMSN in a biological context are the thiol groups of cysteine residues in proteins and glutathione. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiol sulfur attacks the carbon bearing the fluorine, leading to the displacement of the fluoride ion and the formation of a stable thioether bond. Understanding the kinetics and specificity of this reaction is crucial for its application as a labeling reagent.
Core Analytical Methodologies for Adduct Characterization
The characterization of FMSN adducts relies on a suite of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy. Each provides unique and complementary information regarding the structure and quantity of the modified biomolecule.
Mass Spectrometry (MS)-Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and quantifying FMSN adducts in complex biological samples.[1] The general workflow involves the enzymatic digestion of a protein of interest into smaller peptides, followed by chromatographic separation and mass analysis.
The formation of an adduct with FMSN results in a predictable mass shift in the modified peptide. The monoisotopic mass of FMSN is 219.0053 g/mol . In the reaction with a thiol group, the fluorine atom (18.9984 Da) is displaced and a hydrogen atom from the thiol is lost (1.0078 Da). Therefore, the net mass addition to the peptide is:
Mass of FMSN - Mass of F - Mass of H = 219.0053 - 18.9984 - 1.0078 = 199.0009 Da
This precise mass addition is a key signature used to identify potentially modified peptides in a high-resolution mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Site Localization:
Once a peptide with the expected mass shift is detected, MS/MS is employed to pinpoint the exact location of the modification. The peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the peptide sequence and identify the modified amino acid.
Data-Independent Acquisition (DIA) for Comprehensive Profiling:
Data-Independent Acquisition (DIA) is an emerging MS technique that offers comprehensive fragmentation of all precursor ions within a specified mass range. This approach is particularly useful for discovering unexpected modifications and for quantitative proteomics studies.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of small molecule adducts, such as the FMSN-glutathione conjugate.[3][4] While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the covalent linkage and stereochemistry. For the FMSN-GSH adduct, 2D NMR experiments like COSY, HSQC, and HMBC would be instrumental in assigning all proton and carbon signals and confirming the thioether linkage at the cysteine residue of glutathione.[5]
Comparative Analysis of FMSN with Alternative Cysteine-Reactive Reagents
The utility of FMSN as a cysteine labeling reagent is best understood in the context of established alternatives. Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are two of the most commonly used reagents for cysteine alkylation in proteomics.[6][7]
| Reagent | Reaction Mechanism | Mass Shift (Da) | Advantages | Disadvantages |
| This compound (FMSN) | Nucleophilic Aromatic Substitution | +199.0009 | Potentially high reactivity due to strong electron-withdrawing groups. The nitro group may offer a UV-Vis signature. | Limited published data on its specific use in proteomics. Potential for side reactions. |
| Iodoacetamide (IAM) | SN2 Alkylation | +57.0215 | Well-established and widely used. High reactivity. | Can exhibit off-target reactivity with other nucleophilic residues (e.g., histidine, lysine).[8] |
| N-Ethylmaleimide (NEM) | Michael Addition | +125.0477 | Generally more specific for thiols than IAM. | Can form diastereomers upon reaction with thiols, potentially complicating analysis.[3] |
Experimental Protocols
The following protocols provide a framework for the characterization of FMSN adducts.
Protocol 1: In Vitro Labeling of a Purified Protein with FMSN
-
Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Reduction of Disulfide Bonds (Optional): If targeting all cysteines, reduce disulfide bonds by adding 10 mM dithiothreitol (DTT) and incubating at 56°C for 30 minutes.
-
FMSN Labeling: Add a 10-fold molar excess of FMSN (dissolved in a minimal amount of DMSO) to the protein solution. Incubate at room temperature for 1 hour in the dark.
-
Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as DTT or β-mercaptoethanol.
-
Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or protein precipitation.
-
Proteolytic Digestion: Denature the labeled protein in 8 M urea, reduce with DTT (if not already done), and alkylate any remaining free cysteines with iodoacetamide. Dilute the urea to less than 2 M and digest with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze by LC-MS/MS.
Protocol 2: Characterization of the FMSN-Glutathione Adduct
-
Reaction: In a microcentrifuge tube, mix 10 mM reduced glutathione (GSH) with 12 mM FMSN in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
LC-MS Analysis: Dilute the reaction mixture and inject it into an LC-MS system to confirm the formation of the adduct by observing the expected mass.
-
Purification for NMR: Scale up the reaction and purify the FMSN-GSH adduct using preparative HPLC.
-
NMR Analysis: Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O) and acquire 1D and 2D NMR spectra for structural elucidation.[4]
Visualization of Workflows
Proteomic Workflow for FMSN Adduct Identification
Caption: General workflow for identifying FMSN-modified peptides in a protein sample.
Decision Tree for Adduct Characterization
Caption: Decision-making process for the comprehensive characterization of FMSN adducts.
Conclusion and Future Perspectives
This compound presents itself as a potentially valuable tool for labeling cysteine residues and other nucleophiles in biological systems. Its characterization relies on the established and powerful techniques of mass spectrometry and NMR spectroscopy. While direct experimental data for FMSN adducts in the literature is not abundant, the principles outlined in this guide, based on the well-understood chemistry of similar compounds and analytical workflows, provide a robust framework for its investigation.
Future work should focus on systematically documenting the reactivity, specificity, and fragmentation patterns of FMSN adducts with a variety of peptides and proteins. Such data will be invaluable for establishing FMSN as a reliable reagent in the chemical biology and proteomics toolkit.
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assessing the biological impact of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene modification
A Comparative Guide to the Biological Modification Potential of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
For researchers, scientists, and drug development professionals, the ability to specifically modify proteins is a cornerstone of modern biological inquiry. This guide provides an in-depth assessment of this compound (FMSN), a commercially available aromatic compound, for its potential utility in biological modifications. While direct research on the biological impact of FMSN is not extensively published, its chemical structure allows for a detailed theoretical and comparative analysis against established methodologies. This guide will explore the predicted mechanism of action of FMSN, its potential biological consequences, and a comparison with alternative protein modification and dimerization technologies.
Understanding this compound (FMSN)
FMSN is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group.[1] Its chemical structure, specifically the presence of strong electron-withdrawing groups (nitro and methylsulfonyl) para and ortho to the fluorine atom, makes the fluorine a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity is the basis for its potential as a protein-modifying agent.
Predicted Mechanism of Action: Covalent Modification of Nucleophilic Residues
The proposed mechanism for FMSN's interaction with proteins is through the covalent modification of nucleophilic amino acid residues. The electron-deficient aromatic ring of FMSN is susceptible to attack by nucleophiles, such as the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of tyrosine.[4] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the fluoride ion to form a stable covalent bond between the protein and the methylsulfonyl-nitrobenzene moiety.[3]
Caption: Predicted mechanism of FMSN protein modification.
Assessing the Biological Impact: A Double-Edged Sword
The covalent nature of FMSN modification would likely lead to significant and irreversible biological consequences. The introduction of a bulky, hydrophobic methylsulfonyl-nitrobenzene group can alter the protein's structure, stability, and function.
Potential Applications:
-
Enzyme Inhibition: Modification of active site residues could lead to irreversible enzyme inhibition.
-
Disruption of Protein-Protein Interactions: The bulky adduct could sterically hinder the formation of protein complexes.
-
Probing Accessibility of Residues: FMSN could be used as a chemical probe to identify surface-exposed, reactive nucleophilic residues.
Inherent Risks and Off-Target Effects:
The high reactivity of FMSN raises concerns about its specificity. It is likely to react with numerous cellular nucleophiles, leading to widespread off-target effects. A similar compound, 1-Fluoro-2,4-dinitrobenzene (FDNB), is known to be a strong mutagen and readily reacts with cellular glutathione, a key antioxidant.[5] This suggests that FMSN could induce significant cellular stress and toxicity.
Comparison with Alternative Protein Modification and Dimerization Technologies
The potential use of FMSN for inducing protein dimerization would likely involve a "two-step" approach, where two proteins of interest are separately modified with moieties that can then interact. However, this is a cumbersome and non-specific approach compared to modern Chemically Induced Dimerization (CID) systems.
| Feature | This compound (FMSN) (Predicted) | Rapamycin-Based CID | CATCHFIRE System |
| Mechanism | Irreversible covalent modification | Non-covalent "molecular glue" | Reversible, fluorogenic binding |
| Specificity | Low; reacts with accessible nucleophiles | High; requires specific protein domains (FKBP and FRB) | High; requires a small peptide tag (FIREtag) |
| Reversibility | Irreversible | Reversible with competitive binders | Reversible by washout of the "match" molecule |
| Biological Impact | High potential for toxicity and off-target effects | Generally low toxicity at working concentrations | Minimal perturbation due to small tag and reversibility |
| Temporal Control | Poor; modification is permanent | Good; dimerization is dependent on drug presence | Excellent; fast on/off kinetics |
| Visualization | Requires secondary detection methods (e.g., antibodies) | Requires fluorescently tagged proteins | Intrinsically fluorogenic upon dimerization |
Rapamycin-Based Systems: These are the gold standard for CID. Rapamycin acts as a "molecular glue," bringing together two proteins that have been fused to the FKBP and FRB domains.[6] This system is highly specific and has been widely used to control a variety of cellular processes.[6]
CATCHFIRE System: A more recent development, the CATCHFIRE system, offers reversible, fluorogenic CID.[7] A small peptide tag (FIREtag) is fused to the protein of interest, and a "match" molecule induces dimerization and fluorescence. This allows for real-time visualization and dynamic control of protein interactions.[7]
Caption: Comparison of dimerization workflows.
Experimental Protocols
While no established protocols exist for the biological use of FMSN, a hypothetical protocol for testing its protein-modifying activity is presented below for illustrative purposes. This is contrasted with a standard protocol for Rapamycin-induced dimerization.
Protocol 1: Assessing Protein Modification by FMSN (Hypothetical)
Objective: To determine if FMSN can covalently modify a purified protein in vitro.
Materials:
-
Purified protein with a known cysteine content (e.g., Bovine Serum Albumin)
-
This compound (FMSN)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Prepare a 10 mM stock solution of FMSN in DMSO.
-
Dissolve the purified protein in PBS to a final concentration of 1 mg/mL.
-
In separate microcentrifuge tubes, add the protein solution.
-
Add increasing concentrations of FMSN (e.g., 0, 10, 50, 100, 500 µM) to the protein solutions. Ensure the final DMSO concentration is the same in all samples.
-
Incubate the reactions for 1 hour at room temperature with gentle shaking.
-
Quench the reaction by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.
-
Analyze the samples by SDS-PAGE to observe any shifts in molecular weight.
-
For more detailed analysis, subject the protein samples to mass spectrometry to identify the site(s) of modification.
Rationale: This experiment would provide initial evidence of FMSN's reactivity towards a protein. The dose-dependent effect would indicate a specific interaction. Mass spectrometry is crucial for confirming the covalent modification and identifying the modified residues.
Protocol 2: Rapamycin-Induced Dimerization of FKBP- and FRB-Tagged Proteins in Live Cells
Objective: To induce and observe the dimerization of two fluorescently tagged proteins in mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmid for Protein A-FKBP-GFP
-
Expression plasmid for Protein B-FRB-mCherry
-
Transfection reagent
-
Cell culture medium
-
Rapamycin
-
Fluorescence microscope
Procedure:
-
Co-transfect the mammalian cells with the two expression plasmids using a suitable transfection reagent.
-
Allow the cells to express the fusion proteins for 24-48 hours.
-
Image the cells under a fluorescence microscope to observe the initial localization of the green (Protein A) and red (Protein B) fluorescence.
-
Prepare a 1 µM working solution of rapamycin in the cell culture medium.
-
Add the rapamycin solution to the cells to a final concentration of 100 nM.
-
Incubate for 30 minutes.
-
Image the cells again under the fluorescence microscope. Co-localization of the green and red signals indicates successful dimerization.
Rationale: This is a standard and reliable method for inducing protein dimerization in a cellular context. The use of fluorescent tags provides a direct and visually intuitive readout of the dimerization event.
Conclusion and Future Outlook
Based on its chemical structure, this compound possesses the potential to act as a covalent modifier of proteins and other biological macromolecules. However, the lack of specificity and the potential for significant off-target effects and cellular toxicity make it a poor candidate for controlled biological applications, especially when compared to sophisticated and highly specific technologies like rapamycin-based CID and the CATCHFIRE system.
While FMSN may find utility as a chemical probe in specific in vitro applications, its translation to in vivo or therapeutic contexts is highly unlikely. Researchers seeking to control protein function and interaction are better served by the array of well-characterized, specific, and often reversible tools that have been developed for this purpose.
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The Engine of Labeling: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
An In-Depth Comparative Guide to Fluorobenzene Probes for Cysteine Labeling
For researchers in proteomics, drug development, and molecular biology, the targeted modification of proteins is a cornerstone technique. Among the cannon of amino acids, cysteine, with its uniquely nucleophilic thiol group, stands out as a prime target for precise chemical labeling. Its relatively low abundance and distinct reactivity allow for site-specific introduction of probes, tags, and therapeutic payloads.
This guide provides a comparative analysis of fluorobenzene-based probes, a class of reagents that leverage the principles of Nucleophilic Aromatic Substitution (SNAr) to achieve robust and selective cysteine bioconjugation. We will delve into the underlying mechanisms, compare the performance of key probes with supporting data, and provide detailed protocols to empower your experimental design.
The reactivity of fluorobenzene probes is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a simple displacement; it's a two-step process that is critical to understand for optimizing labeling experiments.
-
Nucleophilic Attack: The process begins when the deprotonated thiol of a cysteine residue (the thiolate) acts as a potent nucleophile. It attacks the electron-deficient carbon atom of the fluorobenzene ring that bears the fluorine atom. This forms a high-energy, transient intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is then restored by the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast and irreversible, resulting in a stable thioether bond between the cysteine residue and the aromatic probe.
The efficiency of this reaction is critically dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (–NO₂), positioned ortho and para to the fluorine atom is essential. These groups stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.[1][2]
Caption: S-N-Ar Mechanism for Cysteine Labeling.
A Comparative Analysis of Key Fluorobenzene Probes
The choice of a fluorobenzene probe depends on the specific experimental requirements, including the need for a fluorescent reporter, desired reactivity, and selectivity. Here, we compare three major classes.
| Feature | 2,4-Dinitrofluorobenzene (DNFB) | 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Perfluoroaromatic Probes (e.g., HFB) |
| Structure | Benzene ring with two nitro groups and one fluorine. | A benzofurazan core with a nitro group and a fluorine. | A fully fluorinated aromatic ring (e.g., C₆F₆). |
| Reporter Group | Chromophore (absorbs light), but not fluorescent. | Environmentally sensitive fluorophore.[3] | None inherently, but can be functionalized. Useful for ¹⁹F NMR.[4] |
| Primary Target(s) | N-terminal amines, Cysteine, Lysine, Histidine.[5][6] | Primary and secondary amines, Cysteine.[7][8] | Highly selective for Cysteine thiols.[9][10] |
| Key Advantage | Historically significant (Sanger's reagent), well-understood reactivity.[11] | Provides a fluorescent signal upon labeling (Ex/Em ~470/530 nm).[3] | High reactivity and exceptional chemoselectivity for thiols.[10] |
| Key Disadvantage | Low selectivity, can react with multiple residue types.[5] | Can exhibit off-target labeling with amines, especially at higher pH.[8][12] | Can be less commercially available; adduct may be less stable than others. |
| Expert Insight | Best suited for peptide sequencing or when broad nucleophile reactivity is desired. Its use in live-cell labeling is limited due to low specificity. | A workhorse for fluorescent labeling of purified proteins. Careful control of pH (6.5-7.5) is crucial to favor thiol reactivity over amine reactivity. | The probe of choice for applications demanding the highest cysteine selectivity, such as peptide stapling or when minimal off-target labeling is critical.[9] |
The Classic Probe: 2,4-Dinitrofluorobenzene (DNFB)
Also known as Sanger's reagent, DNFB is a historically pivotal molecule used by Frederick Sanger in his Nobel Prize-winning work to sequence insulin.[5][11] The two strong electron-withdrawing nitro groups make it highly reactive towards nucleophiles. While effective, its utility in modern protein labeling is hampered by its lack of selectivity, as it readily reacts with the N-terminal alpha-amine of a protein and the side chains of lysine, histidine, and cysteine.[5][6]
The Fluorescent Workhorse: 4-Fluoro-7-nitrobenzofurazan (NBD-F)
NBD-F is a pro-fluorescent reagent, meaning it is essentially non-fluorescent until it reacts with a nucleophile.[3][12] Upon conjugation to a cysteine thiol (or an amine), it becomes a fluorescent adduct with excitation and emission maxima around 470 nm and 530 nm, respectively.[3] This "turn-on" property is advantageous as it reduces background noise from unreacted probe. While NBD-F is widely used for protein labeling, it's important to note its reactivity with primary and secondary amines.[7][8] To maximize cysteine selectivity, labeling reactions should be performed at a pH between 6.5 and 7.5, where the cysteine thiol is more nucleophilic than the lysine amine.
The High-Selectivity Alternative: Perfluoroaromatic Probes
Reagents like hexafluorobenzene (HFB) and decafluorobiphenyl (DFBP) represent a more modern class of probes.[4] The cumulative electron-withdrawing effect of multiple fluorine atoms highly activates the ring for SNAr, leading to rapid reaction rates at room temperature.[9] Crucially, this high reactivity is coupled with remarkable chemoselectivity for the soft nucleophilicity of the cysteine thiol over harder nucleophiles like amines.[10] This makes perfluoroaromatic compounds excellent choices for applications like peptide stapling and for labeling complex biological samples where minimizing off-target reactions is paramount.[9][10]
Experimental Design and Protocols
Success in cysteine labeling hinges on careful experimental design and execution. The following sections provide a general workflow and a detailed protocol for a common application.
Experimental Workflow Diagram
The overall process, from protein preparation to final analysis, can be visualized as a multi-step workflow.
Caption: General Experimental Workflow for Cysteine Labeling.
Detailed Protocol: Fluorescent Labeling of a Purified Protein with NBD-F
This protocol provides a robust method for labeling a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
NBD-F (4-Fluoro-7-nitrobenzofurazan).[7]
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting column (e.g., PD-10).
Procedure:
-
Protein Reduction (Critical Step):
-
Rationale: Cysteine residues can form disulfide bonds, which are unreactive. A reducing agent is required to ensure a free, nucleophilic thiol group. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol and will not compete with the protein for the probe.
-
Prepare a 10 mM stock solution of TCEP in water.
-
Add TCEP to your protein solution to a final concentration of 1 mM (a 10-fold molar excess over a typical 100 µM protein solution).
-
Incubate at room temperature for 30 minutes.
-
-
Probe Preparation:
-
Rationale: Fluorobenzene probes can be susceptible to hydrolysis. Always prepare solutions fresh immediately before use.
-
Prepare a 10 mM stock solution of NBD-F in anhydrous DMSO.[12]
-
-
Labeling Reaction:
-
Rationale: A slight molar excess of the probe ensures efficient labeling, but a large excess can increase off-target reactions and make purification difficult.
-
Add the NBD-F stock solution to the reduced protein solution to achieve a 5- to 10-fold molar excess of probe over protein.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction progress can be monitored by taking time points for analysis if desired.
-
-
Purification:
-
Rationale: It is essential to remove unreacted probe, as it can interfere with downstream applications and quantification.
-
Equilibrate a desalting column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with PBS. The protein, now fluorescently labeled, will typically elute in the void volume as a visible yellow/green solution, while the smaller, unreacted probe is retained.
-
Protocol: Confirmation of Labeling by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for confirming covalent modification. It can verify that the labeling occurred and, with further analysis, identify the specific cysteine residue(s) that were modified.[13]
Procedure:
-
Sample Preparation:
-
Take an aliquot of your purified, labeled protein.
-
For intact mass analysis, dilute the sample in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
For peptide mapping to identify the site of labeling, perform an in-solution tryptic digest.[14]
-
-
Intact Mass Analysis:
-
Rationale: This provides a quick confirmation of successful labeling by observing a mass shift.
-
Analyze the diluted sample using ESI-MS (Electrospray Ionization Mass Spectrometry).[13]
-
Compare the measured mass of the labeled protein to the theoretical mass of the unlabeled protein. The mass difference should correspond to the mass of the added NBD group (C₆H₂N₃O₃), which is approximately 164.1 Da (183.10 Da of NBD-F minus 19.00 Da of HF).
-
-
Peptide Mapping Analysis (LC-MS/MS):
-
Rationale: This powerful technique pinpoints the exact location of the modification.
-
Inject the digested peptide mixture onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[14]
-
The peptides are separated by the LC and then fragmented in the mass spectrometer.
-
Analyze the fragmentation data to identify peptides that show a mass modification of +164.1 Da. The fragmentation pattern (MS/MS spectrum) will confirm the modification is on a cysteine residue.[14][15]
-
Troubleshooting and Expert Insights
-
Low Labeling Efficiency:
-
Cause: Incomplete reduction of disulfides or inaccessible cysteine residues.
-
Solution: Increase the concentration of TCEP or the incubation time. Consider denaturing the protein under non-reducing conditions to expose buried cysteines, then proceed with reduction and labeling.
-
-
Off-Target Labeling (e.g., on Lysine):
-
Cause: Reaction pH is too high, deprotonating lysine's amino group.
-
Solution: Perform the reaction at a lower pH (6.5-7.5). While this may slow the reaction slightly, it will significantly improve selectivity for cysteine.[16]
-
-
Probe Precipitation:
-
Cause: The organic probe has low solubility in the aqueous buffer.
-
Solution: Ensure the final concentration of DMSO (or other organic co-solvent) in the reaction mixture does not exceed 5-10% (v/v). Add the probe stock solution to the protein solution slowly while vortexing.
-
Conclusion
Fluorobenzene-based probes are powerful and versatile tools for cysteine labeling. By understanding the underlying SNAr mechanism, researchers can rationally select the appropriate probe for their needs. While classic reagents like DNFB have been foundational, modern fluorescent probes like NBD-F and highly selective perfluoroaromatics offer enhanced capabilities for modern chemical biology.[1][2] The successful application of these tools, guided by robust protocols for both the labeling reaction and its subsequent characterization, will continue to enable profound insights into protein structure, function, and dynamics.
References
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Embaby, A. M., Schoffelen, S., Kofoed, C., & Meldal, M. (2018). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification. Angewandte Chemie International Edition, 57(27), 8092-8096. Retrieved from [Link]
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Symbio Corporation. (n.d.). Analyzing Glycosylation Profiles with Mass Spectrometry: A pivotal development in Bioconjugation and Drug Discovery. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Fluorescent Labeling of Proteins. Retrieved from [Link]
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MavMatrix. (2024). Bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. Retrieved from [Link]
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Bio-Synthesis Inc. (n.d.). Mass Spectrometry Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]
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ResearchGate. (n.d.). Amino acid selectivity of electrophiles targeting cysteines. Retrieved from [Link]
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Spokoyny, A. M., et al. (2013). A perfluoroaryl-cysteine S(N)Ar chemistry approach to unprotected peptide stapling. Journal of the American Chemical Society, 135(16), 5946–5949. Retrieved from [Link]
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ResearchGate. (n.d.). Request PDF: Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification. Retrieved from [Link]
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Spokoyny, A. M., et al. (2013). A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling. Journal of the American Chemical Society. Retrieved from [Link]
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Krall, N., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cysteine-reactive probes and their use in chemical proteomics. Retrieved from [Link]
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Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221-233. Retrieved from [Link]
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Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]
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PubMed. (n.d.). Cysteine-Based Perfluorinated Derivatives: A Theoretical and Experimental Study. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). Retrieved from [Link]
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Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Current Protocols in Neuroscience, Chapter 6, Unit 6.27. Retrieved from [Link]
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Butler, E. C., et al. (2014). Fluorescent labeling and modification of proteins. Sub-cellular biochemistry, 75, 105–131. Retrieved from [Link]
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ResearchGate. (n.d.). Request PDF: Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) Rational Tuning of Fluorobenzene Probes for. Retrieved from [Link]
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ResearchGate. (n.d.). Cysteine-reactive probes and their use in chemical proteomics. Retrieved from [Link]
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RSC Publishing. (2025). A perspective on cysteine-reactive activity-based probes. Retrieved from [Link]
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G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]
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ACS Omega. (2022). Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium. Retrieved from [Link]
-
G-Biosciences. (n.d.). Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB]. Retrieved from [Link]
-
PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
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Ferreira, I. M. M., et al. (2023). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Chemical Biology. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene, a compound characterized by its trifunctional nature. The presence of a nitro group, a sulfonyl group, and a halogen on an aromatic ring necessitates a multi-faceted approach to its handling and disposal, grounded in a thorough understanding of its chemical reactivity and potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Similar compounds are classified as harmful if swallowed or in contact with skin, toxic if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][4][5][6][7] The nitro group, in particular, contributes to the recalcitrance of these compounds to natural biodegradation and poses a risk of forming carcinogenic aromatic amines upon reduction.[2]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Primary Contributing Group(s) | Source / Analogue |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or in contact with skin. Toxic if inhaled.[3][5][7] | Nitroaromatic, Fluorinated Ring | 1-Fluoro-4-nitrobenzene[3][4][5][6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3][5][6][7] | Nitroaromatic | 1-Fluoro-4-nitrobenzene[3][5][6][7] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[1][6][7] | Fluorinated Ring, Nitro Group | 1-Fluoro-4-nitrobenzene[6][7] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3][7] | Nitroaromatic | 1-Fluoro-4-nitrobenzene[3][7] |
Due to the presence of fluorine, this compound is classified as a halogenated organic waste .[8][9][10] This classification is critical as it dictates the specific disposal stream and precludes mixing with non-halogenated waste to avoid unnecessarily increasing disposal costs and complexities.[9]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Employ proper glove removal techniques to prevent skin contact.[3]
-
Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin exposure.[5][6]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is required.[6]
Engineering Controls
-
Ventilation: Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to maintain exposure levels below any established limits.[3][5][6]
-
Safety Stations: Ensure unobstructed access to an emergency eyewash station and safety shower.
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Small Spills (Milligram to Gram Scale)
-
Evacuate and Secure: Restrict access to the spill area. Remove all sources of ignition as the compound is combustible.[3][6]
-
Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[4][5] Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.
Large Spills (Multi-gram to Bulk Scale)
-
Immediate Evacuation: Evacuate all personnel from the affected area immediately.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Containment (if safe to do so): Prevent the spill from entering drains or waterways by creating a dike with absorbent materials.[3][4]
-
Professional Cleanup: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the professional response team.
Waste Segregation and Disposal Workflow
Proper segregation is the cornerstone of a compliant and cost-effective chemical waste management program. This compound and any materials contaminated with it must be treated as halogenated organic hazardous waste .[8][10]
Step-by-Step Waste Collection Protocol
-
Container Selection: Use a designated, chemically compatible, and leak-proof container. The container must be in good condition with a secure, tight-fitting lid.[11]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous)[5]
-
The date of accumulation start.
-
-
Collection:
-
Solid Waste: Collect unadulterated solid waste or spill cleanup materials directly into the labeled container.
-
Contaminated Labware: Disposable items (gloves, pipette tips, weighing paper) with gross contamination should be placed in the designated solid waste container. Non-disposable glassware must be decontaminated before washing.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste. Do not mix with non-halogenated solvent waste streams.[9]
-
-
Storage: Keep the waste container closed at all times, except when adding waste.[3][11] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids or bases.[5]
-
Disposal Request: Once the container is full or you are discontinuing the use of the chemical, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3][4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to final disposal.
Caption: Decision workflow for handling and disposal of halogenated chemical waste.
Approved Disposal Methodologies
The ultimate disposal of this compound must be carried out by a licensed and approved waste disposal company.[4] The primary and most effective method for this class of compound is high-temperature incineration.
High-Temperature Incineration
This is the preferred method for halogenated organic compounds.
-
Mechanism: The compound is combusted at temperatures typically exceeding 850°C in a specially designed incinerator. This process breaks down the complex organic molecule into simpler, less harmful components.
-
Causality: The high temperature provides the activation energy needed to break the stable aromatic ring and carbon-halogen bonds. The presence of an afterburner and a scrubber system is crucial.[3] The afterburner ensures complete destruction of any potentially toxic intermediates, while the scrubber neutralizes acidic gases like hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx) that are formed during combustion.[6]
-
Regulatory Compliance: This method must be performed in a facility that is fully permitted under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Chemical Treatment (For Informational Purposes)
While not typically performed at the laboratory level for disposal, understanding potential chemical degradation pathways provides insight into the compound's reactivity. One such method involves the reduction of the nitro group.
-
Protocol Example: Nitro Group Reduction:
-
In a suitable reaction vessel, the waste material could be dissolved in an appropriate solvent system.
-
A reducing agent, such as iron powder in an acidic medium (e.g., hydrochloric or acetic acid), is slowly added.[4] This reaction is exothermic and reduces the nitro group (-NO₂) to an amino group (-NH₂).
-
The resulting aromatic amine is still a hazardous substance and requires further treatment, potentially through advanced oxidation processes.[4]
-
-
Important Note: Chemical neutralization or degradation procedures should not be attempted by laboratory personnel for routine disposal. These methods are complex, can generate hazardous byproducts, and require extensive analysis to confirm complete degradation. They are presented here to illustrate the chemical principles involved in detoxification. All waste should be turned over to professional disposal services.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. Its classification as a toxic, irritating, and environmentally persistent halogenated nitroaromatic compound dictates a stringent protocol. By adhering to the procedures outlined in this guide—from meticulous use of PPE and engineering controls to proper waste segregation and reliance on licensed disposal contractors—researchers can effectively mitigate the risks associated with this chemical. Always prioritize safety and consult your institution's Environmental Health and Safety department for specific guidance applicable to your location.
References
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1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. (2016, August 22). Loba Chemie. Retrieved from [Link]
-
SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. (2025, September 5). Alfa Aesar. Retrieved from [Link]
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1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a profound respect for safety. 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene and its analogues are potent reagents, valued for their specific reactivity. However, the very functional groups that make them useful—the nitroaromatic system and the activating sulfonyl group—also confer significant biological hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) protocol. Our approach is grounded in the hierarchy of controls, prioritizing engineering solutions as the primary barrier and utilizing PPE as the essential final layer of defense for the operator.
Hazard Profile and Risk Assessment: Understanding the "Why"
While a comprehensive toxicological profile for every novel compound is not always available, the chemical structure of this compound allows us to infer a significant hazard profile based on well-documented data from analogous compounds, such as 1-fluoro-4-nitrobenzene and other nitroaromatic derivatives.
The primary hazards are:
-
High Acute Toxicity : These compounds are often toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[1][2][3] The nitrobenzene moiety, in particular, is known to be well-absorbed through all routes of exposure and can cause systemic toxicity.[4]
-
Skin and Eye Damage : Direct contact can cause severe skin and eye irritation, and potentially irreversible damage.[1][5]
-
Organ Toxicity : Prolonged or repeated exposure may cause damage to organs, with a particular risk to the blood (methaemoglobinaemia), gastrointestinal tract, and respiratory system.[1][2][4]
-
Suspected Carcinogen : Some related nitroaromatic compounds are suspected of causing cancer.[1]
The causality behind these hazards lies in the molecule's chemistry. The electron-withdrawing nature of the nitro and methylsulphonyl groups makes the aromatic ring susceptible to nucleophilic attack and redox cycling within the body, leading to cellular damage. Therefore, preventing all routes of exposure—inhalation, dermal, and ingestion—is paramount.
Engineering Controls: Your Primary Barrier to Exposure
Before any PPE is selected, the primary methods for controlling exposure must be in place. PPE should never be the first or only line of defense.
-
Chemical Fume Hood : All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[1][5] This is non-negotiable, as it directly addresses the significant inhalation toxicity risk.[1][2]
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any fugitive vapors.[2][3]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[5] Their proximity is critical for rapid decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the task. Below is a summary of required equipment, followed by a detailed explanation of each component.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in Fume Hood) | Chemical Splash Goggles | Heavy-Duty Nitrile or Neoprene Gloves (Double-Gloved) | Flame-Resistant Lab Coat (fully buttoned), Long Pants, Closed-Toe Shoes | Not required if handled exclusively within a certified fume hood. |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves (Double-Gloved) | Lab Coat, Disposable Gown/Sleeves | Not required if performed in a vented balance enclosure or fume hood. |
| Large-Scale Operations or Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves (Double-Gloved) | Chemical-Resistant Apron over Lab Coat, Shoe Covers | Air-Purifying Respirator with Organic Vapor/Particulate Cartridges |
| Emergency/Uncontrolled Release | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves (Double-Gloved) | Full Chemical-Resistant Suit | Self-Contained Breathing Apparatus (SCBA) |
Eye and Face Protection
Standard safety glasses are insufficient. The risk of severe eye irritation necessitates more robust protection.[1]
-
Chemical Splash Goggles : Must be worn at all times. They provide a 360-degree seal around the eyes, protecting against splashes and vapors.
-
Face Shield : A face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or handling larger quantities.[6][7]
Hand Protection
Skin contact is a primary route of exposure, and this class of compounds can be harmful upon dermal absorption.[1][2]
-
Glove Type : Heavy-duty nitrile or neoprene gloves are recommended as a starting point.[8] Avoid thin, disposable gloves for primary contact. Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough times.
-
Double Gloving : Wearing two pairs of gloves provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Body Protection
Protective clothing shields the skin from accidental contact.
-
Laboratory Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Chemical Apron : For larger-scale work or when cleaning spills, a chemical-resistant apron should be worn over the lab coat.
-
Clothing and Footwear : Always wear long pants and fully enclosed, chemical-resistant shoes.[7] Fabric shoes that can absorb spills are not permitted.
Respiratory Protection
While engineering controls are designed to eliminate the need for respiratory protection during routine use, it becomes essential when these controls are insufficient or in emergency situations.
-
Routine Use : No respiratory protection is needed if all work is conducted within a properly functioning chemical fume hood.[1][5]
-
Spills and Canister Cleaning : For situations where vapor or dust concentrations may exceed exposure limits, such as cleaning up a significant spill, an air-purifying respirator (APR) with organic vapor and particulate (P100) cartridges is required.[9]
-
Emergencies : In the case of an uncontrolled release with unknown high concentrations, only personnel trained in the use of a Self-Contained Breathing Apparatus (SCBA) should enter the area.[10]
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination. Taking off contaminated gear incorrectly can lead to the very exposure you sought to prevent.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On)
-
Outer Garments : Put on your lab coat and any additional protective garments like an apron or disposable gown.
-
Respiratory Protection : If required, perform a seal check and don your respirator.
-
Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves : Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
-
-
Doffing (Taking Off)
-
Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Outer Garments : Remove the apron or disposable gown.
-
Eye/Face Protection : Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat : Unbutton and remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves : Remove the final pair of gloves using the same technique as before.
-
Respiratory Protection : If worn, remove the respirator last.
-
Hygiene : Immediately wash your hands thoroughly with soap and water.[1][3]
-
Caption: PPE Donning and Doffing Workflow
Emergency Procedures and Disposal
Exposure Response:
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Management & Disposal: In the event of a spill, evacuate the area and remove all sources of ignition.[6][11] Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.[3][6] Collect the material into a suitable, sealed container labeled as hazardous waste.[2][11]
All materials contaminated with this compound, including used PPE and absorbent materials, must be disposed of as hazardous waste through an approved waste disposal company, in accordance with all local, state, and federal regulations.[5][6] Do not flush down the drain or discard in regular trash.[2][6]
References
- Fisher Scientific. Safety Data Sheet for 3-Fluoro-4-nitrobenzenesulfonyl chloride. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC380940010&productDescription=3-FLUORO-4-NITROBENZENESULFONYL+CHLORIDE%2C+97%25+1GR&vendorId=VN000321&countryCode=US&language=en]
- Fisher Scientific. Safety Data Sheet for 1-Fluoro-4-nitrobenzene. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC119490050&productDescription=1-Fluoro-4-nitrobenzene%2C+99%25+5g&vendorId=VN000321&countryCode=US&language=en]
- Carl ROTH. Safety Data Sheet for Nitrobenzene. [URL: https://www.carlroth.com/medias/SDB-4779-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzE5NDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzQzNDU0NTc2OTQucGRmfGUyM2FlY2M4YjYxNjhhMjYxYjRkZDI5YjQzMjJjYjY3ZWIzZDA2YmEwYjU4YmZkYjYyZDYzZWE5M2Q3YjM2ZWE]
- GOV.UK. Nitrobenzene - Incident management. [URL: https://www.gov.uk/government/publications/nitrobenzene-properties-incident-management-and-toxicology]
- BenchChem. Proper Disposal of 1-Fluoro-4-nitrobenzene: A Guide for Laboratory Professionals. [URL: https://www.benchchem.
- Central Drug House (P) Ltd. 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/10972_msds.pdf]
- Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/msds/1-FLUORO-4-NITROBENZENE-FOR-SYNTHESIS-3858D.pdf]
- Thermo Fisher Scientific. Safety Data Sheet for 1-Fluoro-4-nitrobenzene. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC119490000_MTR_EN.pdf]
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- PubChem. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-5-methyl-4-methylsulfonyl--2-nitrobenzene]
- U.S. Environmental Protection Agency. Personal Protective Equipment. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Wilhelmsen. SAFE CHEMICAL HANDLING PROTECTION PPE KIT. [URL: https://www.wilhelmsen.com/product-catalogue/product/safe-chemical-handling-protection-ppe-kit/]
- Sigma-Aldrich. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds025324]
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [URL: https://www.hsa.ie/eng/publications_and_forms/publications/safety_and_health_information_sheets/a_guide_to_non-respiratory_personal_protective_equipment_ppe.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
